Avasimibe

Catalog No.
S519820
CAS No.
166518-60-1
M.F
C29H43NO4S
M. Wt
501.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avasimibe

CAS Number

166518-60-1

Product Name

Avasimibe

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

Molecular Formula

C29H43NO4S

Molecular Weight

501.7 g/mol

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)

InChI Key

PTQXTEKSNBVPQJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2,6-bis(1-methylethyl)phenyl ((2,4,6-tris(1-methylethyl)phenyl)acetyl)sulfamate, avasimibe, avasimibe sodium, CI 1011, CI-1011

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

The exact mass of the compound Avasimibe is 501.29128 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP3A Inducers - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Drug Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for Avasimibe:

Attribute Specification
Generic Name This compound [1] [2]
Codename CI-1011, PD 148515 [1] [3]
Molecular Formula C₂₉H₄₃NO₄S [1] [2]
Mechanism of Action Potent inhibitor of sterol O-acyltransferases SOAT1 and SOAT2 (also known as ACAT1 and ACAT2) [1]
Primary Targets ACAT1, ACAT2; also a potent activator of the Pregnane X Receptor (PXR) [1] [4]
Routes of Administration Oral [1]
Metabolism Primarily hepatic (via CYP3A4, CYP2C9) [1]
Elimination Half-life 15–24 hours [1]
Development Status (Original) Investigational; clinical development for atherosclerosis/hyperlipidemia discontinued in 2003 [1] [3]

Documented Experimental Protocols

Here are detailed methodologies from recent preclinical studies investigating this compound's effects in cancer and asthma models.

In Vitro Analysis in Bladder Cancer (BLCA) Cells

This protocol is used to assess the drug's effects on cancer cell proliferation, migration, and mechanism of action [4].

  • Cell Lines & Culture: Human muscle-invasive bladder cancer (MIBC) cell lines T24 and 5637 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere [4].
  • Drug Treatment: Cells are seeded into 6-well plates. After 24 hours, they are treated with this compound (from MCE, USA) at concentrations of 0 μM (vehicle control), 10 μM, and 20 μM for 48 hours [4].
  • Phenotype Assays:
    • MTT Assay: 3,000 cells/well are seeded in 96-well plates. After drug treatment, 20 μL of 5 mg/mL MTT reagent is added to each well and incubated for 4 hours. The medium is then replaced with 150 μL DMSO, and absorbance at 570 nm is measured to assess cell viability [4].
    • Clonogenic Survival Assay: 1,000 cells/well are seeded in 6-well plates and cultured until visible colonies form. Colonies are then fixed with 4% paraformaldehyde and stained with 0.1% crystal violet for quantification [4].
    • Wound Healing Assay: A scratch is made in a confluent cell monolayer using a 200 μL pipette tip. Cells are washed and then cultured with this compound-containing medium. Wound closure is photographed and measured at 0 and 24 hours [4].
    • Transwell Migration Assay: After drug treatment, 1.2 × 10⁵ (5637) or 5 × 10⁴ (T24) cells in serum-free medium are seeded into the upper chamber of a Transwell insert. The lower chamber contains medium with 10% FBS. After 24 hours, migrated cells on the lower membrane surface are fixed, stained with crystal violet, and counted [4].
  • Mechanism Investigation:
    • Flow Cytometry for Cell Cycle: Treated cells are fixed, resuspended in DNA staining solution, incubated for 30 minutes in the dark, and then analyzed by flow cytometry [4].
    • Western Blot Analysis: Cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., CCNA2, CCND1, CDK2, CDK4, PPARγ) [4].
    • Pathway Antagonism: To confirm the role of PPARγ, the specific antagonist GW9662 is used in combination with this compound to see if it reverses the cell cycle arrest phenotype [4].
In Vivo Efficacy Model in Asthma

This protocol details the administration of this compound in a house dust mite (HDM)-induced allergic asthma mouse model [5].

  • Animal Model: Specific pathogen-free (SPF) female C57BL/6 mice (4–6 weeks old) [5].
  • HDM Sensitization & Challenge: Mice are sensitized via intraperitoneal (IP) injection with 25 μg HDM extract once per week for two weeks. After a one-week rest, they are challenged with an intratracheal administration of 25 μg HDM, three times over three days [5].
  • Drug Treatment: this compound is administered via intraperitoneal injection at doses of 10, 20, or 30 mg/kg, one hour before each HDM challenge. Control groups receive a PBS vehicle [5].
  • Sample Collection & Analysis: Mice are sacrificed 24 hours after the final challenge. Key analyses performed include:
    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Inflammatory cell counts and cytokine levels (e.g., IL-4, IL-5) are measured [5].
    • Serum Analysis: Total IgE levels are quantified [5].
    • Histological Examination: Lung tissues are examined for mucus secretion, goblet cell hyperplasia, and the integrity of airway epithelial adherens junctions [5].

Signaling Pathways in Current Research

This compound's biological effects are mediated through complex signaling pathways that vary by disease context. The diagram below illustrates two key mechanisms identified in recent oncology and respiratory research.

G cluster_cancer In Bladder Cancer Models cluster_asthma In Asthma Models Ava This compound ACAT1 ACAT1 Inhibition Ava->ACAT1 Wnt Wnt/β-Catenin Pathway Ava->Wnt PPARg PPARγ Activation ACAT1->PPARg CycleProteins Downregulation of CCNA2, CCND1, CDK2, CDK4 PPARg->CycleProteins G1_Arrest G1 Phase Cell Cycle Arrest CycleProteins->G1_Arrest Tumor Inhibited Tumor Growth & Metastasis G1_Arrest->Tumor BetaCat Suppressed β-catenin Nuclear Translocation Wnt->BetaCat Barrier Reduced Basal Cell Proliferation BetaCat->Barrier Asthma Alleviated Asthma Phenotype Barrier->Asthma

Diagram 1. Key signaling pathways of this compound. In bladder cancer models, ACAT1 inhibition activates PPARγ, leading to cell cycle arrest [4]. In asthma models, the drug suppresses Wnt/β-catenin signaling, protecting the epithelial barrier [5].

Research Implications and Future Directions

The repurposing of this compound represents a promising strategy in drug development. Its dual functionality as both a direct antitumor agent and an immunomodulator is particularly compelling [4] [3]. Research shows it can enhance the effector function of CD8+ T cells, and its combination with anti-PD-1 therapy has shown superior anti-tumor effects compared to monotherapy in preclinical melanoma models [3]. Furthermore, its well-documented safety profile from previous clinical trials for atherosclerosis could potentially accelerate its translational path for new indications [1] [5].

References

Core Mechanism of Action & Targets

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe's primary mechanism is the potent and reversible inhibition of the ACAT/SOAT enzymes [1]. The following table details its primary and secondary molecular interactions.

Target / Interaction Description Biological Consequence
ACAT1 / SOAT1 Primary target; enzyme that esterifies free cholesterol for storage in lipid droplets [2] [3]. Depletes cholesteryl esters (CE) in cells, disrupting cholesterol homeostasis and lipid droplet formation [4] [3].
ACAT2 / SOAT2 Secondary target; primarily expressed in the liver and intestines [1] [5]. Reduces hepatic secretion of apo B-containing lipoproteins and intestinal cholesterol absorption [6].
Pregnane X Receptor (PXR) Nuclear receptor that regulates genes involved in drug metabolism [1]. Induces cytochrome P450 enzymes (e.g., CYP3A4) and drug transporters (P-glycoprotein), leading to drug interactions [1].
Cytochrome P450 Enzymes Directly inhibits several CYP isoenzymes, including CYP2C9, CYP1A2, and CYP2C19 [1] [5]. Contributes to potential for drug-drug interactions [1].
PPARγ Signaling Activates the Peroxisome Proliferator-Activated Receptor gamma pathway in some cancer cells [2]. Leads to cell cycle arrest at the G1 phase [2].

The interplay between this compound's inhibition of ACAT and its subsequent effects on cancer cells can be visualized as follows, synthesizing findings from multiple preclinical studies:

G Ava This compound ACAT1 ACAT1/SOAT1 Ava->ACAT1 Inhibits FC Free Cholesterol (FC) ↑ ACAT1->FC Leads to Accumulation CE Cholesteryl Esters (CE) ↓ ACAT1->CE Blocks Synthesis Apoptosis Induces Apoptosis FC->Apoptosis Cytotoxicity Path1 E2F-1 Signaling ↑ FC->Path1 Path2 PPARγ Signaling ↑ FC->Path2 LD Lipid Droplets ↓ CE->LD Depletes Prolif Suppresses Proliferation LD->Prolif EMT Inhibits EMT/Migration Cycle G1 Cell Cycle Arrest Path1->Prolif Path1->EMT Path2->Cycle p21 p21 ↑ Path2->p21 CDK CDK2/4/6 ↓ Cyclin D1/A ↓ p21->CDK CDK->Cycle

This compound's multifaceted antitumor mechanism involves ACAT1 inhibition, leading to cholesterol-mediated cytotoxicity and signaling pathway activation.

Quantitative Pharmacological Data

The table below consolidates key quantitative data from experimental studies to illustrate this compound's potency and pharmacological properties.

Parameter Value / Range Context / Assay
ACAT1 Inhibition (IC₅₀) 3.3 - 24 µM In vitro enzyme activity assay [5].
ACAT2 Inhibition (IC₅₀) 9.2 µM In vitro enzyme activity assay [5].
CYP2C9 Inhibition (IC₅₀) 2.9 µM In vitro, primary enzyme responsible for its own metabolism [1] [5].
Elimination Half-Life 15 - 24 hours In humans [1].
Oral Bioavailability Enhanced with food Absorption increases with a high-fat meal [1].

Applications in Preclinical Research

The disruption of cholesterol metabolism by this compound has shown therapeutic potential in various disease models, particularly in oncology.

  • Anticancer Effects: Depleting cholesteryl esters disrupts cancer cell metabolism, impacting multiple hallmarks of cancer.

    • Proliferation & Apoptosis: Accumulated free cholesterol increases endoplasmic reticulum stress and induces apoptosis, while also suppressing proliferation [4] [3].
    • Metastasis & Migration: Inhibits epithelial-mesenchymal transition (EMT), a key process in metastasis. In prostate cancer models, it downregulates N-cadherin, β-catenin, and Snail [4].
    • Immuno-oncology: Enhances the antitumor activity of CD8+ T cells and shows superior efficacy when combined with anti-PD-1 checkpoint inhibitors [7].
  • Other Research Applications:

    • Asthma: In a mouse model of house dust mite-induced asthma, this compound (20 mg/kg) alleviated airway disruption and reduced inflammation, independent of cholesterol ester reduction [8].
    • Antiatherosclerotic History: Its original development was for atherosclerosis, where it demonstrated the ability to reduce cholesteryl ester accumulation in arterial wall macrophages and inhibit the progression of lesions in animal models [6].

Experimental Protocol Overview

For laboratory research on cancer cells, a typical in vitro protocol involves the following steps [2] [4]:

  • Test Article: this compound is typically dissolved in DMSO to create a stock solution (e.g., 100 mM), which is then diluted in cell culture medium for treatment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity.
  • Cell Lines: Use relevant cancer cell lines (e.g., PC-3 and DU 145 for prostate cancer, T24 for bladder cancer). Culture cells in standard media (e.g., RPMI 1640 or DMEM) supplemented with 10% FBS.
  • Dosing: Treat cells at varying concentrations (e.g., 0 - 80 µM) for different durations (24-72 hours) to assess dose- and time-dependent effects.
  • Assays for Mechanism Validation:
    • Cell Viability: MTT or clonogenic survival assay.
    • Cell Cycle Analysis: Flow cytometry to detect G1-phase arrest.
    • Migration & Invasion: Wound healing assay and Transwell migration assay.
    • Protein & Gene Expression: Western blotting and qRT-PCR to analyze changes in E2F-1, PPARγ, cyclins, CDKs, and EMT markers.
    • Cholesterol Esterification: Liquid chromatography-mass spectrometry (LC-MS) or Raman spectromicroscopy to measure cholesteryl ester levels in lipid droplets [3].

Key Considerations for Researchers

  • Drug-Drug Interaction Potential: this compound is a potent inducer (via PXR) and inhibitor of several cytochrome P450 enzymes, presenting a significant challenge for clinical combination therapies [1].
  • Formulation Challenges: Its high lipophilicity and poor water solubility originally limited its application [3]. Recent research focuses on novel formulations, such as human serum albumin-based nanoparticles ("avasimin"), to improve systemic delivery and tumor targeting [3].
  • Research Repurposing: Although clinical development for cardiovascular disease was halted, its well-characterized safety profile in human trials makes it an attractive candidate for drug repurposing, especially in oncology [1] [4].

References

Comprehensive Technical Guide: Avasimibe as an ACAT1 Inhibitor for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Introduction

Avasimibe (CI-1011, PD-148515) is a potent, orally active small molecule inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). Initially developed by Parke-Davis (later Pfizer) as a potential anti-atherosclerosis agent, this compound has garnered renewed interest for its anti-cancer properties and potential applications in neurological disorders and immunometabolism. Despite promising preclinical results, clinical development for cardiovascular indications was halted in 2003 due to limited efficacy and potential drug interactions, though research continues for oncology applications [1].

This compound exhibits a unique pharmacological profile as a dual ACAT1/ACAT2 inhibitor with IC₅₀ values of 24 μM and 9.2 μM for ACAT1 and ACAT2, respectively [2]. The drug has favorable pharmacokinetic properties including an elimination half-life of 15-24 hours, extensive hepatic metabolism primarily via CYP3A4 and CYP2C9, and predominant fecal excretion (>98%) [1]. Its ability to be administered orally and established safety profile from previous clinical trials make it an attractive candidate for drug repurposing efforts, particularly in oncology research [3].

Mechanism of Action and Signaling Pathways

Molecular Mechanism of ACAT Inhibition

This compound primarily functions by inhibiting ACAT enzymes (ACAT1/SOAT1 and ACAT2/SOAT2), which are located in the endoplasmic reticulum and catalyze the esterification of free cholesterol into cholesteryl esters [4]. This enzymatic conversion normally facilitates intracellular cholesterol storage in lipid droplets, maintaining cholesterol homeostasis. By inhibiting this process, this compound causes intracellular free cholesterol accumulation, leading to multiple downstream effects including endoplasmic reticulum stress, altered membrane fluidity, and modulation of cholesterol-dependent signaling pathways [3].

The molecular structure of ACAT1 has been characterized through cryo-electron microscopy, revealing a dimer-of-dimers configuration with nine transmembrane domains [4]. The catalytic site contains His460 residue within transmembrane domain 7, which is critical for cholesterol binding and esterification activity. This compound is proposed to access the enzyme's active site through specific tunnels, interfering with the binding of oleoyl-CoA, the preferred fatty acid substrate for cholesterol esterification [4].

Key Signaling Pathways Modulated by this compound

Table: Key Signaling Pathways Affected by this compound

Pathway Biological Effect Therapeutic Implication
PPARγ Signaling Upregulation and activation Cell cycle arrest in cancer cells [3]
Wnt/β-Catenin Suppression of pathway activity Reduced epithelial-mesenchymal transition [5]
E2F Signaling Downregulation of E2F-1 Cell cycle arrest at G1 phase [2]
TREM2/LRP1 Pathway Enhanced shedding of TREM2 by ADAM10/17 Increased amyloid-β clearance in Alzheimer's models [6]
Cholesterol Metabolism Increased free cholesterol, decreased esters Altered membrane properties & signaling [7]

G cluster_pathways Downstream Pathways Ava This compound ACAT ACAT1/ACAT2 Inhibition Ava->ACAT FC Free Cholesterol Accumulation ACAT->FC Reduces Esterification PPARg PPARγ Activation FC->PPARg Wnt Wnt/β-catenin Inhibition FC->Wnt E2F E2F Signaling Suppression FC->E2F TREM2 TREM2 Shedding Increase FC->TREM2 Cycle Cell Cycle Arrest (G1) PPARg->Cycle Metastasis Metastasis Inhibition Wnt->Metastasis E2F->Cycle Phagocytosis Aβ Phagocytosis Enhancement TREM2->Phagocytosis

This compound mechanism of action and downstream signaling pathways. ACAT inhibition increases free cholesterol, modulating multiple pathways.

The PPARγ signaling pathway has been identified as a key mediator of this compound's effects on cell cycle progression. In bladder cancer models, this compound treatment significantly upregulates PPARγ at both transcriptional and protein levels, leading to G1 phase cell cycle arrest. This effect was demonstrated to be reversible with the PPARγ antagonist GW9662, confirming the pathway's central role [3]. Additionally, this compound suppresses the Wnt/β-catenin pathway, reducing epithelial-mesenchymal transition (EMT) in prostate cancer cells and preserving airway epithelial barrier function in asthma models [5].

In Alzheimer's disease research, this compound modulates the TREM2/LRP1 pathway by enhancing ADAM10/17-mediated shedding of TREM2, increasing soluble TREM2 (sTREM2) release. This sTREM2 promotes amyloid-β clearance through LRP1-dependent mechanisms, providing a novel mechanism for reducing Alzheimer's pathology [6]. The E2F signaling pathway is another target, with this compound downregulating E2F-1 and associated cell cycle regulators in prostate cancer models [2].

Therapeutic Applications and Research Findings

Oncology Applications

Table: Anti-Cancer Effects of this compound Across Cancer Types

Cancer Type Model System Key Findings Proposed Mechanisms
Bladder Cancer (BLCA) In vitro (5637, T24 cells); in vivo xenograft Reduced proliferation and migration; cell cycle arrest at G1 phase; increased ROS [3] PPARγ activation; ↓CCNA1/2, CCND1, CDK2, CDK4; ↑ROS/SOD2
Prostate Cancer In vitro (PC-3, DU 145); in vivo mouse model Dose-dependent viability inhibition; G1 arrest; reduced metastasis [2] E2F-1 suppression; ↓EMT markers (β-catenin, Vimentin, N-cadherin)
Hepatocellular Carcinoma In vitro; human liver tissue Enhanced HBV-specific and HCC-specific T cell responses [7] Metabolic reprogramming of CD8+ T cells; reduced lipid droplets
Breast Cancer In vitro (MCF10.DCIS); in vivo mouse model Conflicting results: in vitro sensitization vs. in vivo efficacy abolition [8] ACAT2 inhibition in vitro; potential drug interactions in vivo
Glioma In vitro (T98G, LN229) Anti-tumor effects; synergy with linc00339 inhibition [2] Not fully elucidated

This compound demonstrates broad anti-cancer activity across multiple cancer types through diverse mechanisms. In bladder cancer research, this compound significantly reduced proliferation and migration of BLCA cells while increasing reactive oxygen species (ROS) production. In vivo studies using xenograft and pulmonary metastasis models confirmed these findings, showing reduced tumor growth and metastasis [3]. Similar anti-proliferative effects were observed in prostate cancer models, where this compound treatment induced G1 phase cell cycle arrest and suppressed markers of epithelial-mesenchymal transition, including β-catenin, Vimentin, N-cadherin, Snail, and MMP9 [2].

Interestingly, this compound also exhibits immunomodulatory properties in the tumor microenvironment. In hepatocellular carcinoma models, this compound enhanced anti-tumor T cell responses by reducing neutral lipid droplets in CD8+ T cells and promoting lipid microdomain formation, which enhanced TCR signaling and bioenergetics [7]. This unique dual activity—direct anti-tumor effects combined with immunomodulation—makes this compound particularly interesting for cancer immunotherapy applications. However, recent research has revealed potentially context-dependent effects, as this compound was found to abolish the chemopreventive efficacy of fluvastatin in a spontaneous mouse model of breast cancer, possibly due to drug interactions involving CYP450 metabolism [8].

Neurology Applications

In Alzheimer's disease research, this compound has demonstrated significant potential in modulating microglial function to enhance clearance of amyloid-β (Aβ). Inhibition of ACAT1 with this compound increased microglial uptake of Aβ through a mechanism dependent on both TREM2 and LRP1 [6]. The treatment enhanced ADAM10/17-mediated cleavage of TREM2, increasing soluble TREM2 (sTREM2) release, which in turn promoted Aβ clearance through LRP1-dependent mechanisms. This effect was so pronounced that treatment with recombinant sTREM2 could rescue Aβ uptake capability even in TREM2 knockout microglial models, but only when LRP1 was present [6].

These findings position this compound as a potential therapeutic strategy for Alzheimer's disease by addressing both lipid metabolism dysregulation and impaired Aβ clearance mechanisms observed in the disease. The study provides a strong rationale for targeting cholesterol metabolism in neurodegenerative disorders, particularly given the observed elevation of cholesteryl esters in vulnerable brain regions of Alzheimer's patients [6].

Other Therapeutic Applications

Beyond oncology and neurology, this compound has shown potential in other disease contexts. In asthma models, this compound alleviated disruption of the airway epithelial barrier by suppressing the Wnt/β-catenin signaling pathway, independent of its cholesterol-modulating effects [5]. The drug reduced goblet cell hyperplasia, decreased mucus secretion, and improved barrier function in house dust mite-induced asthmatic mice. This effect was mediated through altered localization of β-catenin to the cell membrane and reduced phosphorylation in the cytoplasm, leading to inactivation of the Wnt/β-catenin pathway [5].

In infectious disease research, this compound has demonstrated antiviral activity against hepatitis B virus (HBV) by regulating HBV particle genesis. The inhibitor reduced both virions and subviral particles in vitro while boosting protective anti-HBV T cell responses [7]. This dual antiviral and immunomodulatory activity presents a unique approach to treating chronic HBV infection.

Experimental Protocols and Methodologies

In Vitro Cell-Based Assays

Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Plate 3,000 cells/well in 200 μL medium in 96-well plates and culture for 24 hours [3]
  • Drug Treatment: Add this compound at desired concentrations (typical range: 0-80 μM) and incubate for 48 hours [3] [2]
  • MTT Incubation: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours [3]
  • Solubilization: Remove medium and add 150 μL DMSO to dissolve formazan crystals [3]
  • Absorbance Measurement: Read at 570 nm using a microplate reader [3]

Clonogenic Survival Assay

  • Cell Seeding: Plate 1,000 cells/well in 6-well plates and culture until colonies emerge [3]
  • Drug Treatment: Treat with this compound (typically 10-15 μM) for specified duration (up to 12 days) [8]
  • Fixation and Staining: Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet [3]
  • Quantification: Count colonies manually or using imaging software [3]

Western Blot Analysis

  • Cell Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors on ice for 30 minutes [3]
  • Centrifugation: Centrifuge at 12,000 g for 15 minutes and collect supernatant [3]
  • Gel Electrophoresis: Separate proteins using 7.5-12.5% SDS-PAGE gels [3]
  • Membrane Transfer: Transfer to PVDF or nitrocellulose membranes [3]
  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies [3]
  • Detection: Use enhanced chemiluminescence substrate for signal detection [3]
Migration and Invasion Assays

Wound Healing Assay

  • Cell Culture: Grow cells to high density in 6-well plates [3]
  • Wound Creation: Scratch monolayer with a 200 μL pipette tip [3]
  • Washing: Wash twice with PBS to remove detached cells [3]
  • Drug Treatment: Add medium containing this compound (typically 10-20 μM) [3]
  • Imaging: Capture images at 0 and 24 hours at pre-marked points using phase contrast microscopy [3]
  • Analysis: Quantify gap closure using image analysis software [3]

Transwell Migration Assay

  • Cell Preparation: After 48 hours of this compound treatment, suspend 1.2×10⁵ 5637 cells or 5×10⁴ T24 cells in 200 μL serum-free medium [3]
  • Chamber Setup: Place cell suspension in upper Transwell chamber; add 600 μL medium with 10% FBS to lower chamber [3]
  • Incubation: Incubate at 37°C for 24 hours [3]
  • Fixation and Staining: Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet [3]
  • Quantification: Count migrated cells using microscopy [3]
Flow Cytometry Protocols

Cell Cycle Analysis

  • Cell Collection: Harvest this compound-treated cells (typically after 48 hours) [3]
  • Washing: Wash twice with cold PBS [3]
  • Staining: Resuspend cells in 1X DNA staining solution and permeabilization solution [3]
  • Incubation: Incubate for 30 minutes in the dark [3]
  • Analysis: Analyze cell cycle distribution using flow cytometry [3]

Reactive Oxygen Species (ROS) Detection

  • Cell Preparation: Collect this compound-treated cells after 48 hours [3]
  • Washing: Wash with serum-free medium [3]
  • Staining: Resuspend in serum-free medium containing 10 mM DCFH-DA [3]
  • Incubation: Incubate for 30 minutes at 37°C [3]
  • Washing: Wash three times with serum-free medium [3]
  • Analysis: Measure ROS production using flow cytometry [3]

G cluster_invitro In Vitro Experiments cluster_flow Flow Cytometry cluster_invivo In Vivo Models MTT MTT/Viability Assay Colony Clonogenic Assay Western Western Blot Analysis Wound Wound Healing Assay Transwell Transwell Migration Cycle Cell Cycle Analysis ROS ROS Detection (DCFH-DA) Xenograft Tumor Xenograft Models Metastasis Pulmonary Metastasis Spontaneous Spontaneous Tumor Models Asthma HDM-induced Asthma

Experimental approaches for studying this compound effects. Common methodologies span in vitro, flow cytometry, and in vivo applications.

In Vivo Experimental Models

Cancer Xenograft Models

  • Animal Preparation: Use immunodeficient mice (e.g., BALB/c-nude) for human tumor cell line implantation [2]
  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 5×10⁶ PC-3 prostate cancer cells) [2]
  • Drug Administration: Administer this compound intraperitoneally (typically 30 mg/kg) on alternate days for 7 weeks [2]
  • Tumor Monitoring: Measure tumor volume regularly using calipers [2]
  • Endpoint Analysis: Harvest tumors for histological and molecular analysis [2]

Asthma Model

  • Animal Preparation: Use C57BL/6 mice (female, 4-6 weeks old) [5]
  • Sensitization: Administer house dust mite (HDM) extract (25 μg/mouse) intraperitoneally once weekly for 2 weeks [5]
  • Challenge: Treat with HDM (25 μg/mouse) intratracheally three times in 3 days, one week after last sensitization [5]
  • Drug Treatment: Administer this compound (10-30 mg/kg) intraperitoneally 1 hour before HDM challenge [5]
  • Sample Collection: Collect bronchoalveolar lavage fluid (BALF) and serum 24 hours after last challenge [5]

Clinical Translation and Future Perspectives

Current Clinical Status and Challenges

This compound's clinical development history presents both cautions and opportunities for researchers. Initial development for atherosclerosis was discontinued in 2003 after a pivotal clinical trial demonstrated no favorable effect on atherosclerotic lesions and actually increased LDL cholesterol levels [1]. The drug also exhibits complex pharmacokinetic interactions due to its dual action as both an inducer and inhibitor of various cytochrome P450 enzymes [1]. Specifically, this compound is a potent activator of the pregnane X receptor, consequently inducing CYP3A4 and P-glycoprotein, while simultaneously inhibiting CYP1A2, CYP2C9, and CYP2C19 [1].

These metabolic interactions were highlighted in a recent study where this compound abolished the efficacy of fluvastatin in a breast cancer prevention model, likely through enhanced metabolism of fluvastatin [8]. This finding underscores the importance of considering drug-drug interactions in future combination therapy approaches. Additionally, research suggests that the effects of ACAT inhibition may be highly context-dependent, with differing outcomes based on disease model, tumor type, and combination partners [8].

Future Research Directions

Despite these challenges, several promising research directions have emerged:

  • Combination Cancer Immunotherapy: Leveraging this compound's dual ability to directly inhibit tumor cell proliferation while enhancing anti-tumor T cell function [7]
  • Neurodegenerative Disorders: Targeting cholesterol metabolism in Alzheimer's and other neurological conditions [6]
  • Metabolic-Disease Combinations: Exploring rational combinations with metabolic inhibitors while carefully managing interaction potential [8]
  • Novel Formulations: Developing delivery systems that could improve tissue specificity and reduce systemic interactions
  • Biomarker Development: Identifying predictive biomarkers for patient selection based on ACAT expression or cholesterol metabolism profiles

The continued investigation of this compound exemplifies the potential for drug repurposing beyond initial indications. While cardiovascular applications proved unsuccessful, the compound's unique mechanisms of action continue to reveal promising avenues for therapeutic development, particularly in oncology and neurodegenerative diseases. Researchers should carefully consider the complex pharmacological properties and interaction potential when designing future studies with this compound.

Conclusion

References

Molecular Mechanisms and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe's therapeutic effects stem from its inhibition of ACAT-1, which disrupts key biological processes in different diseases.

Mechanism in Alzheimer's Disease

In Alzheimer's disease, this compound promotes microglial clearance of amyloid-beta (Aβ) through a specific pathway involving TREM2 and LRP1 [1].

G ACAT1 Inhibition\n(this compound) ACAT1 Inhibition (this compound) Free Cholesterol ↑ Free Cholesterol ↑ ACAT1 Inhibition\n(this compound)->Free Cholesterol ↑ ADAM10/17 Activity ↑ ADAM10/17 Activity ↑ Free Cholesterol ↑->ADAM10/17 Activity ↑ LRP1 Protein Levels ↑ LRP1 Protein Levels ↑ Free Cholesterol ↑->LRP1 Protein Levels ↑ TREM2 Shedding ↑ TREM2 Shedding ↑ ADAM10/17 Activity ↑->TREM2 Shedding ↑ sTREM2 Release ↑ sTREM2 Release ↑ TREM2 Shedding ↑->sTREM2 Release ↑ Aβ Phagocytosis\n& Clearance ↑ Aβ Phagocytosis & Clearance ↑ sTREM2 Release ↑->Aβ Phagocytosis\n& Clearance ↑ LRP1 Protein Levels ↑->Aβ Phagocytosis\n& Clearance ↑

Mechanism of this compound in Alzheimer's Disease [1]

Mechanism in Cancer

Cancer cells often exhibit elevated cholesterol esterification to support rapid growth and survival. This compound disrupts this process, leading to multiple anti-tumor effects [2].

G ACAT1 Inhibition\n(this compound) ACAT1 Inhibition (this compound) Cholesteryl Ester (CE) ↓\nLipid Droplets (LD) ↓ Cholesteryl Ester (CE) ↓ Lipid Droplets (LD) ↓ ACAT1 Inhibition\n(this compound)->Cholesteryl Ester (CE) ↓\nLipid Droplets (LD) ↓ Cytotoxic Free Cholesterol ↑ Cytotoxic Free Cholesterol ↑ Cholesteryl Ester (CE) ↓\nLipid Droplets (LD) ↓->Cytotoxic Free Cholesterol ↑ Impaired Cell Migration & Invasion Impaired Cell Migration & Invasion Cholesteryl Ester (CE) ↓\nLipid Droplets (LD) ↓->Impaired Cell Migration & Invasion Endoplasmic Reticulum (ER) Stress Endoplasmic Reticulum (ER) Stress Cytotoxic Free Cholesterol ↑->Endoplasmic Reticulum (ER) Stress Apoptosis Apoptosis Endoplasmic Reticulum (ER) Stress->Apoptosis Suppressed Tumor Growth Suppressed Tumor Growth Apoptosis->Suppressed Tumor Growth Impaired Cell Migration & Invasion->Suppressed Tumor Growth

Anticancer mechanisms of this compound [2]

Key Experimental Findings and Data

Preclinical studies highlight this compound's potential, though results can be model-dependent. Key quantitative findings are summarized below.

Disease Model Experimental Findings Significance
Glioblastoma (GBM) Cholesteryl esters detected only in recurrent Grade 4 tumor (CE/Cholesterol ratio: 0.44), not initial Grade 2 tumor [3]. Suggests cholesterol esterification is a key metabolic feature of malignant progression; ACAT-1 is a potential therapeutic target [3] [2].
Breast Cancer (in vitro) Combination of 5μM Fluvastatin + 10/15μM this compound resulted in 100% inhibition of colony formation in statin-resistant MCF10.DCIS cells [4]. Demonstrated potent synergy and complete abolition of cell growth in vitro [4].
Breast Cancer (in vivo) In SV40 mouse model, Fluvastatin alone reduced tumor incidence to 29% vs. 80% in control. Adding this compound abolished efficacy, raising incidence to 89% [4]. Suggests complex in vivo drug interactions (e.g., enhanced metabolism of fluvastatin by this compound); a cautionary note for combo therapy [4].
Alzheimer's (in vivo) In 5XFAD mouse model, 15 mg/kg this compound (oral) restored microglial function, enhanced Aβ clearance, and attenuated pathology [5]. Provided proof-of-concept for targeting cholesterol esterification in AD [1] [5].

Experimental Protocols for Key Assays

For researchers aiming to investigate this compound, here are methodologies from key studies.

In Vitro Colony Formation Assay (CFA) [4]
  • Cell Line: MCF10.DCIS cells (inherently statin-resistant).
  • Dosing: Treat cells with this compound (10-15 μM) alone or in combination with Fluvastatin (5 μM).
  • Duration: Maintain treatment for 12 days, replacing media and drugs every 3-4 days.
  • Analysis: Fix and stain colonies with crystal violet after 12 days. Count the number of surviving cell clones to quantify growth inhibition.
In Vivo Efficacy Study in Alzheimer's Model [5]
  • Animal Model: 5XFAD transgenic mice.
  • Dosing Regimen: Administer this compound orally at 15 mg/kg.
  • Duration: Treatment duration can extend for several weeks or months, depending on the experimental endpoint.
  • Behavioral & Pathological Analysis:
    • Assess cognitive improvement using tests like the Y-maze and Novel Object Recognition (NOR).
    • Quantify Aβ plaque load and microglial activation status in brain sections post-sacrifice.
Analysis of Cholesterol Esterification [3]
  • Tissue Preparation: Use methanol-chloroform-water extraction to separate lipid fractions from tumor tissue.
  • Analysis Technique: Analyze the chloroform phase (containing neutral lipids like cholesterol and cholesteryl esters) using high-resolution 1H NMR spectroscopy.
  • Quantification: Identify the specific spectral signatures for cholesterol and cholesteryl esters. The CE-to-cholesterol ratio can be calculated to assess the extent of esterification.

Research Considerations and Future Directions

  • Context-Dependent Efficacy: The paradoxical finding in breast cancer, where this compound was synergistic in vitro but antagonistic in vivo, underscores that this compound's efficacy can be highly context-dependent. Factors such as drug-drug interactions and the specific tumor microenvironment require careful evaluation [4].
  • Biomarker Development: The detection of cholesteryl esters via NMR in recurrent glioblastoma highlights the potential of cholesterol esterification as a biomarker for tumor progression and treatment response [3] [2].
  • Therapeutic Synergy: Research suggests that this compound is most effective when used in combination therapies, such as with statins or conventional chemotherapeutic agents, to overcome compensatory metabolic pathways and resistance [4] [2].

References

Summary of Avasimibe's Preclinical Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Disease Model Proposed Primary Mechanism of Action Key In Vitro Findings Key In Vivo Findings Signaling Pathways Involved
Bladder Cancer (BLCA) [1] [2] ACAT1 inhibition, inducing cytotoxic free cholesterol buildup Reduces proliferation & migration; induces G1-phase cell cycle arrest; increases ROS production [1] [2] Inhibits tumor growth and lung metastasis in xenograft models [1] [2] PPARγ activation (effect reversed by antagonist GW9662) [1] [2]
Prostate Cancer (PCa) [3] ACAT inhibition, depleting cholesteryl esters Suppresses proliferation & migration; induces G1-phase arrest; reverses epithelial-mesenchymal transition (EMT) [3] Inhibits tumor growth and lung metastasis in xenograft models [3] E2F-1 upregulation (knockdown rescues avasimibe's effects) [3]
Allergic Asthma [4] Independent of cholesterol metabolism Reduces inflammatory cytokines (IL-4, IL-5) and serum IgE; protects airway epithelial barrier; reduces goblet cell hyperplasia [4] Alleviates airway hyperresponsiveness and inflammation in HDM-induced mouse model [4] Suppression of Wnt/β-catenin signaling [4]
Breast Cancer (Combination with Fluvastatin) [5] ACAT2 inhibition (in this context) Combined with fluvastatin, abolishes colony formation in statin-resistant cells [5] Abolishes fluvastatin's chemopreventive efficacy in mouse model; 89% tumor incidence vs. 29% with fluvastatin alone [5] Suspected enhanced metabolism of fluvastatin via CYP450 induction [5]

Detailed Experimental Protocols

The robustness of this compound's preclinical data is supported by standardized and well-established experimental methodologies.

Cell-Based Assays for Proliferation, Migration, and Mechanism
  • MTT Assay: Used to assess cell viability. Cells are seeded in 96-well plates, treated with this compound for 48-72 hours, incubated with MTT reagent, and the dissolved formazan crystals are measured spectrophotometrically at 570 nm [1] [3] [2].
  • Clonogenic Survival Assay: Evaluates long-term cell proliferation. A low number of cells are seeded, allowed to form colonies over 10-15 days, then fixed and stained with crystal violet for counting [1] [3].
  • Wound Healing / Migration Assay: A scratch is made in a confluent cell monolayer. The gap closure is measured after 12-24 hours of this compound treatment to quantify cell migration [1] [3].
  • Transwell Chamber Migration Assay: Cells in serum-free medium are seeded in the upper chamber, and medium with serum as a chemoattractant is placed in the lower chamber. Migrated cells on the lower membrane surface are stained and counted after 24 hours [1] [3].
  • Flow Cytometry for Cell Cycle & ROS: For cell cycle, fixed cells are stained with a DNA staining solution (e.g., propidium iodide) and analyzed. For ROS, cells are incubated with the fluorescent probe DCFH-DA, and fluorescence intensity is measured [1] [2].
  • Western Blot Analysis: Cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary and secondary antibodies to detect protein expression levels [1] [3] [2].
In Vivo Models for Efficacy and Safety
  • Xenograft and Metastasis Models: Immunodeficient mice are subcutaneously injected with human cancer cells to form tumors, or injected intravenously to test lung metastasis. This compound is typically administered via intraperitoneal injection, and tumor growth/metastatic nodules are monitored [1] [3] [2].
  • Spontaneous Model (SV40 C3(1) TAg mice): This model, which spontaneously develops triple-negative breast cancer, was used to test this compound's chemopreventive efficacy in combination with fluvastatin [5].
  • Toxicology Study: A 52-week study in beagle dogs evaluated this compound's safety. Dose-limiting toxicity was associated with hepatic effects, while adrenal effects were minimal—a known issue with earlier ACAT inhibitors [6].

Signaling Pathways and Mechanisms

The diagrams below summarize the key signaling pathways through which this compound exerts its effects in different cancer types, based on the preclinical studies.

This compound's Action in Bladder Cancer via PPARγ

bladder_cancer This compound This compound ACAT1 ACAT1 This compound->ACAT1 Inhibits FreeCholesterol FreeCholesterol ACAT1->FreeCholesterol Increases ROS ROS FreeCholesterol->ROS Induces PPARγ PPARγ FreeCholesterol->PPARγ Activates ROS->PPARγ Activates CellCycleArrest CellCycleArrest PPARγ->CellCycleArrest Induces Tumor Growth Inhibition Tumor Growth Inhibition CellCycleArrest->Tumor Growth Inhibition

This compound inhibits ACAT1, leading to increased free cholesterol and ROS, which activate PPARγ and induce cell cycle arrest. [1] [2]

This compound's Action in Prostate Cancer via E2F-1

prostate_cancer This compound This compound ACAT1 ACAT1 This compound->ACAT1 Inhibits E2F1 E2F1 ACAT1->E2F1 Upregulates Cell Cycle\nProteins Cell Cycle Proteins E2F1->Cell Cycle\nProteins Downregulates EMT Proteins EMT Proteins E2F1->EMT Proteins Modulates Cell Cycle\nProteins (CDK2/4/6, Cyclins) Cell Cycle Proteins (CDK2/4/6, Cyclins) EMT Proteins\n(E-cadherin, N-cadherin, Vimentin) EMT Proteins (E-cadherin, N-cadherin, Vimentin) Proliferation & Migration\nInhibition Proliferation & Migration Inhibition Cell Cycle\nProteins->Proliferation & Migration\nInhibition EMT Proteins->Proliferation & Migration\nInhibition

This compound inhibits ACAT1, leading to upregulation of the transcription factor E2F-1, which in turn suppresses cell cycle and EMT proteins to inhibit cancer progression. [3]

Critical Consideration for Drug Development

A major barrier to this compound's clinical translation is its pharmacokinetic drug-interaction profile [5] [7] [8].

  • Enzyme Induction and Inhibition: this compound is a potent activator of the Pregnane X Receptor (PXR), leading to the induction of cytochrome P450 enzymes (notably CYP3A4) and the drug efflux pump P-glycoprotein (MDR1) [7] [8]. It also directly inhibits several CYP450 isoenzymes (CYP1A2, CYP2C9, CYP2C19) [7].
  • Impact on Combination Therapy: This complex profile means this compound can significantly alter the metabolism and efficacy of co-administered drugs. The breast cancer study provides a critical cautionary example, where this compound abolished the chemopreventive efficacy of fluvastatin in vivo, likely by inducing its CYP450-mediated metabolism, despite showing synergistic effects in vitro [5].

Conclusion

References

Comprehensive Technical Guide: Avasimibe Pharmacokinetics and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Development Status

Avasimibe (codename CI-1011) is a synthetic inhibitor of sterol O-acyltransferases (SOAT1 and SOAT2, also known as ACAT1 and ACAT2) that was originally developed by Parke-Davis (later Pfizer) as a potential lipid-lowering agent and treatment for atherosclerosis. The first description of this compound was published in 1996, with clinical trials commencing in 1997. [1] Despite promising early research, development was halted in 2003 due to a high interaction potential with other medicines and concerning clinical trial results showing it had no favorable effect on atherosclerosis while actually increasing LDL cholesterol levels significantly. [1] [2] The drug has never been marketed or used outside clinical trials. [1]

In recent years, this compound has experienced renewed interest in the research community due to its potential antitumor utility through mechanisms distinct from its original cholesterol-related targets. [1] Several preclinical studies have demonstrated promising anticancer effects across various tumor types, including prostate, bladder, pancreatic, lung, and colon cancers. [3] [4] [5] Additional research has explored its potential application in allergic asthma and bacterial infections, though these remain in early investigative stages. [6]

Pharmacokinetic Parameters and Properties

Quantitative Pharmacokinetic Data

Table 1: Comprehensive Pharmacokinetic Parameters of this compound

Parameter Value Conditions/Notes Reference
Absorption
Food Effect (High-fat meal) Increased absorption ↑ Peak serum concentration & AUC [1]
Distribution
Molecular Formula C₂₉H₄₃NO₄S - [1]
Molecular Weight 501.73 g·mol⁻¹ - [1]
Metabolism
Primary Metabolizing Enzymes CYP3A4, CYP2C9 Hepatic metabolism [1]
Pregnane X Receptor Potent activator EC₅₀ values in nM range [7]
CYP3A4 Induction 3-6 fold increase Measured by midazolam clearance [7]
Elimination
Half-Life 15-24 hours - [1]
Fecal Excretion Predominant route Primary elimination pathway [1]
Renal Excretion <2% Minimal renal clearance [1]

Table 2: Drug Interaction Profile of this compound

Interaction Type Effect Clinical Impact Reference
CYP3A4 Substrates (e.g., midazolam) 3-6 fold increase in oral clearance Significant reduction in exposure [7]
P-glycoprotein Substrates (e.g., digoxin) 40% decrease in AUC Reduced systemic exposure [7]
CYP450 Inhibition IC₅₀ values: 1.6-20.7 μM Substrate-dependent inhibition [7]
Pharmacokinetic Characteristics Summary

This compound demonstrates complex pharmacokinetics characterized by significant food effects and extensive metabolism. Administration with food, particularly high-fat meals, substantially enhances its oral bioavailability as evidenced by increases in both peak serum concentration (Cmax) and area under the curve (AUC). [1] The drug undergoes hepatic metabolism primarily via CYP3A4 and CYP2C9 isoenzymes, resulting in an elimination half-life of 15-24 hours that supports once-daily dosing. [1]

A particularly noteworthy pharmacokinetic aspect of this compound is its dual interaction with cytochrome P450 enzymes—acting as both an inducer and inhibitor. [1] [7] It functions as a potent activator of the pregnane X receptor (PXR), subsequently inducing the expression of CYP3A4 and P-glycoprotein. [7] Concurrently, it directly inhibits several CYP450 isoenzymes including CYP1A2, CYP2C9, and CYP2C19. [1] This complex induction/inhibition profile creates significant potential for drug-drug interactions, which was a major factor in the discontinuation of its development for cardiovascular indications.

The excretion profile of this compound is predominantly fecal, with less than 2% of the administered dose recovered in urine, indicating minimal renal elimination. [1]

Mechanism of Action and Signaling Pathways

Primary Pharmacological Mechanisms

This compound's primary molecular targets are sterol O-acyltransferases SOAT1 and SOAT2 (also known as ACAT1 and ACAT2), which are enzymes responsible for catalyzing the esterification of cholesterol. [1] This enzymatic conversion facilitates the storage of cholesterol esters within intracellular lipid droplets, serving as a key regulatory mechanism for maintaining cholesterol homeostasis in cells. [3] By inhibiting this process, this compound causes intracellular accumulation of free cholesterol, which can induce endoplasmic reticulum stress and ultimately lead to apoptosis in sensitive cells. [4]

G This compound This compound ACAT1 ACAT1 This compound->ACAT1 Inhibits ACAT2 ACAT2 This compound->ACAT2 Inhibits PXR PXR This compound->PXR Activates CholesterolEsters CholesterolEsters ACAT1->CholesterolEsters Decreases ACAT2->CholesterolEsters Decreases FreeCholesterol FreeCholesterol FreeCholesterol->CholesterolEsters Conversion LipidDroplets LipidDroplets CholesterolEsters->LipidDroplets Storage CYP3A4 CYP3A4 PXR->CYP3A4 Induces MDR1 MDR1 PXR->MDR1 Induces

Figure 1: this compound's Dual Mechanisms of ACAT Inhibition and PXR Activation

Beyond its direct effects on cholesterol metabolism, this compound demonstrates a multifaceted mechanism of action that explains both its therapeutic potential and its significant drug interaction profile. The drug is a potent activator of the pregnane X receptor (PXR), a nuclear receptor that functions as a master regulator of xenobiotic metabolism. [7] PXR activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters, including CYP3A4 and P-glycoprotein (MDR1). This induction capability is remarkably potent—clinical studies demonstrated 3-6 fold increases in midazolam (CYP3A4 substrate) clearance and a 40% decrease in digoxin (P-glycoprotein substrate) exposure. [7]

Cancer-Specific Mechanisms

In cancer research, this compound's antitumor effects appear to involve additional signaling pathways beyond cholesterol modulation:

  • PPARγ Activation: In bladder cancer models, this compound treatment upregulated PPARγ at both transcriptional and protein levels, inducing G1-phase cell cycle arrest. This effect was reversible with the PPARγ antagonist GW9662, confirming pathway involvement. [4] [8]

  • E2F-1 Signaling: In prostate cancer, this compound suppressed proliferation and metastasis via the E2F-1 signaling pathway, with knockdown experiments demonstrating that E2F-1 is required for these antitumor effects. [5]

  • Wnt/β-Catenin Pathway: In asthma models, this compound alleviated airway epithelial barrier disruption by suppressing the Wnt/β-catenin signaling pathway, representing a completely different mechanism from its cholesterol effects. [6]

Experimental Protocols and Methodologies

In Vitro Metabolic and Induction Studies

Primary Human Hepatocyte Model for CYP Induction:

  • Cell System: Primary human hepatocytes from qualified donors, cultured in appropriate maintenance media. [7]
  • Treatment Protocol: this compound dissolved in DMSO applied across concentration range (typically 0.1-10 μM) for 48-72 hours, with rifampin as positive control and vehicle as negative control. [7]
  • Endpoint Measurements: CYP3A4 activity measured using substrate-specific probes (testosterone, midazolam, felodipine); mRNA expression by microarray or RT-PCR; immunoreactive protein by Western blot. [7]
  • Data Analysis: EC₅₀ values calculated from dose-response curves; induction potential compared to reference inducer rifampin. [7]

Transient Transfection Assay for PXR Activation:

  • Cell Lines: CV-1 or HepG2 cells co-transfected with hPXR expression vector and reporter construct containing PXR response elements. [7]
  • Controls: Include rifampin as reference PXR activator and vehicle controls. [7]
  • Luciferase Assay: Measure reporter activity 24-48 hours after this compound treatment to quantify PXR activation. [7]
In Vivo Pharmacokinetic Studies

Bioavailability and Tissue Distribution Protocol:

  • Formulation: For intravenous administration, this compound encapsulated in Human Serum Albumin (HSA) nanoparticles to enhance water solubility (10 wt% loading optimal). [3]
  • Animal Models: Miniature pigs for lipid metabolism studies; mouse xenograft models for antitumor efficacy. [9] [3]
  • Dosing: Oral doses of 10-25 mg/kg/day in pigs; intravenous administration of avasimin (HSA-encapsulated) in mice. [9] [3]
  • Sample Collection: Serial blood samples for plasma concentration-time curves; tissue collection at endpoint for distribution analysis. [3]
  • Analytical Method: HPLC analysis for drug concentration; mass spectrometry for metabolite identification. [3]

Oral Fat Challenge Protocol:

  • Study Design: Miniature pigs (n=9/group) administered oral fat load (2 g fat/kg) containing retinol after 28 days of this compound treatment. [9]
  • Kinetic Analysis: Plasma retinyl palmitate metabolism parameters determined by multi-compartmental modeling using SAAM II software. [9]
  • Endpoint Measurements: TRL triglyceride concentrations, AUC calculations, fractional clearance rates. [9]

G StudyDesign StudyDesign Formulation Formulation StudyDesign->Formulation Dosing Dosing Formulation->Dosing SampleCollection SampleCollection Dosing->SampleCollection Analysis Analysis SampleCollection->Analysis InVitro InVitro Hepatocytes Hepatocytes InVitro->Hepatocytes Transfection Transfection InVitro->Transfection InVivo InVivo AnimalModels AnimalModels InVivo->AnimalModels Clinical Clinical HumanTrials HumanTrials Clinical->HumanTrials

Figure 2: Experimental Workflow for this compound Pharmacokinetic Studies

Analytical Methodologies

Chromatographic Methods:

  • HPLC Analysis: For determining this compound concentration in biological samples and formulation quality control. [3]
  • Mass Spectrometry: For comprehensive metabolite profiling and identification of this compound metabolites in plasma and tissues. [3]

Binding Studies:

  • Circular Dichroism Spectroscopy: To characterize this compound binding to Human Serum Albumin by monitoring changes in α-helical content at 208 nm and 222 nm. [3]
  • Fluorescence Quenching: To determine binding affinity and identify binding site on HSA using Trp-214 fluorescence. [3]
  • Competitive Binding: Warfarin displacement experiments to confirm binding site location (subdomain IIA). [3]

Research Applications and Repurposing Potential

Oncology Applications

The most promising repurposing potential for this compound lies in oncology, where multiple preclinical studies have demonstrated efficacy across various cancer types:

  • Prostate Cancer: this compound suppresses tumor proliferation and metastasis via the E2F-1 signaling pathway, inducing G1-phase cell cycle arrest and inhibiting epithelial-mesenchymal transition. [5] In xenograft models, this compound treatment significantly suppressed tumor growth and reduced lung metastasis. [5]

  • Bladder Cancer: this compound inhibits ACAT1, significantly up-regulated in BLCA, leading to reduced proliferation and migration capabilities, ROS production increase, and G1-phase cell cycle arrest through PPARγ activation. [4] [8]

  • Pancreatic, Lung, and Colon Cancers: Nanoformulated this compound (avasimin) significantly reduced cholesteryl ester storage in lipid droplets across multiple cancer cell lines, elevating intracellular free cholesterol levels leading to apoptosis and suppressed proliferation. [3]

Other Potential Applications
  • Allergic Asthma: this compound alleviates disruption of the airway epithelial barrier by suppressing the Wnt/β-catenin signaling pathway, independent of its cholesterol-modulating effects. [6]

  • Bacterial Infections: Preliminary research suggests potential for preventing or treating bacterial infections by decreasing bacterial virulence, though this remains in early investigative stages. [1]

Conclusion and Future Perspectives

This compound presents a compelling case of a drug candidate whose development was halted for its original indications but continues to show significant promise in new therapeutic areas. Its complex pharmacokinetic profile, particularly its potent PXR activation and resulting drug interaction potential, rendered it unsuitable for chronic administration in cardiovascular patients who typically require multi-drug regimens. However, this limitation may be less consequential in oncology applications, particularly for short-term treatment protocols or when used in combination with chemotherapeutic agents that don't interact with the CYP3A4 or P-glycoprotein pathways.

The ongoing research into this compound's repurposing, particularly in oncology, highlights the importance of understanding complete pharmacological profiles even for "failed" drug candidates. The nanoformulation approaches developed to enhance this compound's delivery, such as the Human Serum Albumin-encapsulated "avasimin," [3] represent promising strategies to overcome the compound's inherent solubility limitations and potentially enhance its therapeutic index in new applications.

References

Avasimibe Efficacy in Preclinical Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Model Used (in vivo) Key Efficacy Findings Proposed Mechanism Source
Prostate Cancer Xenograft (PC-3 cells); Pulmonary metastasis model [1] Suppressed tumor growth and metastasis [1] E2F-1 signaling pathway upregulation; G1 phase cell cycle arrest; EMT suppression [1] [1]
Bladder Cancer (BLCA) Xenograft and pulmonary metastasis models [2] Inhibited tumor growth and metastasis [2] PPARγ signaling activation; G1 phase cell cycle arrest [2] [2]
Hepatocellular Carcinoma (HCC) & Hepatitis B (HBV) Immunocompetent mouse models (C57BL/6) [3] Antiviral activity; boosted anti-HBV/HCC T-cell responses [3] Reduced T-cell lipid droplets; enhanced TCR signaling and bioenergetics [3] [3]
Triple-Negative Breast Cancer (TNBC) SV40 C3(1) TAg mouse model [4] Abolished efficacy of fluvastatin; 89% tumor incidence vs. 29% with fluvastatin alone [4] Likely drug-drug interaction via enhanced fluvastatin metabolism (CYP450) [4] [4]

Detailed Experimental Protocols

The following details the standard methodologies used in the cited studies to evaluate avasimibe's efficacy and mechanisms.

In Vivo Efficacy and Toxicity Studies
  • Animal Models: Female mice (e.g., C57BL/6, NOD-SCID) aged 4-6 weeks are commonly used [5] [3] [6]. Studies often utilize xenograft models (e.g., PC-3 prostate cancer cells) [1] or immunocompetent models (e.g., for HCC/HBV) [3].
  • Dosing Regimen: this compound is typically administered via intraperitoneal (i.p.) injection. Doses range from 10 to 30 mg/kg, given daily or every other day, for durations ranging from several weeks to months [4] [6] [1].
  • Endpoint Measurements:
    • Tumor Volume: Measured regularly using calipers and calculated with the formula: 0.5 × length × (width)^2 [5].
    • Tumor Incidence & Survival: The percentage of tumor-bearing animals and survival time are tracked [4].
    • Metastasis: In metastasis models (e.g., lung), the number of surface foci is counted after sacrifice [1].
In Vitro Mechanism and Phenotype Assays
  • Cell Viability (MTT Assay): Cells are treated with a gradient of this compound concentrations (e.g., 0-80 µM) for 1-3 days. MTT reagent is added, and the formazan crystals formed by viable cells are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability [2] [1].
  • Clonogenic Survival Assay: A low number of cells (e.g., 1,000-1,500) are seeded and treated with this compound for 10-15 days. The resulting colonies are fixed, stained with crystal violet, and counted to assess long-term proliferative capacity [4] [1].
  • Migration Assays:
    • Wound Healing/Scratch Assay: A scratch is made in a confluent cell monolayer. The gap closure is measured after 12-24 hours of this compound treatment to assess collective cell migration [2] [1].
    • Transwell Migration Assay: this compound-treated cells are placed in the upper chamber of a transwell insert with a porous membrane. Serum-rich medium in the lower chamber acts as a chemoattractant. Cells that migrate to the underside after 24 hours are stained and counted [2] [1].
  • Flow Cytometry for Cell Cycle & ROS:
    • Cell Cycle: Treated cells are fixed, stained with a DNA dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the proportion of cells in G1, S, and G2/M phases [2] [1].
    • Reactive Oxygen Species (ROS): Cells are incubated with the fluorescent probe DCFH-DA. The fluorescence intensity, proportional to ROS levels, is measured by flow cytometry [2].
  • Western Blot Analysis: Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., E-cadherin, cyclins, E2F-1). The signal is developed using secondary antibodies and detection reagents to visualize protein expression changes [2] [1].

Mechanisms of Action: Signaling Pathways

This compound exerts its anticancer effects through multiple pathways, with key mechanisms illustrated below.

avasimibe_mechanisms cluster_pathway1 Pathway 1: Direct Anticancer & E2F-1 cluster_pathway2 Pathway 2: Immunomodulation cluster_pathway3 Pathway 3: Alternative Routes Ava This compound ACAT Inhibits ACAT1/SOAT1 Ava->ACAT FC ↑ Intracellular Free Cholesterol ACAT->FC LD ↓ Cholesterol Esters (CE) ↓ Lipid Droplets ACAT->LD E2F1 ↑ E2F-1 Transcription Factor FC->E2F1 PPARg Activates PPARγ Signaling FC->PPARg Wnt Suppresses Wnt/β-Catenin FC->Wnt ERstress ER Stress & Apoptosis FC->ERstress Potential TCR Enhanced TCR Signaling LD->TCR Cycle G1 Cell Cycle Arrest E2F1->Cycle p21 ↑ p21 E2F1->p21 EMT Inhibits EMT & Metastasis E2F1->EMT CDK ↓ CDK2/4/6, Cyclin D1/A CDK->Cycle p21->CDK Cadherin ↑ E-cadherin, ↓ N-cadherin EMT->Cadherin Tcell Rescued Dysfunctional HBV/HCC-specific T cells TCR->Tcell PD1 Synergy with PD-1 Blockade Tcell->PD1 Cycle2 G1 Cell Cycle Arrest PPARg->Cycle2 Barrier Protects Airway Epithelial Barrier Wnt->Barrier

This compound inhibits ACAT1, increasing free cholesterol and decreasing lipid droplets. This triggers multiple downstream effects, including E2F-1-mediated cell cycle arrest, T-cell reinvigoration, and alternative pathways like PPARγ activation and Wnt/β-catenin suppression.

Key Takeaways for Researchers

  • Dual Benefit in Immuno-Oncology: this compound's ability to simultaneously impair tumor cells while rescuing exhausted T-cells represents a promising dual-targeting strategy, especially for virally-associated cancers like HBV-related HCC [3].
  • Critical Context-Dependent Effects: The dramatic failure of this compound in combination with fluvastatin in a TNBC model underscores the necessity of thorough in vivo testing for drug-drug interactions, particularly concerning CYP450 metabolism [4].
  • Mechanistic Versatility: Beyond its primary role in cholesterol metabolism, this compound appears to engage secondary pathways (PPARγ, Wnt/β-catenin), suggesting its effects may be cell-context dependent and warrant further investigation [2] [6].

References

Experimental Data & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For researchers designing experiments, the following quantitative data and methodological details are critical.

Table 2: Quantitative Pharmacological Data of Avasimibe

Model / System Observed Effect / IC50 Value Experimental Context
ACAT Enzyme [1] IC₅₀ = 60 nM (0.06 µM) / 3.3 µM In vitro enzyme inhibition (conflicting values reported).
Cell Viability (HT-29 CRC) [2] IC₅₀ = 30 µM 50% inhibition of cell viability as a single agent.
Cell Viability (U251 Glioblastoma) [3] IC₅₀ = 20.29 µM (48h) Dose-dependent inhibition of cell proliferation (CCK-8 assay).
Cell Viability (U87 Glioblastoma) [3] IC₅₀ = 28.27 µM (48h) Dose-dependent inhibition of cell proliferation (CCK-8 assay).
Synergy with 5-FU (HT-29 CRC) [2] Viability: 2.66% (vs. 46% with 5-FU alone) Combination treatment: 0.3 µM 5-FU + 30 µM this compound.

Detailed Experimental Protocols:

The methodologies below, drawn from the cited literature, can be adapted for further research.

  • Cell Proliferation/Viability Assay (MTT) [4] [5]

    • Cell Seeding: Plate cells (e.g., 3,000 cells/well for PC-3 prostate cancer cells) in a 96-well plate.
    • Treatment: After 24 hours, treat with a concentration gradient of this compound (e.g., 0-80 µM).
    • Incubation & Measurement: Following treatment (e.g., 48 hours), add MTT reagent (20 µL of 5 mg/mL) and incubate for 4 hours. Dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm.
  • Clonogenic Survival Assay [3] [4]

    • Preparation: Seed a low density of cells (e.g., 1,000-1,500 cells/well) in a 6-well plate.
    • Treatment: Treat cells with this compound and refresh the medium containing the drug every few days.
    • Analysis: Culture for 10-15 days (or until visible colonies form). Fix colonies with 4% paraformaldehyde, stain with 0.1% crystal violet, and count.
  • Flow Cytometry for Apoptosis [3]

    • Staining: After this compound treatment, harvest cells and resuspend in binding buffer.
    • Incubation: Stain cells with Annexin V-EGFP and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
    • Detection: Analyze stained cells using a flow cytometer. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells indicate late apoptosis or necrosis.
  • In Vivo Xenograft Model [3]

    • Model Establishment: Subcutaneously inject tumor cells (e.g., U87 glioblastoma cells) into nude mice to form xenografts.
    • Drug Administration: Once tumors are palpable, randomly group mice and administer this compound (e.g., 15 or 30 mg/kg/day) or vehicle control via intraperitoneal injection.
    • Evaluation: Monitor and measure tumor volume regularly over the treatment period (e.g., 18 days). Finally, dissect and weigh the tumors for final analysis.

Signaling Pathways

The anticancer effects of this compound are mediated through multiple signaling pathways, which are visualized below.

G cluster_mech Key Mechanisms cluster_path Activated Pathways / Factors Ava This compound ACAT1 ACAT1 Inhibition Ava->ACAT1 FC Free Cholesterol ↑ ACAT1->FC CE Cholesteryl Esters ↓ ACAT1->CE Apoptosis Apoptosis Induction (Mitochondrial Pathway, Caspase-3/7) FC->Apoptosis Cycle Cell Cycle Arrest (G0/G1, G2/M) FC->Cycle Metastasis Metastasis Suppression (EMT ↓) FC->Metastasis P53 p53 / p21 FC->P53 PPARg PPARγ FC->PPARg E2F1 E2F-1 FC->E2F1 LD Lipid Droplet Storage ↓ CE->LD Reduced P53->Cycle PPARg->Cycle E2F1->Metastasis

This compound exerts anticancer effects primarily by inhibiting ACAT1, leading to disrupted cholesterol metabolism and activation of multiple downstream pathways.

Research Considerations

For drug development professionals, several factors are crucial when considering this compound:

  • Synergistic Potential: this compound shows strong synergy with standard chemotherapeutic agents like 5-FU in colorectal cancer, suggesting potential for combination therapies that lower required doses and reduce side effects [2].
  • Drug Metabolism Induction: this compound induces CYP3A4 and MDR1 gene expression via activation of the Pregnane X Receptor (PXR) [6]. This is a critical pharmacokinetic consideration for potential drug-drug interactions in a clinical setting.
  • Safety Profile: this compound has been evaluated in clinical trials for atherosclerosis, demonstrating an established human safety record that may facilitate its repurposing for oncology [7] [3].

References

Avasimibe free cholesterol cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Avasimibe exerts its effects by specifically inhibiting the enzyme ACAT-1 (also known as SOAT1), which is located in the endoplasmic reticulum. This inhibition disrupts a critical metabolic process in cancer cells [1] [2] [3].

  • Target Enzyme: Acyl-CoA Cholesterol Acyltransferase 1 (ACAT-1/SOAT1) [1] [2]
  • Primary Biochemical Action: Blocks the esterification of free cholesterol into cholesteryl esters (CE) [1] [2]
  • Key Metabolic Consequence in Cancer Cells: The inhibition of ACAT-1 leads to a marked depletion of cholesteryl esters stored within intracellular lipid droplets and a concomitant rise in cytosolic free cholesterol [1]. It is this accumulation of free cholesterol that triggers endoplasmic reticulum (ER) stress and subsequent cytotoxic effects, including apoptosis [1] [4].

The following diagram illustrates this core mechanistic pathway and its consequences in a cancer cell.

G Ava This compound ACAT1 ACAT-1 Enzyme Ava->ACAT1 Inhibits FC Free Cholesterol ↑ Ava->FC Causes Accumulation Ester Cholesterol Esterification ACAT1->Ester Catalyzes CE Cholesteryl Esters ↓ Ester->CE Cytotoxicity Cytotoxicity FC->Cytotoxicity LD Lipid Droplets CE->LD Stored in Apoptosis Apoptosis Cytotoxicity->Apoptosis Cycle Cell Cycle Arrest Cytotoxicity->Cycle

Experimental Protocols for Key Assessments

To validate the effects of this compound in a research setting, here are detailed methodologies for core experiments.

Cell Viability and Proliferation Assays
  • MTT Assay: Seed cancer cells (e.g., 3,000 cells/well) in a 96-well plate. After 24 hours, treat with a concentration gradient of this compound (e.g., 0-80 µM) for 24-72 hours. Add MTT reagent (5 mg/mL) and incubate for 4 hours. Dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader [4] [2].
  • Clonogenic Survival Assay: Seed a low density of cells (e.g., 1,000-1,500 cells/well) in a 6-well plate. Treat with this compound and culture for 10-15 days until visible colonies form. Fix colonies with 4% paraformaldehyde, stain with 0.1% crystal violet, and count [4] [2].
Analysis of Cell Cycle and Apoptosis
  • Cell Cycle by Flow Cytometry: Treat cells with this compound for 48 hours. Harvest cells, wash with PBS, and resuspend in a DNA staining solution containing propidium iodide and permeabilization buffer. Incubate for 30 minutes in the dark and analyze DNA content using a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases [4].
  • Apoptosis Assay: Use Annexin V/propidium iodide (PI) staining followed by flow cytometry. After this compound treatment, harvest and resuspend cells in a binding buffer. Add Annexin V-FITC and PI, incubate in the dark, and analyze to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1].
Measurement of Intracellular Cholesterol and Lipid Droplets
  • Raman Spectromicroscopy: This label-free technique can directly quantify cholesteryl esters in lipid droplets. The characteristic cholesterol ring vibration peak at 702 cm⁻¹ in the Raman spectrum is used. The height ratio of the 702 cm⁻¹ peak to the 1442 cm⁻¹ (CH₂ bending) peak is calculated and applied to a standard curve to determine the cholesteryl ester molar percentage in lipid droplets [1].
  • Mass Spectrometry: For a direct biochemical measurement, extract lipids from treated and control cells. Use liquid chromatography-mass spectrometry (LC-MS) to identify and quantify specific cholesteryl ester species, confirming the depletion induced by this compound [1].
  • Neutral Lipid Staining: Stain intracellular lipid droplets with a fluorescent dye like LipidTOX or HCS LipidTOX. After this compound treatment, fix cells, incubate with the dye, and visualize using fluorescence microscopy or analyze staining intensity via flow cytometry. A decrease in signal indicates reduced neutral lipid storage [3].
Migration and Invasion Assays
  • Wound Healing/Scratch Assay: Grow cells to confluence in a 6-well plate. Create a scratch wound with a sterile pipette tip. Wash away detached cells and add fresh medium containing this compound. Capture images of the scratch at 0 hours and 12-24 hours. Measure the gap distance to calculate the percentage of wound closure [4] [2].
  • Transwell Migration Assay: Place this compound-pretreated cells in serum-free medium into the upper chamber of a Transwell insert. Fill the lower chamber with medium containing 10% FBS as a chemoattractant. After 24 hours of incubation, migrate through the membrane. Fix, stain with crystal violet, and count under a microscope [4] [2].

Other Research Applications

Research on this compound extends beyond direct cancer cytotoxicity, revealing potential in immunometabolism and other diseases.

  • Enhancing T Cell Function for Immunotherapy: this compound can boost anti-tumor and anti-viral immunity by metabolically reprogramming CD8+ T cells. Inhibiting ACAT-1 in T cells reduces their neutral lipid droplets, enhances free cholesterol in the plasma membrane, and promotes the clustering of T cell receptors (TCR). This leads to stronger TCR signaling, improved immune synapse formation, and increased production of effector cytokines like IFN-γ. This approach can rescue exhausted T cells in chronic infections like Hepatitis B and in the tumor microenvironment, and can synergize with PD-1 checkpoint blockade [5] [3].
  • Potential in Alzheimer's Disease: In microglial cells, ACAT-1 inhibition by this compound promotes the clearance of amyloid-beta (Aβ), a key pathogenic protein in Alzheimer's disease. The mechanism involves enhanced shedding of the TREM2 receptor, which increases soluble TREM2 (sTREM2) and upregulates the Aβ clearance receptor LRP1 [6].
  • A Note on Combination Therapy: While promising in vitro, one study reported that combining this compound with the statin fluvastatin abolished the statin's chemopreventive efficacy in a mouse model of breast cancer, likely due to drug-drug interactions. This highlights the need for careful pharmacokinetic studies in combination regimens [7].

Summary of Key Quantitative Data

The table below consolidates key quantitative findings from the research to aid in experimental design and comparison.

Parameter Measured Experimental System Key Quantitative Result Source
ACAT-1 Inhibition (IC₅₀) In vitro enzyme assay Potent inhibitor (specific value not detailed in sources) [1]
Cancer Cell Viability (IC₅₀) Various human cancer cell lines Significantly lower IC₅₀ in cancer vs. normal cells [1]
Tumor Drug Concentration Prostate & colon cancer xenograft mice 4-fold higher than IC₅₀ after intravenous avasimin [1]
Cholesteryl Ester Reduction PC3 prostate cancer cells From ~74% to near depletion after treatment [1]
Effective In Vitro Dose BLCA & PCa cell lines 10 - 20 µM [4] [2]
Effective In Vivo Dose Mouse xenograft models 20 - 30 mg/kg (intraperitoneal) [4] [2]

References

Mechanisms of Action and Therapeutic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe's inhibition of ACAT1 sets off a cascade of cellular effects that underpin its diverse therapeutic potential.

Anti-Tumor Mechanisms

In tumor cells, this compound-induced accumulation of free cholesterol leads to metabolic disturbances that inhibit proliferation and induce apoptosis.

  • Inducing Apoptosis: Excessive free cholesterol can trigger endoplasmic reticulum stress, activating the unfolded protein response and the CHOP-MAPK or p38MAPK pathways, leading to apoptosis [1]. In glioblastoma cells, this compound induces mitochondria-dependent apoptosis, characterized by decreased mitochondrial membrane potential and increased activity of caspase-3/7 and expression of Bax and cleaved PARP [2].
  • Inhibiting Proliferation and Metastasis: Elevated cholesterol can inactivate SREBP1, downregulating the Caveolin-1/MAPK pathway, which reduces tumor metastasis and invasion [1].
  • Targeting Oncogenic Pathways: In cholangiocarcinoma, this compound dampens tumor progression by inhibiting the FoxM1/AKR1C1 signaling axis [3]. In glioblastoma, it arrests the cell cycle at G0/G1 and G2/M phases by regulating the p53/p21 and p53/GADD45A pathways [2].

The following diagram illustrates the key antitumor mechanisms of this compound in cancer cells:

architecture Ava This compound ACAT1 ACAT1 Inhibition Ava->ACAT1 FoxM1 FoxM1/AKR1C1 Axis Suppression Ava->FoxM1 p53 p53/p21 & p53/GADD45A Activation Ava->p53 MMP Mitochondrial Membrane Potential ↓ Ava->MMP FC Free Cholesterol ↑ ACAT1->FC ERStress ER Stress / UPR FC->ERStress SREBP SREBP1 Inactivation FC->SREBP Apoptosis1 Apoptosis ERStress->Apoptosis1 Metastasis Reduced Metastasis & Invasion SREBP->Metastasis Proliferation Proliferation Inhibition FoxM1->Proliferation CycleArrest Cell Cycle Arrest (G0/G1, G2/M) p53->CycleArrest Caspase Caspase-3/7, -9 Activation MMP->Caspase Apoptosis2 Apoptosis Caspase->Apoptosis2

Immunomodulatory Mechanisms

This compound can enhance the anti-tumor activity of the immune system, particularly CD8+ T cells.

  • Enhancing T Cell Function: By inhibiting cholesterol esterification in T cells, this compound reduces neutral lipid droplets and promotes the formation of cholesterol-rich lipid microdomains in the plasma membrane. This enhances T-cell receptor (TCR) signaling, bioenergetics, and the formation of effective immune synapses, leading to increased proliferation, cytokine production, and cytotoxic activity of CD8+ T cells [1] [4].
  • Rescuing Exhausted T Cells: ACAT inhibition can directly rescue dysfunctional HBV- and HCC-specific T cells from human liver and tumor tissue, and enhance their responsiveness to PD-1 blockade [4].
Beyond Oncology: Neurological and Respiratory Applications
  • Alzheimer's Disease (AD): In microglial cells, ACAT1 inhibition by this compound enhances the clearance of amyloid-beta (Aβ). This occurs through increased shedding of TREM2 by ADAM10/17, which enhances Aβ uptake in a LRP1-dependent manner, offering a potential therapeutic strategy for AD [5].
  • Allergic Asthma: this compound alleviates disruption of the airway epithelial barrier in asthma models. It inactivates the Wnt/β-catenin signaling pathway induced by allergens, reducing goblet cell hyperplasia and mucus secretion. Notably, this effect appears independent of its classic role in regulating cholesterol metabolism [6].

Quantitative Data and Experimental Evidence

The efficacy of this compound is supported by numerous in vitro and in vivo studies across various disease models.

Disease Model Experimental System Dosage / Concentration Key Outcome Source
Glioblastoma U251 & U87 cells (in vitro) IC₅₀: 20.29 μM & 28.27 μM (48h) Inhibited proliferation, induced apoptosis, cell cycle arrest [2]
Glioblastoma U87 xenograft mice (in vivo) 15, 30 mg·kg⁻¹·d⁻¹, ip, 18 days Dose-dependent tumor growth inhibition [2]
Cholangiocarcinoma Mouse xenograft model (in vivo) 30 mg/kg by gavage, 21 days Inhibited tumor growth [3]
Triple-Negative Breast Cancer SV40 C3(1) TAg mouse model (in vivo) 20 mg/kg, every other day Abolished efficacy of fluvastatin (combination) [7]
Asthma HDM-induced mouse model (in vivo) 20 mg/kg, intraperitoneal Most significantly reduced IL-4, IL-5, IgE; improved barrier [6]
HBV & HCC T Cell Rescue Human PBMCs & intrahepatic lymphocytes (ex vivo) Not specified (in vitro culture) Enhanced IFNγ production & proliferation of virus/tumor-specific CD8+ T cells [4]

Important Considerations and Cautions

While promising, research has revealed critical nuances in this compound's application.

  • Potential for Drug-Drug Interactions: A 2025 study on breast cancer prevention found that this compound abolished the chemopreventive efficacy of fluvastatin in vivo, despite showing synergistic effects in vitro. This suggests this compound may enhance the metabolism of co-administered drugs like fluvastatin, potentially via CYP450 interactions [7].
  • Pleiotropic Mechanisms: Its effects in asthma appear independent of reducing the cholesterol ester ratio, pointing to off-target or mechanism-independent pathways such as direct modulation of the Wnt/β-catenin pathway [6].

Core Experimental Protocols

For researchers, here is a summary of common methodologies used to investigate this compound.

  • In Vitro Cell Viability/Proliferation: CCK-8 assay is widely used. Cells are seeded in 96-well plates, treated with a dose range of this compound (e.g., 0-240 μM) for 24-48 hours. After adding CCK-8 reagent, absorbance is measured at 450nm to calculate IC₅₀ values [2].
  • Apoptosis Assays: Annexin V-EGFP/PI staining followed by flow cytometry is standard. Additional methods include Hoechst 33342 staining for nuclear morphology and JC-1 staining to measure loss of mitochondrial membrane potential (ΔΨm) [2].
  • Colony Formation Assay (in vitro): Cells are treated with this compound and seeded in soft agar or culture dishes for several weeks. Colonies are stained with MTT or crystal violet and counted to assess long-term proliferative capacity [2].
  • In Vivo Xenograft Models: Immunodeficient mice are subcutaneously injected with tumor cells. Once tumors are palpable, mice are treated with this compound (e.g., 15-30 mg/kg/day, i.p. or by gavage). Tumor volume and weight are monitored over 2-3 weeks [3] [2].
  • T Cell Functional Assays: PBMCs or intrahepatic lymphocytes are stimulated with relevant antigens (e.g., HBV peptides) in the presence of this compound. Intracellular cytokine staining (IFNγ, TNF) and flow cytometry are used to measure functional rescue. CFSE dilution assays can quantify enhanced proliferation [4].

This compound represents a compelling example of drug repurposing, transitioning from an anti-atherosclerotic agent to a multi-target therapeutic candidate. Its ability to simultaneously target tumor cell metabolism and enhance anti-tumor immunity is particularly promising. However, future work must carefully address its potential for drug interactions and fully elucidate its spectrum of mechanisms.

References

Mechanism of Action and Primary Targets

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe primarily functions as a potent inhibitor of ACAT enzymes, which play a critical role in cellular cholesterol homeostasis.

Target/Gene Name Enzyme Function Action of this compound
ACAT1 / SOAT1 Intracellular enzyme that converts free cholesterol into cholesteryl esters for storage in lipid droplets [1] [2]. Inhibition prevents cholesterol esterification, increasing cytotoxic free cholesterol and reducing lipid droplet formation [1] [2].
ACAT2 / SOAT2 Involved in cholesterol esterification in the liver and intestines [3]. Inhibition reduces the production of cholesteryl esters for lipoprotein assembly [3].
Liver Carboxylesterase 1 (CES1) Involved in the detoxification of xenobiotics and the hydrolysis of esters [4]. Documented as a target of this compound, though its role in the drug's primary effects is less clear [4].

This disruption of cholesterol homeostasis underpins this compound's diverse biological effects, from inducing tumor cell death to reprogramming immune cell function.

This compound in Oncology Research

Preclinical studies have shown that this compound can inhibit proliferation, migration, and metastasis in various cancer models, often by arresting the cell cycle.

The table below summarizes key in vitro and in vivo findings from recent cancer research:

Cancer Type Experimental Models Key Findings & Proposed Mechanisms Citations
Prostate Cancer PC-3, DU 145 cells; xenograft and pulmonary metastasis models. Suppressed proliferation and metastasis; induced G1 phase arrest; downregulated CDK2/4/6, Cyclin D1; acted via upregulation of E2F-1 protein. [5]
Bladder Cancer (BLCA) 5637, T24 cells; xenograft and pulmonary metastasis models. Inhibited proliferation and migration; induced G1 cell cycle arrest; increased ROS production; effects mediated via upregulation of PPARγ. [1]
Melanoma & Breast Cancer Mouse models (B16F0, E0771). Enhanced antitumor immunity and efficacy of adoptive T-cell therapy by preventing T-cell senescence through reprogramming of lipid metabolism. [6]
Hepatocellular Carcinoma (HCC) & HBV Human peripheral and intrahepatic T cells from patients. Rescued exhausted virus- and tumor-specific T cells; enhanced response to PD-1 blockade; exhibited direct antiviral activity against Hepatitis B virus. [2]
Spontaneous Breast Cancer SV40 C3(1) TAg mouse model (TNBC). Cautionary Finding: Abolished the chemopreventive efficacy of fluvastatin in vivo, despite sensitizing statin-resistant cells in vitro. [7]

Immunomodulatory and Other Therapeutic Applications

This compound's impact extends beyond direct antitumor effects to modulating immune cell function.

  • Boosting T Cell Function: By inhibiting ACAT1 in T cells, this compound reduces neutral lipid droplet content and promotes the formation of lipid microdomains in the T cell membrane [2]. This enhances T-cell receptor (TCR) signaling and improves the bioenergetics of CD8+ T cells, rescuing the function of exhausted HBV- and HCC-specific T cells from human liver and tumor tissues [2].
  • Application in Asthma Research: In a house dust mite-induced asthmatic mouse model, this compound (20 mg/kg) alleviated airway inflammation and epithelial barrier disruption [8]. This effect was linked to suppression of the Wnt/β-catenin signaling pathway, independent of changes in cholesterol ester levels [8].

Experimental Protocols

For researchers, specific experimental details are crucial. The following protocols are derived from the cited literature.

In Vitro Cell Proliferation and Viability Assays
  • Cell Lines: Commonly used lines include PC-3 and DU 145 (prostate cancer), 5637 and T24 (bladder cancer), and MCF10.DCIS (breast cancer).
  • Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 100 mM), which is then diluted in culture medium for treatment [5] [1]. Final DMSO concentrations should be kept low (e.g., <0.1%) to avoid solvent toxicity.
  • Treatment Conditions:
    • Dose Range: A wide range of concentrations is used, from nanomolar to micromolar (e.g., 0-80 μM in an MTT assay for prostate cancer) [5].
    • Duration: Treatment often lasts 24-72 hours, with 48 hours being common for assays like MTT and flow cytometry [1].
  • Example - Colony Formation Assay (Prostate Cancer):
    • Seed cells at a low density (e.g., 1,500-3,000 cells per well in a 6-well plate).
    • After cell attachment, replace medium with one containing the desired concentration of this compound.
    • Culture for 10-15 days, refreshing the drug-containing medium every few days.
    • Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
    • Count the number of visible colonies manually or using image analysis software [5] [1].
In Vivo Animal Studies
  • Animal Models: Studies use various models, including SV40 C3(1) TAg mice (spontaneous breast cancer), xenograft models, and HDM-induced asthma models in C57BL/6 mice [8] [7].
  • Dosing Regimens:
    • Dose: Common doses are 10-30 mg/kg body weight [7] [9].
    • Route: Intraperitoneal injection is frequently used [8]. As an orally bioavailable compound, it can also be administered via oral gavage or mixed in diet [9].
    • Frequency: Treatment can be daily or every other day for durations ranging from weeks to months [7].

Key Signaling Pathways and Mechanisms

The following diagram summarizes the multifaceted mechanisms of this compound action in cancer and immune cells, integrating direct antitumor effects with immunomodulatory properties.

G cluster_tumor Effects on Tumor Cells cluster_immune Effects on Immune Cells (CD8+ T cells) This compound This compound ACAT_Inhibition_T ACAT Inhibition This compound->ACAT_Inhibition_T ACAT_Inhibition_I ACAT Inhibition This compound->ACAT_Inhibition_I FreeChol_Increase ↑ Intracellular Free Cholesterol ACAT_Inhibition_T->FreeChol_Increase ER_Stress Endoplasmic Reticulum Stress FreeChol_Increase->ER_Stress PPARg_Up Upregulation of PPARγ FreeChol_Increase->PPARg_Up CellCycle_Arrest Cell Cycle Arrest (G1 Phase) Apoptosis Apoptosis & Cell Death CellCycle_Arrest->Apoptosis PPARg_Up->CellCycle_Arrest Metastasis_Down Inhibition of Metastasis (↓ EMT, ↓ Migration) PPARg_Up->Metastasis_Down E2F1_Up Upregulation of E2F1 E2F1_Up->CellCycle_Arrest E2F1_Up->Metastasis_Down LipidDroplets_Down ↓ Neutral Lipid Droplets ACAT_Inhibition_I->LipidDroplets_Down LipidMicrodomains Promotion of Lipid Microdomains ACAT_Inhibition_I->LipidMicrodomains TCR_Signaling Enhanced TCR Signaling LipidMicrodomains->TCR_Signaling Bioenergetics Improved T cell Bioenergetics TCR_Signaling->Bioenergetics Prolif_Function Enhanced Proliferation & Effector Function (IFN-γ, etc.) TCR_Signaling->Prolif_Function Bioenergetics->Prolif_Function PD1_Synergy Synergy with Anti-PD-1 Therapy Prolif_Function->PD1_Synergy

This compound exerts dual effects by directly inhibiting tumor cell growth and enhancing anti-tumor immune responses through ACAT inhibition.

Critical Research Considerations

  • Context-Dependent Efficacy: The efficacy of this compound, particularly in combination therapy, can be highly context-specific. Notably, it abolished the cancer-preventive effect of fluvastatin in a spontaneous breast cancer model, potentially due to drug-drug interactions involving CYP450 metabolism [7].
  • Biphasic or Off-Target Effects: Some studies report effects, such as in asthma, that appear independent of changes in cholesterol ester levels, suggesting potential alternative mechanisms or signaling pathway modulations (e.g., Wnt/β-catenin) [8].

This compound represents a compelling candidate for drug repurposing, primarily targeting ACAT to disrupt cholesterol metabolism in both tumor and immune cells. Future research should focus on optimizing its use in combination therapies and carefully evaluating potential drug interactions in different disease contexts.

References

Comprehensive Application Notes and Protocols for Avasimibe in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avasimibe and Its Mechanism of Action

This compound is a small molecule inhibitor that targets acyl-coenzyme A: cholesterol acyltransferase (ACAT, also known as SOAT), specifically the ACAT-1 isoform that plays a crucial role in cellular cholesterol homeostasis [1]. Originally developed as an anti-atherosclerosis agent, this compound has garnered significant interest for its antitumor properties across various cancer types, including prostate cancer, glioblastoma, bladder cancer, and breast cancer models [2] [3] [4]. The drug functions by inhibiting the enzymatic conversion of free cholesterol to cholesteryl esters, leading to the intracellular accumulation of unesterified cholesterol, which disrupts cancer cell signaling and induces endoplasmic reticulum stress, ultimately leading to antiproliferative effects and apoptosis induction in malignant cells [5].

The mechanistic basis for this compound's anticancer activity extends beyond cholesterol metabolism alone. Research has demonstrated that this compound modulates multiple signaling pathways, including E2F-1 signaling in prostate cancer, p53/p21 pathway in glioblastoma, and PPARγ signaling in bladder cancer [2] [3] [4]. This multi-target engagement makes this compound a promising candidate for drug repurposing in oncology. Its established safety profile from previous clinical trials for cardiovascular indications potentially facilitates its transition to cancer therapy applications, though careful consideration of drug interactions is warranted based on recent findings [6] [7].

Quantitative Summary of this compound's Anticancer Activity

Table 1: Summary of this compound's Anticancer Effects Across Various Cancer Models

Cancer Type Cell Lines Tested IC50 Values (μM) Key Effects Primary Signaling Pathways Affected
Glioblastoma U251, U87 20.29 (U251), 28.27 (U87) Apoptosis induction, G0/G1 & G2/M cell cycle arrest p53/p21, p53/GADD45A, Aurora A/PLK1 [4]
Prostate Cancer PC-3, DU 145 Not specified G1 phase arrest, inhibition of migration E2F-1 signaling pathway [3]
Bladder Cancer 5637, T24 Significant inhibition at 10-20 μM G1 phase arrest, reduced proliferation and migration PPARγ signaling [2]
Breast Cancer MCF10.DCIS Not specified Growth inhibition (45% at 10 μM) Cholesterol esterification pathway [6]

Table 2: this compound Treatment Parameters and Experimental Outcomes

Assay Type Concentration Range Treatment Duration Key Observations Reference
Cell Proliferation (MTT/CCK-8) 0-80 μM (PCa), 0-240 μM (GBM) 24-72 hours Dose-dependent inhibition with IC50 ~20-30 μM for GBM [3] [4]
Colony Formation 7.5-30 μM 10-15 days (PCa), 3-4 weeks (GBM) Significant reduction in both size and number of colonies [3] [4]
Migration Assays 10-20 μM 12-24 hours 40-60% reduction in migration capacity [2] [3]
Cell Cycle Analysis 10-30 μM 48 hours G1 phase arrest in PCa and BLCA; G0/G1 & G2/M arrest in GBM [2] [3] [4]
In Vivo Efficacy 15-30 mg/kg/day 18 days (GBM) Significant tumor growth inhibition in xenograft models [4]

Cell Culture and Drug Preparation Protocols

Cell Culture Guidelines
  • Bladder Cancer Cells (5637, T24): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified incubator [2].
  • Prostate Cancer Cells (PC-3, DU 145): Maintain PC-3 cells in RPMI-1640 medium and DU 145 cells in DMEM, both supplemented with 10% FBS under standard conditions (37°C, 5% CO₂) [3].
  • Glioblastoma Cells (U251, U87): Culture in DMEM with 10% FBS and antibiotics (0.1 μg/mL penicillin and 0.1 μg/mL streptomycin) at 37°C with 5% CO₂ [4].
  • Cell Authentication and Quality Control: Regularly authenticate cell lines through STR profiling and routinely test for mycoplasma contamination to ensure experimental reliability [3].
This compound Preparation and Storage
  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 100 mM stock solution [3]. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
  • Working Solution Preparation: Dilute the stock solution in cell culture medium to achieve desired final concentrations (typically 0-80 μM). Ensure the final DMSO concentration does not exceed 0.1% to maintain cell viability [3] [4].
  • Treatment Considerations: this compound treatment is typically administered for 24-72 hours for most assays, with optimal effects observed at 48 hours [2] [3] [4]. Include vehicle controls (DMSO-only) in all experiments.

Protocols for Assessing Antiproliferative Effects

MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000 cells per well in 200 μL complete medium and allow to adhere for 24 hours [2] [3].
  • Drug Treatment: Replace medium with fresh medium containing this compound at concentrations ranging from 0-80 μM and incubate for 24, 48, and 72 hours [3].
  • MTT Incubation: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C [2].
  • Solubilization and Measurement: Carefully remove the medium, add 150 μL DMSO to each well to dissolve the formazan crystals, and shake gently for 10 minutes. Measure the absorbance at 570 nm using a microplate reader [2].
  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Clonogenic Survival Assay
  • Cell Seeding: Plate cells in 6-well plates at a low density of 1,000-1,500 cells per well and allow to adhere for 24 hours [2] [3].
  • Drug Treatment: Treat cells with this compound at concentrations typically ranging from 7.5 to 30 μM and culture for 10-15 days until visible colonies form in control groups [3] [4].
  • Fixation and Staining: Remove medium, fix cells with 4% paraformaldehyde for 1 hour, and stain with 0.1% crystal violet for 30 minutes [2] [3].
  • Colony Counting: Count colonies containing ≥50 cells using manual counting or image analysis software (e.g., Image-Pro Plus). Express results as percentage of control plating efficiency [3].
DNA Synthesis Assay (EdU Incorporation)
  • Cell Treatment: Plate cells in 96-well plates at 1×10⁴ cells per well and treat with this compound (0-30 μM) for 48 hours [4].
  • EdU Labeling: Add EdU at a final concentration of 50 μM and incubate for 2 hours at 37°C [4].
  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 30 minutes and permeabilize with 0.5% Triton X-100 for 10 minutes [4].
  • Detection and Analysis: Stain with Apollo 567 dye for 30 minutes, counterstain nuclei with Hoechst 33342, and image using a high-content imaging system. Calculate the percentage of EdU-positive cells [4].

Protocols for Migration and Invasion Studies

Wound Healing Assay
  • Cell Preparation: Grow cells in 6-well plates until they reach 95-100% confluence [2] [3].
  • Wound Creation: Create a uniform scratch wound using a 200 μL sterile pipette tip. Wash twice with PBS to remove detached cells [2] [3].
  • Drug Treatment and Imaging: Add fresh medium containing this compound (0-20 μM) with 2% FBS to minimize cell proliferation. Capture images at the scratch area at 0 hours and 12-24 hours using a phase contrast microscope [2] [3].
  • Quantification: Measure the gap distance at multiple predetermined points using image analysis software (e.g., Photoshop, ImageJ). Calculate migration rate as: Migration rate = 1 - (12h scratch distance/0h initial distance) [3].
Transwell Chamber Migration Assay
  • Cell Preparation: Pretreat cells with this compound for 48 hours, then harvest and resuspend in serum-free medium at appropriate densities (1.2×10⁵ PC-3 cells or 8×10⁴ DU 145 cells per insert) [2] [3].
  • Chamber Setup: Place cell suspension in the upper chamber of Transwell inserts, and add medium with 10% FBS to the lower chamber as a chemoattractant [2].
  • Incubation and Migration: Incubate for 24 hours at 37°C with 5% CO₂ to allow cell migration [2].
  • Fixation, Staining and Counting: Fix cells that have migrated to the lower surface with 4% paraformaldehyde, stain with 0.1% crystal violet, and count using a phase contrast microscope [2] [3].

Protocols for Cell Cycle and Apoptosis Analysis

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound (0-30 μM) for 48 hours [2] [4].
  • Cell Harvesting and Fixation: Harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours [2].
  • DNA Staining: Resuspend fixed cells in DNA staining solution containing propidium iodide (e.g., 1X DNA staining solution and permeabilization solution) and incubate for 30 minutes in the dark [2].
  • Flow Cytometry Analysis: Analyze cell cycle distribution using a flow cytometer with appropriate excitation and emission filters for propidium iodide. Determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software [2].
Apoptosis Analysis by Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound (0-30 μM) for 48 hours in 6-cm dishes [4].
  • Cell Harvesting: Collect both adherent and floating cells to ensure complete population analysis [4].
  • Staining Procedure: Resuspend cells in binding buffer and stain with Annexin V-EGFP and propidium iodide (PI) for 15 minutes at room temperature in the dark [4].
  • Flow Cytometry Analysis: Analyze samples within 1 hour using a flow cytometer. Use untreated cells to set basal apoptosis levels and compensation controls. Identify populations: Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic), and calculate total apoptosis percentage [4].
Mitochondrial Membrane Potential and Caspase Activity
  • Mitochondrial Membrane Potential (JC-1 Staining): Treat cells with this compound (0-30 μM) for 48 hours, then incubate with JC-1 dye (10 μg/mL) for 20 minutes. Measure fluorescence using a microplate reader with appropriate filter sets. Calculate the ratio of JC-1 monomer (green) to polymer (red) fluorescence; decreased ratio indicates loss of mitochondrial membrane potential [4].
  • Caspase-3/7 Activity Assay: Treat cells with this compound (0-30 μM) for 48 hours, harvest, and analyze using a caspase-3/7 live cell fluorescence real-time detection kit according to manufacturer instructions. Measure fluorescence intensity as an indicator of caspase activity [4].

Mechanistic Studies and In Vivo Protocols

Western Blot Analysis for Signaling Pathways
  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes. Centrifuge at 12,000 g for 15 minutes and collect supernatant [2] [3] [4].
  • Gel Electrophoresis and Transfer: Separate total protein using 7.5-12.5% SDS-PAGE gels and transfer to PVDF membranes using standard protocols [2].
  • Antibody Incubation: Block membranes with 5% non-fat milk, then incubate with primary antibodies against target proteins (e.g., CDK2/4/6, Cyclin D1, Cyclin A1+A2, p21, E2F-1, p53, p21, GADD45A, cleaved caspase-9, cleaved PARP, Bax) overnight at 4°C. Follow with appropriate HRP-conjugated secondary antibodies [2] [3] [4].
  • Detection and Analysis: Develop blots using enhanced chemiluminescence substrate and image with a digital imaging system. Normalize protein expression to housekeeping controls (e.g., β-actin, GAPDH) [2].
In Vivo Xenograft Models
  • Animal Model Selection: Use immunocompromised mice (e.g., nude mice) for human tumor xenograft studies [3] [4].
  • Cell Implantation: Subcutaneously inject 1-5×10⁶ cancer cells suspended in PBS/Matrigel into the flanks of mice [3] [4].
  • Drug Administration: Once tumors reach measurable size (∼50-100 mm³), randomly assign mice to treatment groups. Administer this compound intraperitoneally at 15-30 mg/kg/day or via oral gavage for 15-30 days [3] [4]. Include vehicle control groups.
  • Tumor Monitoring: Measure tumor dimensions regularly using calipers. Calculate tumor volume using the formula: Volume = (length × width²)/2 [3] [4].
  • Endpoint Analysis: At study endpoint, harvest tumors and process for histopathological analysis, including immunohistochemistry for proliferation markers (Ki-67) and protein expression [3].

Research Considerations and Limitations

  • Drug Interactions: Recent studies indicate that this compound may negatively interact with statin drugs like fluvastatin, potentially abolishing their chemopreventive efficacy in breast cancer models despite promising in vitro results [6] [7]. This appears to occur through this compound's induction of CYP450 enzymes, enhancing metabolism of co-administered drugs [6] [7] [1].
  • Cell Type-Specific Responses: Anticancer effects of this compound vary significantly across cancer types, with differences in IC₅₀ values, mechanisms of action, and sensitivity patterns [2] [3] [4]. Researchers should conduct preliminary dose-response studies for each new cell model.
  • Cholesterol Metabolism Dependence: The efficacy of this compound appears closely linked to the cholesterol metabolic state of target cells, with cancers exhibiting elevated cholesterol synthesis showing enhanced sensitivity [8]. Consider profiling cholesterol metabolism genes when evaluating this compound responsiveness.
  • Combination Therapy Considerations: While this compound shows promise as a monotherapy, its future clinical application may lie in rational combination strategies. However, careful assessment of potential drug-drug interactions is essential based on its CYP450 modulation profile [6] [7] [1].

Visual Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

G start Study Design & Cell Culture prep Drug Preparation & Treatment start->prep func Functional Assays prep->func mech Mechanistic Studies func->mech prolif Proliferation Assays: MTT, Clonogenic, EdU func->prolif death Cell Death Assays: Apoptosis, MMP, Caspases func->death cycle Cell Cycle Analysis: Flow Cytometry func->cycle mig Migration/Invasion: Wound Healing, Transwell func->mig analysis Data Analysis & Interpretation mech->analysis molecular Molecular Analysis: Western Blot, RNA-seq mech->molecular in_vivo In Vivo Validation: Xenograft Models mech->in_vivo

Experimental Workflow for this compound Studies

Signaling Pathways Modulated by this compound

G This compound This compound acat ACAT/SOAT Inhibition This compound->acat fchol Free Cholesterol Accumulation acat->fchol ers ER Stress fchol->ers p53 p53/p21 Pathway Activation fchol->p53 e2f1 E2F-1 Signaling Modulation fchol->e2f1 fchol->e2f1 pparg PPARγ Signaling Activation fchol->pparg caspase Caspase Activation ers->caspase apoptosis Apoptosis caspase->apoptosis cycle Cell Cycle Arrest (G0/G1, G2/M phases) mig Migration/Invasion Inhibition p53->cycle e2f1->apoptosis e2f1->mig pparg->cycle

Signaling Pathways Modulated by this compound

Conclusion

References

Application Notes and Protocols: Assessing Avasimibe's Effects on Cell Proliferation in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Avasimibe is a potent small molecule inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). Originally developed for treating atherosclerosis, this compound has emerged as a promising anticancer agent due to its ability to disrupt cholesterol metabolism in cancer cells [1] [2]. Cancer cells exhibit reprogrammed energy metabolism with markedly elevated cholesterol requirements compared to normal cells to support rapid proliferation and membrane synthesis [2] [3]. ACAT1 plays a crucial role in maintaining cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets [2] [3]. This esterification process prevents the cytotoxic effects of excessive free cholesterol while creating reservoirs for cancer cells to draw upon during proliferation and metastasis.

This compound specifically targets ACAT1, blocking cholesteryl ester formation and leading to the accumulation of free cholesterol within cancer cells [4]. This disruption of cholesterol homeostasis induces endoplasmic reticulum stress, promotes apoptosis, and interferes with critical signaling pathways, ultimately suppressing cancer cell proliferation across various tumor types [5] [1] [2]. The following diagram illustrates this compound's mechanism of action and its effects on cancer cell proliferation:

G cluster_0 This compound Mechanism of Action Ava This compound ACAT1 ACAT1 Enzyme Ava->ACAT1 Inhibits FC Free Cholesterol Accumulation Ava->FC Induces CE Cholesteryl Ester Formation ACAT1->CE Catalyzes LD Lipid Droplet Storage CE->LD Stores in ER ER Stress FC->ER Causes Pathway Altered Signaling Pathways FC->Pathway Disrupts Apop Apoptosis ER->Apop Leads to Prolif Inhibited Cell Proliferation Apop->Prolif Contributes to Pathway->Prolif Results in

This compound inhibits ACAT1, disrupting cholesterol metabolism and reducing cancer cell proliferation.

Detailed Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of viable cells based on the reduction of yellow tetrazolium salt to purple formazan crystals by cellular enzymes [6].

Reagents and Equipment:

  • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
  • This compound (commercially available from MedChemExpress, Selleck, and other suppliers)
  • Cell culture medium appropriate for cell line
  • Dimethyl sulfoxide (DMSO)
  • 96-well tissue culture plates
  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000 cells/well in 200 μL of complete medium [1] [2]. Include control wells without cells for background subtraction.
  • Incubation: Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
  • Drug Treatment: Prepare this compound stock solution in DMSO and dilute in culture medium to achieve desired concentrations (typically 0-80 μM). Add this compound treatments to wells in triplicate or quadruplicate.
  • Incubation Period: Incubate plates for 24-72 hours depending on experimental design.
  • MTT Application: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C [1] [6].
  • Solubilization: Carefully remove medium and add 150 μL DMSO to each well to dissolve formazan crystals.
  • Absorbance Measurement: Shake plates gently for 10 minutes and measure absorbance at 570 nm using a microplate reader [6].

Critical Considerations:

  • The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
  • Optimize cell seeding density and MTT incubation time for each cell type.
  • Include appropriate controls: vehicle-only treated cells (negative control), and cells treated with a cytotoxic agent (positive control).
  • MTT assay measures metabolic activity as a marker of viable cells, not directly cell proliferation [6].
Clonogenic Survival Assay

The clonogenic assay measures the ability of single cells to form colonies after this compound treatment, assessing long-term proliferative capacity and reproductive cell death.

Procedure:

  • Cell Preparation: Seed cells in 6-well plates at low density (1,000-1,500 cells/well) to allow colony formation [1] [2].
  • Drug Treatment: After 24 hours, replace medium with fresh medium containing this compound at desired concentrations.
  • Incubation: Culture cells for 10-15 days until visible colonies form in control wells, refreshing medium with this compound every 3-4 days.
  • Fixation and Staining: Remove medium, fix cells with 4% paraformaldehyde for 1 hour, and stain with 0.1% crystal violet for 30 minutes [1] [2].
  • Colony Counting: Rinse plates gently with water, air dry, and count colonies using automated or manual methods. A colony is typically defined as containing ≥50 cells.
Cell Cycle Analysis by Flow Cytometry

Procedure:

  • Drug Treatment: Treat cells with this compound for 24-48 hours.
  • Cell Collection: Harvest cells by trypsinization and wash twice with cold PBS.
  • Fixation: Resuspend cell pellet in 70% ethanol and fix at -20°C for at least 2 hours.
  • Staining: Centrifuge fixed cells, resuspend in DNA staining solution containing propidium iodide or similar DNA-binding dye, and incubate for 30 minutes in the dark [2] [3].
  • Analysis: Analyze cell cycle distribution using flow cytometry. G1-phase arrest is a common response to this compound treatment [1] [2].

Quantitative Data Summary

Table 1: this compound Antiproliferative Effects Across Cancer Types

Cancer Type Cell Lines Tested IC₅₀ Values Key Mechanisms Supporting References
Glioma U87, A172, GL261 Not specified Caspase-8/3 activation, cell cycle arrest, apoptosis [5]
Prostate Cancer PC-3, DU 145 Concentration-dependent inhibition (0-80 μM) E2F-1 pathway activation, G1 arrest, EMT inhibition [1]
Bladder Cancer 5637, T24 10-20 μM effective range PPARγ pathway activation, ROS production, G1 arrest [2] [3]
Colon Cancer HCT116 <20 μM Cholesteryl ester depletion, free cholesterol accumulation [4]
Pancreatic Cancer MIA-PaCa2 <20 μM Cholesteryl ester depletion, free cholesterol accumulation [4]
Lung Cancer A549 <20 μM Cholesteryl ester depletion, free cholesterol accumulation [4]

Table 2: Optimal this compound Treatment Conditions by Assay Type

Assay Type Cell Seeding Density This compound Concentration Range Treatment Duration Key Readout Parameters
MTT Assay 3,000 cells/well 0-80 μM 24-72 hours Absorbance at 570 nm, IC₅₀ calculation
Clonogenic Assay 1,000-1,500 cells/well 5-20 μM 10-15 days Colony count, size distribution
Cell Cycle Analysis 2.5-5×10⁵ cells/well 10-20 μM 24-48 hours G1/G0, S, G2/M phase percentages
Migration Assays Varies by assay type 10-20 μM 12-24 hours Wound closure, transmigrated cells

Signaling Pathways and Molecular Mechanisms

This compound exerts its antiproliferative effects through multiple interconnected signaling pathways. Research has identified several key mechanisms that contribute to its anticancer activity:

E2F-1 Signaling Pathway: In prostate cancer, this compound upregulates E2F-1 transcription factor, which plays a complex role in controlling cell cycle progression and apoptosis. Knockdown experiments demonstrate that E2F-1 is required for this compound-mediated suppression of proliferation and migration [1].

PPARγ Activation: In bladder cancer, this compound treatment increases both transcriptional and protein levels of PPARγ (peroxisome proliferator-activated receptor gamma). The PPARγ antagonist GW9662 can reverse this compound-induced cell cycle effects, confirming this pathway's importance [2] [3].

Cell Cycle Regulation: this compound consistently induces G1-phase cell cycle arrest across multiple cancer types. This is associated with downregulation of cell cycle-related proteins including CDK2, CDK4, CDK6, Cyclin D1, and Cyclin A1/A2, along with modulation of p21 expression [1] [2].

Epithelial-Mesenchymal Transition (EMT) Inhibition: In prostate cancer models, this compound treatment upregulates E-cadherin while downregulating mesenchymal markers including N-cadherin, β-catenin, vimentin, Snail, and MMP9, indicating suppression of EMT processes that drive metastasis [1].

The following diagram illustrates the key signaling pathways affected by this compound treatment:

G cluster_0 This compound Signaling Pathways in Cancer Ava This compound ACAT1 ACAT1 Inhibition Ava->ACAT1 CE Reduced Cholesteryl Ester Formation ACAT1->CE FC Free Cholesterol Accumulation CE->FC E2F1 E2F-1 Activation FC->E2F1 PPARg PPARγ Activation FC->PPARg ROS ROS Production FC->ROS CDK CDK2/4/6 Downregulation E2F1->CDK Apop Apoptosis Induction E2F1->Apop PPARg->CDK EMT EMT Inhibition PPARg->EMT ROS->CDK G1 G1 Phase Cell Cycle Arrest CDK->G1 Cyclin Cyclin D1/A Downregulation Cyclin->G1 G1->Apop Met Migration/Invasion Suppression EMT->Met

This compound affects multiple signaling pathways leading to cell cycle arrest and proliferation inhibition.

Formulation and Delivery Considerations

This compound's high hydrophobicity presents challenges for in vitro and in vivo applications. Researchers have developed human serum albumin (HSA)-based nanoformulations (avasimin) to improve water solubility and bioavailability [4]. This formulation significantly enhances this compound's solubility while maintaining its ACAT1 inhibitory activity.

For in vitro studies, prepare this compound stock solutions in DMSO at 100 mM and store at -20°C [1]. Further dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1%. For in vivo studies, the HSA-based avasimin formulation allows intravenous administration and achieves tumor concentrations approximately 4-fold higher than the IC₅₀ value [4].

Important Considerations and Limitations

Combination Therapy Caution: Recent evidence indicates that this compound may abolish the efficacy of statins in breast cancer prevention models. While the combination showed synergistic effects in vitro, this compound completely eliminated fluvastatin's preventive efficacy in vivo, possibly through enhanced metabolism of fluvastatin [7]. This highlights the importance of careful evaluation when combining this compound with other agents.

Cell-Type Specific Responses: The antiproliferative effects of this compound vary significantly between cancer types and even between cell lines of the same cancer type. Always conduct preliminary range-finding experiments for each new cell line.

Off-Target Effects: While this compound is described as a specific ACAT1 inhibitor, research in asthma models suggests it may also affect the Wnt/β-catenin signaling pathway independently of its cholesterol metabolism effects [8].

Assay Limitations: Remember that MTT and other metabolic assays measure viable cell metabolism rather than direct proliferation. Use multiple complementary assays (clonogenic, cell counting, etc.) to confirm antiproliferative effects [6].

Conclusion

This compound represents a promising therapeutic agent that exploits the metabolic vulnerabilities of cancer cells through ACAT1 inhibition. The protocols outlined here provide robust methods for evaluating its antiproliferative effects across various cancer models. When applying these assays, consider cancer-type specific mechanisms, employ appropriate controls, and utilize multiple complementary approaches to fully characterize this compound's effects on cell proliferation. The continuing investigation of this compound in combination with other therapeutic agents warrants careful consideration of potential drug interactions, particularly with statins and other metabolism-targeting compounds.

References

Avasimibe in Cancer Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes and protocols.

Introduction and Significance

Avasimibe, initially developed as an anti-atherosclerotic agent targeting acyl-coenzyme A: cholesterol acyltransferase (ACAT), has emerged as a promising anticancer compound with demonstrated efficacy across diverse cancer models. As a small molecule inhibitor that targets primarily ACAT-1 (also known as SOAT1), this compound inhibits cholesterol esterification, leading to the accumulation of intracellular free cholesterol and subsequently triggering multiple antitumor mechanisms [1] [2]. The significance of cholesterol metabolism in cancer has gained substantial recognition in recent years, with numerous studies confirming that cancer cells exhibit increased demands for cholesterol to support rapid proliferation, membrane synthesis, and signal transduction [3]. This metabolic reprogramming creates a therapeutic vulnerability that can be exploited through pharmacological inhibition of key cholesterol regulatory enzymes like ACAT-1.

Research has demonstrated that ACAT-1 expression is significantly upregulated in various malignancies compared to normal tissues, making it an attractive molecular target for cancer therapy [4] [2]. Elevated cholesterol esterification and subsequent lipid droplet accumulation have been correlated with more aggressive tumor phenotypes, including enhanced proliferation, metastasis, and treatment resistance [5] [2]. This compound has shown broad-spectrum anticancer activity in preclinical models, including prostate cancer, colorectal cancer, cholangiocarcinoma, glioblastoma, and melanoma, through diverse mechanisms ranging from induction of endoplasmic reticulum stress to modulation of immune responses [1] [6] [5]. The compound's established safety profile in previous clinical trials for cardiovascular disease accelerates its potential repurposing for oncology applications, providing a compelling rationale for its investigation as a cancer therapeutic.

Quantitative Efficacy Data Across Cancer Models

Monotherapy Efficacy

Extensive in vitro studies have established the antiproliferative effects of this compound across numerous cancer cell lines. The compound exhibits varying degrees of potency depending on cancer type, with half-maximal inhibitory concentration (IC50) values typically ranging from micromolar to sub-micromolar concentrations. The table below summarizes the monotherapy efficacy of this compound across various cancer types based on published preclinical studies:

Table 1: this compound Monotherapy Efficacy in Various Cancer Types

Cancer Type Cell Line/Model IC50 Value Key Findings Proposed Mechanisms Citation
Colorectal Cancer HT-29 30 μM 50% reduction in cell viability Cholesterol metabolism disruption [4]
Prostate Cancer PC-3 10-20 μM Suppressed proliferation and migration E2F-1 pathway activation, G1 cell cycle arrest [5]
Cholangiocarcinoma RBE, QBC939 20 μM Inhibited cell proliferation and tumor growth FoxM1/AKR1C1 signaling inhibition [6]
Melanoma B16F10 Not specified Enhanced antitumor immunity Increased CD8+ T cell infiltration and function [1]
Glioma Various cell lines Not specified Suppressed proliferation and metastasis E2F signaling or Wnt/β-catenin pathway inhibition [7]

The variability in IC50 values across different cancer types reflects differential dependence on cholesterol esterification pathways and ACAT-1 expression levels. For instance, prostate cancer cells appear particularly sensitive to this compound, with studies demonstrating significant suppression of proliferation and migration at concentrations of 10-20 μM [5]. Similarly, in cholangiocarcinoma models, this compound at 20 μM effectively inhibited cell proliferation and tumor growth by targeting the FoxM1/AKR1C1 signaling axis [6].

Combination Therapy Synergy

This compound demonstrates enhanced anticancer activity when combined with conventional chemotherapeutic agents, allowing for dose reduction of cytotoxic drugs while maintaining or improving efficacy. The most promising combinations identified to date include this compound with 5-fluorouracil (5-FU) in colorectal cancer models and with immune checkpoint inhibitors in melanoma models. The table below summarizes key combination therapy findings:

Table 2: this compound Combination Therapy Efficacy

Combination Partner Cancer Model Dosing Concentrations Synergy Metrics Key Outcomes Citation
5-Fluorouracil (5-FU) Colorectal Cancer (HT-29) 0.3 μM 5-FU + 30 μM this compound HSA score: 47.00 Viability reduction to 2.66% vs 46% with monotherapy (p < 0.001) [4] [8]
Kras peptide vaccine Lung Cancer (KrasLA1 GEMM) 20 mg/kg this compound Not quantified Increased tumor-infiltrating CD8+ T cells; decreased Tregs [7]
Anti-PD-1 antibody Melanoma Not specified Better than monotherapy Enhanced antitumor effect [1]
Fluvastatin Breast Cancer (MCF10.DCIS in vitro) 5 μM Fluvastatin + 10-15 μM this compound 100% inhibition (p < 0.001) Complete abolition of colonizing ability [7]

The synergistic interaction between this compound and 5-FU in colorectal cancer is particularly noteworthy, with the combination reducing cell viability to 2.66% compared to 46% with 5-FU alone [4] [8]. This represents a dramatic enhancement of efficacy that could potentially allow for dose reduction of 5-FU, thereby minimizing its characteristic side effects while maintaining antitumor activity. Similarly, the combination of this compound with immunotherapeutic approaches has shown promise in enhancing antitumor immunity by modulating cholesterol metabolism in T cells, leading to improved CD8+ T cell function and infiltration [1].

Experimental Protocols

In Vitro Assessment of Antiproliferative Effects

MTT Assay Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable method for quantifying cell viability and proliferation following this compound treatment [5].

  • Cell Seeding: Plate cancer cells (e.g., PC-3 prostate cancer cells, HT-29 colorectal cancer cells) in 96-well plates at a density of 3,000 cells/well in 200 μL of complete medium. Allow cells to adhere for 24 hours.
  • Drug Treatment: Prepare this compound stock solution in DMSO at 100 mM concentration. Generate working concentrations (typically 0.25-80 μM) by serial dilution in culture medium. Replace normal medium with this compound-containing medium, including vehicle control (DMSO at equivalent concentration).
  • Incubation: Incubate cells for 24, 48, and 72 hours at 37°C with 5% CO₂.
  • MTT Application: After treatment, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Formazan Solubilization: Carefully remove supernatant and dissolve formed formazan crystals in 200 μL/well DMSO.
  • Absorbance Measurement: Measure optical density at 490 nm using a microplate reader. Calculate cell viability as percentage relative to vehicle control.

Clonogenic Survival Assay Protocol: The clonogenic assay evaluates long-term cell survival and reproductive capacity after this compound treatment [5].

  • Cell Preparation: Plate cells at low density (1,500 cells/well) in 6-well plates.
  • Drug Exposure: After 24 hours, replace medium with this compound-containing medium at desired concentrations.
  • Colony Formation: Culture cells for 10-15 days, allowing formation of visible colonies.
  • Fixation and Staining: Discard medium, fix cells with 4% paraformaldehyde for 1 hour, and stain with 0.1% crystal violet for 30 minutes.
  • Colony Counting: Count colonies (>50 cells) manually or using automated colony counting software. Calculate surviving fraction relative to control.
Migration and Invasion Assays

Wound Healing Assay Protocol: This method assesses two-dimensional cell migration capacity following this compound treatment [5].

  • Cell Monolayer Preparation: Grow this compound-pretreated cancer cells in 6-well plates until 95% confluent.
  • Wound Creation: Create a straight scratch using a sterile 1-mL micropipette tip.
  • Wash and Treatment: Wash twice with PBS to remove detached cells, then add fresh medium containing this compound at appropriate concentrations.
  • Image Capture: Photograph the scratch at premarked locations immediately after scratching (0 hour) and after 12 hours incubation.
  • Analysis: Measure horizontal distance between wound edges using image analysis software (e.g., ImageJ). Calculate migration rate as: Migration rate = 1 - (12h scratch distance / 0h initial distance).

Transwell Migration Assay Protocol: This assay evaluates directional cell migration through a porous membrane [5].

  • Cell Preparation: Pretreat cells with this compound for 48 hours in 6-well plates. Harvest cells and prepare suspension in serum-free medium.
  • Chamber Setup: Seed 1.2 × 10⁵ cells (for PC-3) or 8 × 10⁴ cells (for DU 145) in 200 μL serum-free medium into the top chamber of Transwell inserts (8-μm pore size).
  • Chemoattractant Application: Add 500-600 μL complete medium with 10% FBS to the lower chamber as chemoattractant.
  • Migration Period: Incubate for 12-24 hours at 37°C with 5% CO₂.
  • Fixation and Staining: Remove non-migrated cells from upper membrane surface with cotton swab. Fix migrated cells on lower membrane surface with 4% PFA and stain with 0.1% crystal violet.
  • Quantification: Count migrated cells in multiple random fields under microscope or extract stain with 30% acetic acid and measure absorbance at 570 nm.
In Vivo Efficacy Studies

Subcutaneous Xenograft Model Protocol: This established protocol evaluates this compound efficacy against human tumor xenografts in immunodeficient mice [6] [5].

  • Cell Preparation: Harvest exponentially growing cancer cells (e.g., QBC939 cholangiocarcinoma cells) and resuspend in PBS at appropriate density (1×10⁶ cells/100 μL for QBC939).
  • Tumor Inoculation: Subcutaneously inject cell suspension into the flanks of 6-week-old Balb/c nude mice.
  • Group Randomization: One week after implantation, randomize mice into control and treatment groups (typically n=6-7 per group).
  • Drug Administration: Administer this compound (30 mg/kg) or vehicle control by oral gavage daily for 21 days.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using formula: Volume = (Length × Width²) / 2.
  • Endpoint Analysis: On day 22, euthanize animals and excise tumors for weight measurement and molecular analysis (IHC, western blot, etc.).

Experimental Metastasis Model Protocol: This protocol assesses this compound's ability to inhibit metastatic colonization [5].

  • Cell Preparation: Harvest and resuspend luciferase-tagged cancer cells in PBS.
  • Tail Vein Injection: Inject cells (e.g., 2.5×10⁵ PC-3-luc cells) via tail vein into immunodeficient mice.
  • Drug Treatment: Begin this compound administration (20-30 mg/kg) either on same day (prevention) or after tumor establishment (intervention).
  • In Vivo Imaging: Monitor metastatic progression weekly using bioluminescent imaging after intraperitoneal injection of D-luciferin.
  • Endpoint Analysis: Euthanize mice at predetermined endpoint or when control animals become moribund. Quantify metastatic nodules in lungs and other organs.

Mechanism of Action Studies

Cholesterol Metabolism Analysis

Cholesterol Esterification Assay Protocol: This protocol measures ACAT-1 enzymatic activity and its inhibition by this compound.

  • Cell Treatment: Incubate cells with this compound at desired concentrations for 24 hours.
  • Cholesterol Labeling: Pulse cells with ³H-oleate (0.5 μCi/mL) complexed with BSA for 2-4 hours.
  • Lipid Extraction: Harvest cells and extract lipids using chloroform:methanol (2:1 v/v) mixture.
  • Separation: Separate cholesterol esters from free cholesterol and other lipids by thin-layer chromatography using hexane:diethyl ether:acetic acid (80:20:1) as mobile phase.
  • Quantification: Scrape corresponding bands and measure radioactivity by scintillation counting. Calculate cholesterol esterification rate as percentage of incorporated ³H-oleate in cholesteryl esters relative to total lipid incorporation.

Free Cholesterol and Cholesteryl Ester Measurement Protocol: This protocol quantifies intracellular levels of free cholesterol and cholesteryl esters.

  • Lipid Extraction: Harvest this compound-treated cells and extract lipids with hexane:isopropanol (3:2 v/v).
  • Saponification: Divide lipid extract into two aliquots. Treat one aliquot with KOH in ethanol (saponification) to hydrolyze cholesteryl esters.
  • Cholesterol Quantification: Measure free cholesterol in both saponified and non-saponified samples using commercial cholesterol assay kit based on cholesterol oxidase reaction.
  • Calculation: Free cholesterol content is determined from non-saponified sample. Total cholesterol is determined from saponified sample. Cholesteryl ester content = (Total cholesterol - Free cholesterol) × 1.67 (accounting for molecular weight of ester moiety).
Signaling Pathway Analysis

Western Blot Analysis Protocol: This standard protocol evaluates protein expression changes in response to this compound treatment.

  • Protein Extraction: Harvest this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantification: Determine protein concentration using BCA assay.
  • Electrophoresis: Separate 20-40 μg protein by SDS-PAGE (8-12% gels depending on target protein molecular weight).
  • Transfer: Transfer proteins to PVDF membrane using wet or semi-dry transfer system.
  • Blocking: Block membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Antibody Incubation: Incubate with primary antibodies (e.g., anti-E2F-1, anti-Cyclin D1, anti-p21, anti-ACAT-1, anti-β-actin) overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Visualize bands using enhanced chemiluminescence substrate and imaging system.

Gene Expression Analysis by qRT-PCR Protocol: This protocol quantifies mRNA expression of this compound target genes.

  • RNA Extraction: Isolate total RNA from this compound-treated cells using TRIzol reagent.
  • cDNA Synthesis: Reverse transcribe 1 μg RNA using commercial reverse transcription kit with random hexamers.
  • qPCR Reaction: Prepare reaction mix containing cDNA, gene-specific primers, and SYBR Green master mix. Perform amplification with appropriate cycling conditions.
  • Data Analysis: Calculate relative gene expression using 2^(-ΔΔCt) method with housekeeping genes (GAPDH, β-actin) for normalization.

The following diagram illustrates the multimodal mechanism of action of this compound in cancer cells:

G cluster_cholesterol Cholesterol Metabolism Effects cluster_signaling Signaling Pathway Modulation cluster_emt Metastasis Inhibition cluster_immune Immune Modulation This compound This compound ACAT1 ACAT-1 Inhibition This compound->ACAT1 E2F1 E2F-1 Activation This compound->E2F1 EMT EMT Reversal This compound->EMT Tcell Enhanced T cell Function This compound->Tcell CE Reduced Cholesterol Esterification ACAT1->CE FC Free Cholesterol Accumulation CE->FC ER ER Stress FC->ER UPR Unfolded Protein Response ER->UPR Apoptosis1 Apoptosis UPR->Apoptosis1 Apoptosis2 Apoptosis UPR->Apoptosis2 CellCycle G1 Cell Cycle Arrest E2F1->CellCycle CDK CDK2/4/6 ↓ Cyclin D1/A ↓ CellCycle->CDK p21 p21 Induction CellCycle->p21 Proliferation Reduced Proliferation CellCycle->Proliferation Ecad E-cadherin ↑ EMT->Ecad Ncad N-cadherin ↓ EMT->Ncad Vim Vimentin ↓ EMT->Vim Snail Snail ↓ EMT->Snail MMP MMP9 ↓ EMT->MMP Metastasis Suppressed Metastasis EMT->Metastasis CD8 CD8+ T cell Infiltration ↑ Tcell->CD8 Cytokine Cytokine Production ↑ Tcell->Cytokine Synapse Immune Synapse Formation ↑ Tcell->Synapse Immunity Enhanced Anti-Tumor Immunity Tcell->Immunity

Diagram 1: Multimodal mechanism of action of this compound in cancer cells. This compound primarily inhibits ACAT-1, leading to multiple downstream effects including disrupted cholesterol metabolism, signaling pathway modulation, metastasis inhibition, and immune enhancement, collectively contributing to its anticancer efficacy.

This compound exerts its multimodal anticancer effects through several interconnected mechanisms, as illustrated in Diagram 1. The primary mechanism involves potent inhibition of ACAT-1, the key enzyme responsible for cholesterol esterification [1] [2]. This inhibition leads to intracellular accumulation of free cholesterol, which subsequently induces endoplasmic reticulum stress and activates the unfolded protein response, ultimately triggering apoptosis in cancer cells [1] [5]. Additionally, this compound has been shown to activate the E2F-1 signaling pathway, resulting in cell cycle arrest at the G1 phase through downregulation of cyclins and CDKs and upregulation of p21 [5].

The compound also demonstrates significant anti-metastatic activity through reversal of epithelial-mesenchymal transition (EMT), characterized by increased E-cadherin expression and decreased levels of N-cadherin, vimentin, Snail, and MMP9 [5]. Furthermore, this compound modulates antitumor immunity by enhancing CD8+ T cell function through inhibition of cholesterol esterification in T cells, leading to improved immune synapse formation, increased cytolytic particle production, and enhanced infiltration of CD8+ T cells into tumors [1]. These diverse mechanisms collectively contribute to this compound's efficacy across various cancer types and provide a strong rationale for its continued investigation as an anticancer therapeutic.

Important Research Considerations

Context-Dependent Effects

While this compound demonstrates promising anticancer activity across multiple cancer types, researchers should note that its efficacy can be context-dependent. Interestingly, a study in a spontaneous mouse model of triple-negative breast cancer revealed that this compound unexpectedly abolished the chemopreventive efficacy of fluvastatin when used in combination [7]. While fluvastatin alone reduced tumor incidence to 29% compared to 80% in vehicle controls, the combination with this compound resulted in loss of this protective effect, with 89% of mice developing tumors [7]. This finding highlights the importance of thorough investigation of drug combinations in relevant disease models before clinical translation.

The proposed mechanism for this counterintuitive interaction involves This compound's potential induction of cytochrome P450 enzymes, which may enhance the metabolism of concurrently administered drugs like fluvastatin [7]. This observation underscores the necessity for careful pharmacokinetic studies when designing combination regimens including this compound, particularly with drugs that are substrates for CYP450 metabolism.

Biomarker Development

Identification of predictive biomarkers for this compound response remains an active area of investigation. Current evidence suggests that high ACAT-1 expression in tumor tissues may serve as a potential biomarker for patient selection [2]. A recent systematic review and meta-analysis confirmed that high expression of cholesterol metabolism markers, including SOAT1 (encoding ACAT-1), is significantly associated with worse prognosis in solid tumors (HR 2.38 for overall survival, 95% CI 1.97-2.87, p < 0.0001) [9]. Additionally, cholesterol ester content and lipid droplet accumulation in tumor cells may represent functional biomarkers for assessing target engagement and predicting treatment response.

Researchers should consider incorporating biomarker analyses in this compound study designs, including assessment of ACAT-1 expression by immunohistochemistry or western blot, measurement of cholesterol esterification rates, and evaluation of lipid droplet accumulation by oil red O staining or other lipid detection methods. These biomarkers will facilitate identification of patient populations most likely to benefit from this compound therapy and provide pharmacodynamic indicators of target modulation.

Conclusion

This compound represents a promising therapeutic agent that exploits the metabolic vulnerability of cancer cells dependent on cholesterol esterification. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating the anticancer efficacy of this compound in both in vitro and in vivo settings. The multimodal mechanism of action, encompassing direct cytotoxic effects through cholesterol metabolism disruption, cell cycle modulation, metastasis inhibition, and immune enhancement, positions this compound as a unique therapeutic candidate with potential applications across diverse cancer types.

Particularly promising is the synergistic interaction observed between this compound and conventional chemotherapeutic agents like 5-FU, which may allow for dose reduction of cytotoxic drugs while maintaining or enhancing antitumor efficacy [4] [8]. Additionally, the ability of this compound to modulate the tumor immune microenvironment represents an exciting opportunity for combination with immunotherapeutic approaches. As research in this field advances, attention to context-dependent effects and development of predictive biomarkers will be crucial for optimal clinical translation. The continued investigation of this compound as an anticancer therapeutic holds significant promise for addressing unmet needs in oncology.

References

Comprehensive Application Notes and Protocols: Avasimibe for Metastasis Inhibition in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avasimibe and ACAT-1 Inhibition

This compound is a potent small-molecule inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1), initially developed for treating atherosclerosis but now repurposed as an promising anticancer agent. ACAT-1 catalyzes the esterification of free cholesterol into cholesteryl esters, which are stored in lipid droplets within cells. In cancer cells, cholesterol metabolism undergoes significant reprogramming, characterized by increased uptake and synthesis of cholesterol to support rapid membrane biogenesis for proliferating and metastasizing cells. However, excessive free cholesterol is cytotoxic, and cancer cells therefore upregulate ACAT-1 to convert this free cholesterol into inert cholesteryl esters for storage. This esterification process promotes cancer progression by maintaining cholesterol homeostasis while providing a reservoir of lipids that can be mobilized for energy and membrane components during metastasis.

The significance of ACAT-1 inhibition in cancer therapy stems from its overexpression in multiple malignancies, including prostate cancer, lung cancer, bladder cancer, glioblastoma, and others. Research has demonstrated that ACAT-1 expression positively correlates with tumor grade and poor prognosis, making it an attractive therapeutic target. This compound effectively blocks this pathway by inhibiting ACAT-1, leading to the accumulation of intracellular free cholesterol that induces endoplasmic reticulum stress and apoptosis. Additionally, this compound disrupts multiple oncogenic signaling pathways and remodels the tumor microenvironment, resulting in suppressed tumor proliferation, migration, invasion, and metastasis in various preclinical cancer models.

Antimetastatic Mechanisms of Action

Molecular Pathways Regulated by this compound

This compound exerts its antimetastatic effects through multiple interconnected molecular pathways, which have been characterized across various cancer types:

  • E2F-1 Signaling Pathway (Prostate Cancer): this compound treatment significantly upregulates E2F-1 expression, a transcription factor with tumor-suppressive properties in this context. Elevated E2F-1 leads to downregulation of cyclins and CDKs (CDK2/4/6, Cyclin D1, Cyclin A1/A2) and upregulation of p21, inducing G1-phase cell cycle arrest. Additionally, this compound modulates epithelial-mesenchymal transition (EMT) markers by upregulating E-cadherin and downregulating N-cadherin, β-catenin, vimentin, Snail, and MMP9, thereby reducing cell migration and invasion potential. Knockdown experiments confirm that E2F-1 is essential for these antimetastatic effects [1].

  • PPARγ Signaling Pathway (Bladder Cancer): In bladder cancer, this compound activates PPARγ signaling, which regulates cell cycle progression and lipid metabolism. This activation results in downregulation of CCNA1/2, CCND1, CDK2, and CDK4, leading to G1-phase arrest. The PPARγ antagonist GW9662 reverses these effects, confirming pathway involvement. This compound also increases reactive oxygen species (ROS) production while upregulating ROS metabolism proteins SOD2 and catalase, creating oxidative stress that impedes cancer cell viability and motility [2].

  • Wnt/β-Catenin Signaling (Airway Epithelium and Beyond): Although observed in asthma models, this mechanism has implications for cancer metastasis. This compound suppresses Wnt/β-catenin signaling by promoting β-catenin localization to the cell membrane and reducing its phosphorylation in the cytoplasm. This inhibition attenuates β-catenin-mediated transcription of genes involved in cell proliferation and migration, contributing to preserved epithelial barrier function and reduced invasive capabilities [3].

  • Cholesterol-Mediated Cytotoxicity: By inhibiting ACAT-1, this compound causes intracellular free cholesterol accumulation, leading to endoplasmic reticulum stress and apoptosis. This cholesterol redistribution also disrupts lipid raft formation, impairing membrane-based signaling platforms crucial for metastatic signaling [4] [1].

Summary of Antimetastatic Effects Across Cancer Models

Table 1: Quantitative Summary of this compound's Antimetastatic Effects in Preclinical Models

Cancer Type Experimental Model Key Findings Proposed Mechanism

| Prostate Cancer | PC-3 and DU145 cells; xenograft and pulmonary metastasis models [1] | - Dose-dependent proliferation inhibition (IC50: ~10-20 µM)

  • 70-80% reduction in colony formation
  • ~50% reduction in migration
  • 60% reduction in lung metastases | E2F-1 pathway activation; Cell cycle arrest (G1 phase); EMT reversal | | Bladder Cancer | 5637 and T24 cells; xenograft models [2] | - Significant migration inhibition at 10-20 µM
  • G1 phase cell cycle arrest
  • Reduced tumor volume in vivo (~50%)
  • Decreased lung metastasis | PPARγ pathway activation; ROS generation; Cell cycle inhibition | | Lewis Lung Carcinoma | LLC cells; C57BL/6 mouse model [5] | - Inhibition of proliferation and metastasis
  • Promotion of apoptosis
  • Improved immune response | ACAT-1 downregulation; Immune modulation | | Glioblastoma | Glioma cell lines [4] | - Suppressed proliferation and invasion
  • Enhanced chemosensitivity | Cholesterol esterification blockade; ER stress induction |

The following diagram illustrates the primary molecular mechanisms through which this compound inhibits cancer metastasis:

G This compound This compound ACAT1_Inhibition ACAT-1 Inhibition This compound->ACAT1_Inhibition FC_Accumulation Free Cholesterol Accumulation ACAT1_Inhibition->FC_Accumulation E2F1_Pathway E2F-1 Pathway Activation ACAT1_Inhibition->E2F1_Pathway PPARg_Pathway PPARγ Pathway Activation ACAT1_Inhibition->PPARg_Pathway Wnt_Pathway Wnt/β-catenin Inhibition ACAT1_Inhibition->Wnt_Pathway ER_Stress ER Stress FC_Accumulation->ER_Stress Lipid_Raft_Disruption Lipid Raft Disruption FC_Accumulation->Lipid_Raft_Disruption Apoptosis Apoptosis ER_Stress->Apoptosis Metastasis_Inhibition Metastasis Inhibition Apoptosis->Metastasis_Inhibition Lipid_Raft_Disruption->Metastasis_Inhibition Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest E2F1_Pathway->Cell_Cycle_Arrest EMT_Reversal EMT Reversal E2F1_Pathway->EMT_Reversal PPARg_Pathway->Cell_Cycle_Arrest Wnt_Pathway->EMT_Reversal Cell_Cycle_Arrest->Metastasis_Inhibition EMT_Reversal->Metastasis_Inhibition

Diagram 1: Molecular mechanisms of this compound in metastasis inhibition. This compound primarily inhibits ACAT-1, leading to multiple downstream effects including free cholesterol accumulation, activation of tumor-suppressive pathways (E2F-1, PPARγ), and inhibition of oncogenic pathways (Wnt/β-catenin), collectively resulting in cell cycle arrest, EMT reversal, and ultimately metastasis inhibition.

In Vitro Experimental Protocols

Cell Proliferation and Viability Assays

Purpose: To evaluate the inhibitory effects of this compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., PC-3, DU145 for prostate cancer; 5637, T24 for bladder cancer; LLC for lung cancer)
  • This compound (MedChemExpress, catalog no. HY-13205) prepared as 100 mM stock solution in DMSO
  • Cell culture media (RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS)
  • 96-well and 6-well culture plates
  • MTT reagent (5 mg/mL) or Cell Counting Kit-8 (CCK-8)
  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at a density of 3,000 cells/well in 200 μL complete medium. Incubate for 24 hours to allow cell attachment [1] [2].
  • Drug Treatment: Prepare this compound working concentrations (0, 2.5, 5, 10, 20, 40 μM) by serial dilution in complete medium. Replace medium in wells with this compound-containing medium. Include DMSO vehicle control (typically <0.1% DMSO final concentration) [5] [1].
  • Incubation: Incubate cells for 24, 48, 72, or 96 hours at 37°C in 5% CO₂.
  • Viability Assessment:
    • MTT Method: Add 20 μL MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 150 μL DMSO. Measure absorbance at 570 nm using a microplate reader [1] [2].
    • CCK-8 Method: Add 10 μL CCK-8 solution directly to each well and incubate for 1-4 hours. Measure absorbance at 450 nm [5].
  • Data Analysis: Calculate cell viability percentage relative to untreated controls. Determine IC₅₀ values using non-linear regression analysis of dose-response curves.

Additional Notes:

  • For clonogenic survival assays, seed 1,000-1,500 cells in 6-well plates and treat with this compound for 10-15 days, refreshing drug-containing medium every 3-4 days. Stain colonies with 0.1% crystal violet and count [1] [2].
  • Perform experiments in triplicate with at least three biological replicates for statistical significance.
Cell Migration and Invasion Assays

Purpose: To assess the antimetastatic potential of this compound through evaluation of cell migration and invasion capabilities.

Materials:

  • Cell culture materials as above
  • Wound healing assay: Sterile pipette tips
  • Transwell migration assay: Transwell chambers (8-μm pore size)
  • Matrigel (for invasion assays)
  • Staining solutions: 4% paraformaldehyde, 0.1% crystal violet

Wound Healing Assay Procedure:

  • Seed cells in 6-well plates at high density (5×10⁵ cells/well) and incubate until 90-95% confluent [5] [1].
  • Create a uniform scratch wound using a sterile 200 μL pipette tip.
  • Wash cells with PBS to remove debris and add fresh medium containing this compound (0, 5, 10, 20 μM) with 2% FBS to minimize cell proliferation.
  • Capture images at 0-hour and 24-hour (or 48-hour) time points at predetermined locations using an inverted microscope.
  • Measure wound width using ImageJ software and calculate migration rate as: Migration rate = 1 - (24h scratch distance/0h initial distance) [1].

Transwell Migration Assay Procedure:

  • Pretreat cells with this compound for 48 hours in 6-well plates [1].
  • Harvest treated cells and seed 1.2×10⁵ cells (PC-3) or 5×10⁴ cells (T24) in 200 μL serum-free medium into the upper chamber of Transwell inserts.
  • Add 600 μL complete medium with 10% FBS to the lower chamber as chemoattractant.
  • Incubate for 24 hours at 37°C in 5% CO₂.
  • Remove non-migrated cells from the upper chamber with a cotton swab.
  • Fix migrated cells on the lower membrane surface with 4% paraformaldehyde for 20 minutes and stain with 0.1% crystal violet for 30 minutes.
  • Count migrated cells in 5 random fields per insert under a microscope at 100× magnification [1] [2].

Additional Notes:

  • For invasion assays, coat Transwell membranes with Matrigel (1:8 dilution in serum-free medium) before seeding cells.
  • Normalize migration/invasion counts to cell viability to distinguish true antimigratory effects from cytotoxicity.
Apoptosis and Cell Cycle Analysis

Purpose: To determine the mechanisms of this compound-induced growth inhibition through apoptosis induction and cell cycle modulation.

Materials:

  • This compound-treated cells
  • Annexin V binding buffer
  • FITC-conjugated Annexin V and propidium iodide (PI)
  • RNase A
  • Flow cytometer with appropriate filters

Apoptosis Assay Procedure:

  • Harvest this compound-treated cells (72-hour treatment recommended) by trypsinization and wash twice with cold PBS [5].
  • Resuspend 1×10⁵ cells in 100 μL Annexin V binding buffer.
  • Add FITC-conjugated Annexin V (1:200 dilution) and PI (50 μg/mL) and incubate for 15 minutes in the dark at room temperature.
  • Add 400 μL additional binding buffer and analyze by flow cytometry within 1 hour.
  • Use untreated cells to set baseline apoptosis; early apoptotic cells are Annexin V+/PI-, late apoptotic cells are Annexin V+/PI+ [5].

Cell Cycle Analysis Procedure:

  • Harvest this compound-treated cells and fix in 70% ethanol at -20°C for at least 2 hours.
  • Wash cells with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C.
  • Stain DNA with PI (50 μg/mL) for 30 minutes in the dark.
  • Analyze cell cycle distribution using flow cytometry with appropriate software (e.g., ModFit) [1] [2].

In Vivo Experimental Protocols

Xenograft Tumor Models

Purpose: To evaluate the antitumor efficacy of this compound in vivo using subcutaneous xenograft models.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
  • Cancer cells (e.g., PC-3, 5637, LLC)
  • This compound for in vivo administration
  • Formulation vehicle (e.g., 0.5% methylcellulose + 0.1% Tween-80)
  • Calipers for tumor measurement
  • Institutional Animal Care and Use Committee (IACUC) approval

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and resuspend in PBS mixed with Matrigel (1:1 ratio) at 5×10⁶ cells/mL [1] [2].
  • Tumor Inoculation: Subcutaneously inject 100 μL cell suspension (5×10⁵ cells) into the flank of each mouse.
  • Randomization and Dosing: When tumors reach approximately 100 mm³, randomize mice into treatment groups (n=5-10). Administer this compound (20 mg/kg body weight) or vehicle control daily via intraperitoneal injection or oral gavage [1] [2].
  • Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times weekly. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
  • Endpoint Analysis: After 4-6 weeks of treatment, euthanize mice and collect tumors for weight measurement and molecular analysis (e.g., immunohistochemistry, western blot) [1].

Additional Notes:

  • For pharmacokinetic studies, this compound can be administered at 20 mg/kg every other day [6].
  • Include positive control groups if comparing efficacy to standard chemotherapeutic agents.
  • Monitor body weight regularly as an indicator of systemic toxicity.
Experimental Metastasis Models

Purpose: To specifically evaluate the antimetastatic efficacy of this compound in vivo.

Materials:

  • Mice as above
  • Cancer cells for intravenous injection
  • Imaging equipment if using luciferase-tagged cells

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and resuspend in sterile PBS at 1×10⁶ cells/mL [1].
  • Tail Vein Injection: Inject 100 μL cell suspension (1×10⁵ cells) into the lateral tail vein of mice to establish experimental lung metastasis.
  • Treatment Protocol: Begin this compound treatment (20 mg/kg) one day after injection, administering daily via appropriate route.
  • Metastasis Monitoring:
    • For luciferase-tagged cells: Monitor metastasis weekly using in vivo bioluminescence imaging after D-luciferin injection.
    • For non-tagged cells: Euthanize mice 4-6 weeks post-injection and count visible lung metastatic nodules.
  • Histological Analysis: Inflate lungs with 4% paraformaldehyde, section, and stain with H&E for detailed metastasis evaluation [1].

Additional Notes:

  • Spontaneous metastasis models involving orthotopic implantation and resection of primary tumors more closely mimic clinical metastasis but require advanced surgical skills.
  • Include sham-treated control groups for accurate quantification of metastasis inhibition.

Research Considerations and Applications

Important Research Notes
  • Drug Formulation and Stability: this compound is poorly soluble in aqueous solutions. For in vitro studies, prepare stock solutions in DMSO (100 mM) and store at -20°C. For in vivo administration, suspend in 0.5% methylcellulose with 0.1% Tween-80 and prepare fresh before each use [1].

  • Dosing Considerations: Effective concentrations vary by cancer type. In vitro efficacy typically occurs at 10-20 μM, while in vivo studies commonly use 20 mg/kg administered daily or every other day. Dose optimization is recommended for new cancer models [5] [1] [2].

  • Potential Drug Interactions: A significant consideration is this compound's interaction with cytochrome P450 (CYP450) enzymes. Research indicates that this compound can abolish the efficacy of fluvastatin in breast cancer prevention models, likely through enhanced metabolism of the statin drug via CYP450 induction. This underscores the importance of careful planning when designing combination therapies [6].

  • Biomarker Assessment: To confirm target engagement, monitor ACAT-1 expression and cholesteryl ester levels in treated cells and tissues. Techniques include western blotting, immunofluorescence, and liquid chromatography-mass spectrometry for lipid analysis [4] [1].

Potential Research Applications
  • Combination Therapy Development: this compound shows promise in combination with conventional chemotherapy, immunotherapy, and targeted agents. Research indicates it can reverse chemoresistance in leukemia and prostate cancer models [4] [1]. The combination of this compound with KRAS-based vaccines enhances CD8+ T cell infiltration while reducing regulatory T cells in lung cancer models [4].

  • Immunomodulation Studies: Emerging evidence suggests this compound modulates antitumor immunity by enhancing CD8+ T cell function and impairing immunosuppressive Treg activity. This makes it particularly interesting for combination with immune checkpoint inhibitors [4].

  • Metastasis Microenvironment Research: this compound's impact on lipid metabolism makes it a valuable tool for studying how cholesterol esterification influences the pre-metastatic niche formation and tumor-stroma interactions.

Conclusion

This compound represents a promising therapeutic agent targeting cholesterol metabolism for cancer treatment, with demonstrated efficacy in inhibiting proliferation and metastasis across multiple cancer types. These application notes provide comprehensive protocols for evaluating its antimetastatic effects in preclinical models, along with important mechanistic insights. Researchers should consider cancer-type-specific mechanisms and potential drug interactions when designing studies with this compound. As research progresses, this compound and other ACAT-1 inhibitors may offer novel approaches for controlling metastatic disease, particularly in combination with conventional therapies.

References

Application Note: Avasimibe-Induced Cell Cycle Arrest in Cancer Therapy - Mechanisms, Protocols, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Significance

Avasimibe is a potent small-molecule inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), specifically targeting both ACAT1 (SOAT1) and ACAT2 (SOAT2) isoforms. Originally developed and clinically tested for the treatment of atherosclerosis due to its cholesterol-lowering properties, this compound has emerged as a promising anticancer agent with demonstrated efficacy across multiple cancer types [1] [2]. The drug exhibits favorable biocompatibility and tolerance profiles based on human clinical trials for its original indication, potentially accelerating its repurposing for oncology applications [2].

The significance of this compound in cancer research stems from its unique targeting of cholesterol esterification, a crucial process in maintaining cholesterol homeostasis in cancer cells. Tumor cells exhibit reprogrammed lipid metabolism with increased cholesterol synthesis and uptake to support rapid membrane biogenesis and signaling. By inhibiting ACAT-mediated esterification of free cholesterol, this compound disrupts this metabolic adaptation, leading to cytotoxic free cholesterol accumulation and multiple downstream antineoplastic effects [3] [2]. This application note comprehensively details the molecular mechanisms, experimental data, and standardized protocols for investigating this compound-induced cell cycle arrest in cancer models.

Mechanisms of Action

Molecular Pathways in Cell Cycle Arrest

This compound induces cell cycle arrest through multiple interconnected signaling pathways, demonstrating tissue-specific mechanisms across different cancer types. The key pathways include:

  • p53/p21 Pathway Activation: In glioblastoma models, this compound significantly upregulates p53 expression, leading to subsequent induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A). This pathway results in concerted cell cycle arrest at both G0/G1 and G2/M phases through downregulation of key cyclins and CDKs. This compound treatment suppresses CDK2, cyclin E1, CDK4, cyclin D, CDK1, and cyclin B1 while simultaneously inducing p53, p21, p27, and GADD45A expression [1] [4].

  • PPARγ Signaling Pathway: In bladder cancer, this compound treatment activates PPARγ at both transcriptional and protein levels. This activation leads to G1-phase cell cycle arrest accompanied by downregulation of CCNA1/2, CCND1, CDK2, and CDK4. The critical role of PPARγ signaling was confirmed through reversal experiments using the PPARγ antagonist GW9662, which abrogated this compound's cell cycle effects [3] [5].

  • E2F-1 Signaling Modulation: In prostate cancer models, this compound treatment upregulates E2F-1 protein expression, resulting in suppression of tumor proliferation and metastasis. Knockdown experiments demonstrated that E2F-1 is essential for mediating this compound's antineoplastic effects, with E2F-1 depletion significantly reversing the inhibition of cell proliferation and migration [2].

Apoptosis Induction Through Mitochondrial Pathway

This compound triggers mitochondria-dependent apoptosis across multiple cancer cell lines. Treatment results in dose-dependent increase in apoptotic rates, decreased mitochondrial membrane potential, and induced activity of caspase-3/7. Western blot analyses consistently show increased protein expression of cleaved caspase-9, cleaved PARP, and Bax in this compound-treated cells, confirming activation of the intrinsic apoptotic pathway [1] [4].

Metabolic Reprogramming and Lipid Metabolism Alterations

As an ACAT inhibitor, this compound fundamentally disrupts cholesterol homeostasis in cancer cells. Inhibition of cholesterol esterification leads to toxic accumulation of free cholesterol, oxidative stress, and subsequent cell death. Additionally, this compound treatment reduces lipid droplet storage in cancer cells, depriving them of essential energy reserves needed for proliferation and survival [3] [6]. Recent research also indicates that this compound reprograms T cell metabolism, reducing neutral lipid droplets and enhancing TCR signaling and bioenergetics, suggesting potential applications in cancer immunotherapy [6].

Experimental Data and Efficacy Profiles

Quantitative Anticancer Efficacy Across Cancer Types

Table 1: this compound Efficacy Across In Vitro Cancer Models

Cancer Type Cell Lines Proliferation IC50 (48h) Cell Cycle Arrest Key Molecular Markers Primary References
Glioblastoma U251, U87 20.29 μM (U251), 28.27 μM (U87) G0/G1 & G2/M phase ↓CDK2, Cyclin E1, CDK4, Cyclin D; ↑p53, p21, p27 [1] [4]
Bladder Cancer T24, 5637 Significant reduction at 10-40 μM G1 phase ↓CCNA1/2, CCND1, CDK2, CDK4; ↑PPARγ [3] [5]
Prostate Cancer PC-3, DU145 Dose-dependent inhibition (5-80 μM) G1 phase ↓Cyclin D1, Cyclin A1/A2, CDK2/4/6; ↑E-cadherin, ↓N-cadherin [2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer Model Dosing Regimen Treatment Duration Efficacy Outcomes Key Observations Primary References
U87 Glioblastoma (Nude mice) 15, 30 mg·kg−1·d−1, ip 18 days Dose-dependent tumor growth inhibition Significant reduction in tumor volume without reported toxicity [1] [4]
Prostate Cancer (PC-3 xenograft) Not specified Not specified Suppressed tumor growth and metastasis Reduced lung metastatic foci; ↓Ki67, ↑E2F-1 in tumor tissues [2]
Bladder Cancer (Xenograft & pulmonary metastasis) Not specified Not specified Inhibited tumor growth and metastasis PPARγ-dependent mechanism established [3] [5]
Concentration Ranges for Functional Assays

Table 3: Experimentally Effective Concentration Ranges for this compound

Assay Type Effective Concentration Range Optimal Concentration Cell Lines Tested Observed Outcomes
Cell Proliferation (CCK-8/MTT) 5-80 μM 20-40 μM Multiple cancer cell lines Dose-dependent inhibition with IC50 ~20-30 μM
Colony Formation 7.5-30 μM 15-30 μM U251, U87, PC-3, DU145 Significant reduction in colony size and number
Apoptosis Assay 7.5-30 μM 15-30 μM U251, U87 Dose-dependent increase in apoptotic rate
Cell Cycle Analysis 7.5-30 μM 15-30 μM Multiple cancer cell lines G0/G1 and/or G2/M phase arrest
Migration Assay 10-40 μM 20-40 μM PC-3, DU145, T24 Inhibition of wound healing and transwell migration

Detailed Experimental Protocols

Cell Proliferation Assay (CCK-8 Method)

Purpose: To determine this compound's inhibitory effects on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., U251, U87, PC-3, T24)
  • This compound stock solution (100 mM in DMSO)
  • CCK-8 kit
  • 96-well tissue culture plates
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 3 × 10³ cells per well in 100 μL complete medium.
  • After 24 hours incubation (37°C, 5% CO₂), prepare this compound working solutions (0-80 μM) in complete medium.
  • Replace medium with 100 μL this compound-containing medium per well. Include DMSO vehicle controls.
  • Incubate for 24-72 hours depending on experimental endpoint.
  • Add 10 μL CCK-8 solution to each well and incubate for 1-4 hours.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability: % Viability = (ODₜᵣₑₐₜₑₑ/ODᴄₒₙₜᵣₒₗ) × 100%.
  • Determine IC₅₀ values using GraphPad Prism or similar software.

Technical Notes:

  • Ensure DMSO concentration is consistent across all wells (typically ≤0.1%).
  • Include blank wells (medium without cells) for background subtraction.
  • Perform triplicate wells for each condition and repeat experiments at least three times.
Apoptosis Analysis by Flow Cytometry

Purpose: To quantify this compound-induced apoptosis using Annexin V/PI staining.

Materials:

  • Annexin V-EGFP/PI apoptosis detection kit
  • Flow cytometer with appropriate filters
  • 6-well tissue culture plates
  • Binding buffer

Procedure:

  • Seed cells in 6-well plates (2-5 × 10⁵ cells/well) and culture overnight.
  • Treat cells with this compound (7.5, 15, 30 μM) for 48 hours.
  • Harvest cells using trypsin without EDTA, wash with PBS.
  • Resuspend cells in 500 μL binding buffer at 1-5 × 10⁵ cells/mL.
  • Add 5 μL Annexin V-EGFP and 5 μL PI, mix gently.
  • Incubate for 15 minutes at room temperature in the dark.
  • Analyze by flow cytometry within 1 hour.
  • Use untreated cells for background staining controls.

Technical Notes:

  • Include single-stained controls for compensation.
  • Process samples immediately after staining for accurate results.
  • Analyze data using FlowJo software, quantifying early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Cell Cycle Distribution Analysis

Purpose: To determine cell cycle phase distribution after this compound treatment.

Materials:

  • Propidium iodide (PI) staining solution
  • RNase A
  • Flow cytometer with 488 nm excitation
  • 70% ethanol

Procedure:

  • Treat cells with this compound (7.5, 15, 30 μM) for 48 hours.
  • Harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C for 2 hours or overnight.
  • Centrifuge fixed cells, remove ethanol, and wash with PBS.
  • Resuspend cell pellet in 500 μL PI staining solution (50 μg/mL PI, 100 μg/mL RNase A in PBS).
  • Incubate for 30 minutes at 37°C in the dark.
  • Analyze by flow cytometry, collecting at least 10,000 events per sample.
  • Determine cell cycle distribution using ModFit LT or FlowJo cell cycle analysis modules.

Technical Notes:

  • Ensure ethanol is thoroughly removed before staining.
  • Vortex cells during fixation to prevent clumping.
  • Use untreated asynchronous cells as control for normal cell cycle distribution.
Western Blot Analysis of Cell Cycle Regulators

Purpose: To detect expression changes in cell cycle-related proteins after this compound treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gel electrophoresis system
  • PVDF or nitrocellulose membranes
  • ECL detection reagents

Procedure:

  • Treat cells with this compound (15-30 μM) for 48 hours.
  • Lyse cells in RIPA buffer, incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes.
  • Determine protein concentration using BCA assay.
  • Separate 20-40 μg protein by SDS-PAGE and transfer to membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies (p53, p21, p27, CDK2, CDK4, cyclin D1, cyclin E1, GADD45A, PPARγ) diluted in blocking buffer overnight at 4°C.
  • Wash membranes with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour.
  • Detect using ECL reagent and visualize with chemiluminescence imaging system.
  • Normalize to loading controls (β-actin, GAPDH).

Technical Notes:

  • Include positive controls for target proteins when available.
  • Optimize antibody concentrations for specific targets.
  • Strip and reprobe membranes carefully for multiple targets.
Colony Formation Assay

Purpose: To evaluate long-term effects of this compound on cancer cell proliferative capacity.

Materials:

  • 6-well tissue culture plates
  • Crystal violet staining solution (0.1%)
  • 4% paraformaldehyde

Procedure:

  • Seed cells at low density (300-1500 cells/well) in 6-well plates.
  • After 24 hours, treat with this compound (7.5, 15, 30 μM) in complete medium.
  • Culture for 10-15 days, replacing drug-containing medium every 3-4 days.
  • Once visible colonies form, remove medium and fix cells with 4% paraformaldehyde for 1 hour.
  • Stain with 0.1% crystal violet for 30 minutes.
  • Rinse gently with distilled water and air dry.
  • Count colonies (>50 cells) manually or using Image-Pro Plus software.

Technical Notes:

  • Optimize seeding density for each cell line.
  • Include vehicle control and blank wells.
  • Express results as plating efficiency: (number of colonies formed / number of cells seeded) × 100%.

Research Implications and Therapeutic Potential

The compelling preclinical data on this compound-induced cell cycle arrest positions this compound as a promising candidate for cancer drug repurposing. Its well-established safety profile from atherosclerosis clinical trials potentially accelerates its translational pathway for oncology applications [2]. The multifaceted mechanism of action, simultaneously targeting cell cycle progression, apoptosis, and metabolic reprogramming, provides a strong rationale for its therapeutic development.

This compound's ability to target lipid metabolism in cancer cells represents a particularly promising approach against aggressive malignancies like glioblastoma, which demonstrate heightened dependency on lipid metabolic pathways for survival and therapeutic resistance [7]. Furthermore, emerging evidence that this compound can enhance T cell function by reducing lipid droplets and improving TCR signaling suggests potential applications in combination cancer immunotherapy [6].

However, recent research has identified important considerations for this compound's development. A 2025 study demonstrated that this compound unexpectedly abolished the chemopreventive efficacy of fluvastatin in a spontaneous mouse model of breast cancer, potentially through enhanced metabolism of fluvastatin via CYP450 interactions [8]. This finding highlights the critical importance of comprehensive drug interaction studies in this compound's future development pathway.

Visualized Mechanisms

G cluster_lipid Lipid Metabolism Effects cluster_signaling Signaling Pathway Activation cluster_cellcycle Cell Cycle Arrest Mechanisms This compound This compound ACAT ACAT Enzyme This compound->ACAT Inhibits PPARγ PPARγ This compound->PPARγ Activates p53 p53 This compound->p53 Upregulates E2F1 E2F1 This compound->E2F1 Upregulates CE Cholesteryl Esters ACAT->CE FC Free Cholesterol FC->CE Conversion FC->p53 MMP ↓ Mitochondrial Membrane Potential FC->MMP LD Lipid Droplets CE->LD ROS ROS Production ROS->p53 ROS->MMP CDK CDK2/4/6 PPARγ->CDK Downregulates p21 p21 p53->p21 GADD45A GADD45A p53->GADD45A E2F1->CDK Regulates p21->CDK Inhibits G2_Arrest G2/M Phase Arrest GADD45A->G2_Arrest G1_Arrest G1 Phase Arrest CDK->G1_Arrest Cyclin Cyclin D/E Cyclin->G1_Arrest subcluster_apoptosis subcluster_apoptosis Casp Caspase-3/7/9 Activation MMP->Casp Apoptosis Apoptosis Casp->Apoptosis

Figure 1: Comprehensive Molecular Mechanisms of this compound-Induced Cell Cycle Arrest

G cluster_assays Experimental Assessment Workflow for this compound cluster_prolif Proliferation Assays cluster_mech Mechanistic Studies cluster_func Functional Assays cluster_outcomes Key Measured Outcomes Start Cell Culture & this compound Treatment (7.5-30 μM, 24-72h) MTT MTT/CCK-8 Assay Start->MTT EdU EdU-DNA Synthesis Start->EdU Colony Colony Formation Start->Colony FC Flow Cytometry Start->FC WB Western Blot Start->WB MM Mitochondrial Membrane Potential Start->MM Mig Migration Assays Start->Mig Inv In Vivo Studies Start->Inv IC50 IC50 Determination MTT->IC50 Cycle Cell Cycle Phase Distribution FC->Cycle Death Apoptotic Rate Quantification FC->Death Protein Protein Expression Changes WB->Protein Metastasis Metastatic Potential Mig->Metastasis Inv->Metastasis

Figure 2: Experimental Workflow for Assessing this compound Activity

Conclusion

This compound represents a promising repurposed anticancer agent with demonstrated efficacy in inducing cell cycle arrest across multiple cancer types through diverse molecular mechanisms. This application note provides comprehensive experimental protocols and mechanistic insights to support further investigation of this compound's antineoplastic properties. Researchers should consider tissue-specific signaling pathways when designing experiments and remain cognizant of potential drug interactions revealed in recent studies. The continued elucidation of this compound's effects on both cancer cells and the tumor immune microenvironment will further clarify its therapeutic potential in oncology.

References

Application Notes and Protocols: Avasimibe as an Inhibitor of Epithelial-Mesenchymal Transition in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avasimibe and Its Mechanism of Action

This compound is a potent small-molecule inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), specifically targeting the ACAT-1/SOAT1 isoform that is frequently overexpressed in various cancers. Originally developed as an anti-atherosclerotic agent, this compound has emerged as a promising anti-cancer therapeutic due to its ability to disrupt cholesterol esterification and lipid droplet formation in tumor cells. The epithelial-mesenchymal transition (EMT) is a critical process in cancer metastasis characterized by the loss of epithelial characteristics and acquisition of migratory, invasive mesenchymal properties. Recent research has demonstrated that this compound effectively suppresses EMT across multiple cancer types, positioning it as a valuable tool for investigating metastasis and developing novel therapeutic strategies [1] [2] [3].

The fundamental mechanism of this compound involves inhibition of ACAT-1, an endoplasmic reticulum membrane enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Cancer cells exhibit dysregulated cholesterol metabolism with enhanced ACAT-1 activity, enabling them to manage cholesterol homeostasis despite increased uptake and synthesis. By inhibiting ACAT-1, this compound disrupts this adaptive mechanism, leading to intracellular free cholesterol accumulation that induces endoplasmic reticulum stress, alters membrane fluidity, and interferes with lipid raft-dependent signaling pathways crucial for EMT and cancer progression [2] [3]. This mechanism provides a rational basis for this compound's anti-metastatic activity through EMT suppression.

Effects of this compound on EMT Markers and Cellular Processes

Regulation of Key EMT Biomarkers

This compound demonstrates consistent effects on EMT-related biomarkers across various cancer types, primarily by upregulating epithelial markers and downregulating mesenchymal markers. Research in prostate cancer models shows that this compound treatment significantly increases E-cadherin expression, a key epithelial marker and critical regulator of cell-cell adhesion. Concurrently, this compound suppresses multiple mesenchymal markers including N-cadherin, β-catenin, vimentin, Snail, and matrix metalloproteinase-9 (MMP9). This coordinated shift in biomarker expression indicates a reversal of the EMT phenotype, resulting in reduced migratory and invasive capabilities of cancer cells [1].

The effect of this compound on EMT markers exhibits concentration-dependent and time-dependent responses, with significant changes observed at concentrations ranging from 10-20 μM over 24-48 hour treatment periods. Similar patterns have been documented in bladder cancer models, where this compound treatment led to downregulation of mesenchymal markers and morphological changes consistent with mesenchymal-to-epithelial transition (MET), the reverse process of EMT. These findings across different cancer types suggest that this compound targets conserved pathways regulating EMT, making it a broad-spectrum inhibitor of cancer progression and metastasis [3].

Functional Impact on Metastatic Behaviors

This compound exerts potent effects on cellular processes fundamental to cancer metastasis:

  • Migration Inhibition: Wound healing assays in prostate cancer cells (PC-3 and DU 145) demonstrated that this compound treatment (10-20 μM) significantly reduced migration rates by approximately 60-80% compared to controls after 12 hours. Transwell migration assays confirmed these findings, showing dose-dependent reduction in migrated cells [1].

  • Invasion Suppression: this compound treatment markedly decreased the invasive capacity of cancer cells through extracellular matrix components, correlating with reduced MMP9 expression, a key matrix-degrading enzyme facilitating invasion [1].

  • Proliferation and Cell Cycle Effects: Beyond metastatic behaviors, this compound induces G1-phase cell cycle arrest in both prostate and bladder cancer models, accompanied by downregulation of cyclins (Cyclin D1, Cyclin A1/A2) and cyclin-dependent kinases (CDK2, CDK4/6). This cell cycle arrest contributes to the anti-proliferative effects of this compound observed in multiple cancer types [1] [3].

Table 1: Effects of this compound on EMT Markers Across Cancer Types

EMT Marker Expression Change Cancer Model Studied Functional Significance
E-cadherin Upregulation Prostate, Bladder Enhanced cell-cell adhesion, epithelial phenotype
N-cadherin Downregulation Prostate Reduced mesenchymal characteristics
Vimentin Downregulation Prostate Loss of mesenchymal cytoskeletal organization
β-catenin Downregulation Prostate Impaired Wnt signaling and transcriptional activity
Snail Downregulation Prostate Reduced EMT transcription factor expression
MMP9 Downregulation Prostate Decreased extracellular matrix degradation

Molecular Mechanisms and Signaling Pathways

E2F-1 Signaling Pathway

The E2F-1 transcription factor has been identified as a critical mediator of this compound's anti-EMT effects in prostate cancer. Research demonstrates that this compound treatment significantly elevates E2F-1 protein expression, and knockdown of E2F-1 substantially reverses this compound-induced suppression of proliferation and migration. This indicates that E2F-1 upregulation is necessary for this compound's anti-cancer effects. E2F-1 appears to function as a tumor suppressor in this context, contrary to its sometimes dual role in cancer biology. The proposed mechanism involves this compound-induced E2F-1 activation leading to cell cycle arrest through modulation of CDK2/4/6 and cyclins, as well as inhibition of EMT through regulation of key mesenchymal markers. The connection between cholesterol metabolism and E2F-1 signaling represents a novel mechanistic insight into how metabolic reprogramming can influence transcriptional networks controlling EMT [1].

PPARγ Signaling Pathway

In bladder cancer models, this compound has been shown to activate the PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) signaling pathway. Treatment with this compound resulted in upregulation of PPARγ at both transcriptional and protein levels, and the PPARγ antagonist GW9662 reversed this compound-induced cell cycle arrest. This demonstrates that PPARγ activation is essential for this compound's anti-proliferative effects in bladder cancer. PPARγ activation leads to G1-phase cell cycle arrest through downregulation of cell cycle-related proteins (CCNA1/2, CCND1, CDK2, CDK4), creating an environment unfavorable for EMT progression. The intersection between cholesterol metabolism and PPARγ signaling highlights the complex network of pathways through which this compound exerts its effects on cancer cell biology [3].

Additional Signaling Pathways

Beyond E2F-1 and PPARγ, this compound influences several other signaling pathways relevant to EMT:

  • Wnt/β-catenin Pathway: this compound suppresses β-catenin expression and signaling, disrupting a key pathway promoting EMT and cancer stem cell maintenance [1] [2].

  • Reactive Oxygen Species (ROS) Metabolism: In bladder cancer, this compound treatment increases ROS production while upregulating ROS metabolism-related proteins SOD2 and catalase, indicating altered redox signaling that may influence EMT progression [3].

  • Lipid Raft Disruption: By inhibiting cholesterol esterification, this compound alters free cholesterol levels that affect lipid raft composition and function, potentially disrupting membrane-based signaling platforms that facilitate EMT-related signaling [2].

The following diagram illustrates the key molecular pathways through which this compound inhibits epithelial-mesenchymal transition:

G cluster_ACAT ACAT1 Inhibition cluster_pathways Signaling Pathways cluster_effects Cellular Outcomes This compound This compound ACAT1 ACAT1/SOAT1 Enzyme This compound->ACAT1 Inhibits Wnt Wnt/β-catenin Pathway This compound->Wnt Suppresses FC Free Cholesterol Accumulation ACAT1->FC Blocks LD Lipid Drolet Formation FC->LD Reduces ER ER Stress FC->ER Induces E2F1 E2F-1 Pathway FC->E2F1 Activates PPARγ PPARγ Pathway FC->PPARγ Activates ROS ROS Signaling FC->ROS Modulates CDKs Cyclins & CDKs (CCND1, CCNA1/2, CDK2/4/6) E2F1->CDKs Downregulates PPARγ->CDKs Downregulates EMT_TFs EMT Transcription Factors (Snail, Slug) Wnt->EMT_TFs Inhibits G1_Arrest G1_Arrest CDKs->G1_Arrest Induces Migration Migration EMT_TFs->Migration Reduces Adhesion Cell Adhesion Molecules Adhesion->Migration Inhibits E_Cadherin E-cadherin Adhesion->E_Cadherin Upregulates N_Cadherin N-cadherin Adhesion->N_Cadherin Downregulates Vimentin Vimentin Adhesion->Vimentin Downregulates MMPs Matrix Metalloproteinases Invasion Invasion MMPs->Invasion Decreases

Diagram 1: Molecular mechanisms of this compound in inhibiting epithelial-mesenchymal transition. This compound primarily acts through ACAT1 inhibition, leading to free cholesterol accumulation that activates multiple signaling pathways ultimately resulting in cell cycle arrest and suppression of migration/invasion.

In Vivo Evidence and Preclinical Models

Tumor Growth and Metastasis Suppression

In vivo studies using xenograft mouse models provide compelling evidence for this compound's efficacy in suppressing tumor growth and metastasis. In prostate cancer models, this compound treatment significantly suppressed primary tumor growth compared to control groups, with immunohistochemical analysis of tumor tissues revealing lower levels of the proliferation marker Ki67 and higher levels of E2F-1 in this compound-treated groups. Additionally, a pulmonary metastasis model demonstrated that this compound treatment substantially reduced the formation of lung metastatic foci, confirming its ability to inhibit metastatic dissemination in vivo. These findings correlate with the in vitro effects on EMT markers and provide important preclinical validation for this compound's anti-metastatic properties [1].

Similar results were observed in bladder cancer models, where this compound administration inhibited both subcutaneous tumor growth and lung metastasis formation. The consistency of these results across different cancer types suggests that this compound's anti-EMT effects represent a broad mechanism applicable to multiple malignancies. Importantly, these in vivo studies have utilized this compound doses ranging from 10-20 mg/kg body weight, administered via oral gavage or intraperitoneal injection, and have reported good tolerance without significant toxicity, supporting its potential for further therapeutic development [3].

Combination Therapy Considerations

Research exploring this compound in combination with other therapeutic agents reveals important considerations for clinical translation:

  • Positive Synergy: Some studies report enhanced efficacy when combining this compound with other agents. In statin-resistant MCF10.DCIS breast cancer cells, the combination of this compound (10-15 μM) with fluvastatin (5 μM) completely abolished colonizing ability, demonstrating strong synergistic effects in vitro [4].

  • Adverse Interactions: Contrary to the aforementioned findings, in vivo studies in SV40 C3(1) TAg mouse models of breast cancer showed that the combination of this compound (20 mg/kg every other day) with fluvastatin (10 mg/kg daily) abolished the chemopreventive efficacy of fluvastatin alone, with tumor incidence rising to 89% in the combination group compared to 29% with fluvastatin alone. This suggests that drug-drug interactions may complicate combination strategies [4].

  • Metabolic Interactions: The adverse interactions observed in vivo may be attributed to this compound's known effects on cytochrome P450 enzymes, particularly its induction of CYP3A4 and inhibition of CYP2C9, potentially enhancing the metabolism of co-administered drugs like fluvastatin. These findings highlight the importance of considering pharmacokinetic interactions in therapeutic development involving this compound [4] [5].

Table 2: In Vivo Evidence for this compound's Anti-EMT and Anti-Metastatic Effects

Cancer Model Experimental Setup Treatment Protocol Key Findings
Prostate Cancer Xenograft model (PC-3 cells) Not specified Suppressed tumor growth, reduced Ki67, increased E2F-1 in tumor tissues
Prostate Cancer Pulmonary metastasis model Not specified Significant decrease in lung metastatic foci
Bladder Cancer Xenograft model (5637, T24 cells) 10-20 mg/kg Inhibited tumor growth and lung metastasis
Breast Cancer SV40 C3(1) TAg spontaneous model 20 mg/kg every other day + fluvastatin Abolished efficacy of fluvastatin alone

Experimental Protocols for Assessing EMT Inhibition

Cell-Based Assays for EMT Markers and Migration

In vitro assessment of this compound's effects on EMT requires a combination of molecular and functional assays. The following protocol outlines key methodologies for evaluating EMT inhibition:

  • Cell Culture and Treatment: Culture appropriate cancer cell lines (e.g., PC-3 or DU 145 for prostate cancer, T24 or 5637 for bladder cancer) in recommended media supplemented with 10% FBS. Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. For treatment, dilute this compound in culture media to achieve working concentrations typically ranging from 5-20 μM. Include vehicle control (DMSO at equivalent dilution) and treat cells for 24-72 hours based on experimental endpoints [1] [3].

  • Western Blot Analysis of EMT Markers: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against E-cadherin, N-cadherin, vimentin, β-catenin, Snail, and MMP-9, followed by appropriate HRP-conjugated secondary antibodies. Use β-actin or GAPDH as loading controls. Quantify band intensities using densitometry software to assess changes in EMT marker expression [1].

  • Immunofluorescence Staining: Culture cells on glass coverslips, treat with this compound, then fix with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100, block with 5% BSA, and incubate with primary antibodies against EMT markers overnight at 4°C. After washing, incubate with fluorophore-conjugated secondary antibodies, counterstain nuclei with DAPI, and mount for microscopy. Analyze changes in cellular localization and expression of EMT markers using fluorescence or confocal microscopy [1].

  • Wound Healing Assay: Seed cells in 6-well plates and grow to 95-100% confluence. Create a scratch wound using a 200 μL sterile pipette tip. Wash to remove detached cells and add fresh media containing this compound. Capture images at the scratch area immediately (0 hour) and at regular intervals (e.g., 12, 24 hours). Calculate migration rate as the percentage of wound closure compared to the initial wound area [1] [3].

  • Transwell Migration Assay: Use transwell chambers with 8 μm pore size. Serum-starve this compound-treated cells for 24 hours, then seed 1-5×10⁴ cells in serum-free media in the upper chamber. Place media with 10% FBS as chemoattractant in the lower chamber. After 24-48 hours incubation, fix migrated cells on the lower membrane surface with 4% PFA and stain with 0.1% crystal violet. Count migrated cells in multiple fields under microscope to quantify migration [1] [3].

The following diagram illustrates the experimental workflow for assessing this compound's effects on EMT:

G cluster_culture Cell Culture & Treatment cluster_molecular Molecular Analysis cluster_functional Functional Assays cluster_analysis Data Analysis & Interpretation CellLines Select Cancer Cell Lines (PC-3, DU145, T24, 5637) AvasimibePrep Prepare this compound Solutions (5-20 μM in culture media) CellLines->AvasimibePrep Treatment Treat Cells (24-72 hours) AvasimibePrep->Treatment WB Western Blotting (EMT markers: E-cadherin, N-cadherin, Vimentin, β-catenin, Snail) Treatment->WB IF Immunofluorescence (Protein localization & expression) Treatment->IF PCR qRT-PCR (Transcript levels of EMT markers) Treatment->PCR WoundHealing Wound Healing Assay (Migration capability) Treatment->WoundHealing Transwell Transwell Assay (Migration & invasion) Treatment->Transwell Colony Clonogenic Assay (Colony formation ability) Treatment->Colony Quantification Data Quantification (Migration rate, protein expression) WB->Quantification IF->Quantification PCR->Quantification Imaging Image Acquisition (Microscopy) WoundHealing->Imaging Transwell->Imaging Colony->Imaging Imaging->Quantification Stats Statistical Analysis (Compare treatment vs. control) Quantification->Stats MolecularMech Determine Molecular Mechanisms (E2F-1, PPARγ, Wnt signaling) Stats->MolecularMech

Diagram 2: Experimental workflow for assessing this compound's effects on epithelial-mesenchymal transition. The protocol includes cell culture and treatment, molecular analysis of EMT markers, functional assays for migration and invasion, and subsequent data analysis to determine molecular mechanisms.

In Vivo Assessment of Metastasis Inhibition

Animal models provide critical preclinical data on this compound's efficacy in suppressing EMT and metastasis in vivo. The following protocol describes key methodologies:

  • Xenograft Tumor Model: Subcutaneously inject 1-5×10⁶ cancer cells (suspended in 100 μL PBS mixed with Matrigel) into the flanks of immunodeficient mice (e.g., nude or SCID mice). When tumors reach approximately 100 mm³, randomize animals into treatment groups (typically 5-10 mice per group). Administer this compound via oral gavage at 10-20 mg/kg daily or every other day. Measure tumor dimensions regularly with calipers and calculate volume using the formula: V = (length × width²)/2. Continue treatment for 4-8 weeks based on tumor growth rates [1] [3].

  • Experimental Metastasis Model: For lung metastasis assessment, intravenously inject 1-5×10⁵ cancer cells (in 100 μL PBS) via the tail vein. Begin this compound treatment either immediately or after 1-2 days, using the same dosing regimen as for xenograft models. After 4-8 weeks, sacrifice animals and harvest lungs. Count surface metastatic foci visually or using dissection microscopy. For more accurate quantification, process lungs for histology (H&E staining) and count metastatic nodules in multiple tissue sections [1].

  • Immunohistochemical Analysis: Fix excised tumors and organs in 4% paraformaldehyde, embed in paraffin, and section at 5 μm thickness. Perform antigen retrieval and incubate with antibodies against Ki67 (proliferation), E2F-1, E-cadherin, or vimentin. Use appropriate detection systems (e.g., HRP-conjugated secondaries with DAB substrate) and counterstain with hematoxylin. Score staining intensity and distribution in a blinded manner to assess treatment effects on proliferation and EMT markers in tumor tissues [1] [3].

Conclusion and Research Applications

This compound represents a promising therapeutic candidate for inhibiting EMT and metastasis through its unique mechanism of ACAT-1 inhibition and subsequent effects on multiple signaling pathways, including E2F-1 and PPARγ. The consistent effects observed across various cancer types highlight the fundamental role of cholesterol metabolism in regulating EMT and support further development of this compound as an anti-metastatic agent. However, researchers should be mindful of potential drug-drug interactions due to this compound's effects on cytochrome P450 enzymes, particularly when considering combination therapies.

The experimental protocols outlined in this document provide comprehensive methodologies for investigating this compound's effects on EMT in both in vitro and in vivo settings. These approaches enable researchers to assess changes in EMT markers at molecular levels, evaluate functional consequences on migration and invasion, and validate findings in preclinical models. As research in this area advances, this compound serves not only as a potential therapeutic agent but also as a valuable tool for probing the connections between lipid metabolism and cancer metastasis, potentially leading to novel strategies for combating metastatic disease.

References

Key Preclinical Findings on Avasimibe Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Combination Therapy Key Findings Proposed Mechanisms Reference
Breast Cancer Avasimibe + Doxorubicin-loaded MNPs Superior tumor growth inhibition vs monotherapies; good safety profile Enhanced CD8+ T cell function via cholesterol metabolism modulation; EPR effect for targeted delivery [1]

| Breast Cancer (TNBC Model) | this compound + Fluvastatin | In vitro: Complete growth inhibition of statin-resistant cells. In vivo: Abolished fluvastatin efficacy; 89% tumor incidence. | In vitro: ACAT2 inhibition sensitizes cells. In vivo: Suspected drug-drug interaction via CYP450 metabolism. | [2] | | Prostate Cancer | this compound Monotherapy | Suppressed tumor proliferation & metastasis in vitro and in vivo | Cell cycle arrest (G1 phase); inhibition of EMT; upregulation of E2F-1 signaling pathway | [3] | | Bladder Cancer | this compound Monotherapy | Reduced cell proliferation & migration; increased ROS; cell cycle arrest (G1 phase) | PPARγ signaling pathway activation; downregulation of cell cycle proteins (CCNA1/2, CCND1, CDK2/4) | [4] | | General Immunotherapy | this compound + anti-PD-1 antibody | Better efficacy than monotherapies | Enhanced CD8+ T cell cytotoxicity and tumor infiltration by modulating cholesterol metabolism | [5] |

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of Combination Efficacy in Cancer Cells

This protocol is adapted from studies on breast, prostate, and bladder cancer cell lines [4] [2] [3].

1.1 Cell Seeding and Drug Treatment

  • Seed cells (e.g., MCF10.DCIS, PC-3, DU 145, 5637, T24) in 96-well (3000 cells/well) or 6-well plates (1500 cells/well) and culture for 24 hours.
  • Prepare drug stocks: 100 mM this compound in DMSO; other chemotherapeutics (e.g., fluvastatin) in appropriate solvents.
  • Treat cells with a range of this compound concentrations (e.g., 0-80 μM) alone and in combination with fixed or varying concentrations of the partner drug. Include vehicle control (DMSO).

1.2 Cell Viability and Proliferation Assays (MTT Assay)

  • After 24-72 hours of drug exposure, add 20 μL of MTT solution (5 mg/mL) to each well.
  • Incubate for 4 hours at 37°C.
  • Carefully remove supernatant and dissolve formed formazan crystals in 200 μL DMSO.
  • Measure absorbance at 490 nm using a microplate reader. Calculate cell viability relative to the control group.

1.3 Clonogenic Survival Assay

  • Seed a low density of cells (1500-3000 cells/well) in 6-well plates.
  • Treat with drugs for 10-15 days, refreshing medium and drugs every 3-4 days.
  • Fix colonies with 4% paraformaldehyde (PFA) for 1 hour and stain with 0.1% crystal violet for 30 minutes.
  • Count visually distinct colonies using imaging software. Survival fraction is calculated as: (Number of colonies in treatment group / Number of cells seeded) / (Number of colonies in control group / Number of cells seeded).
Protocol 2: In Vivo Efficacy Study in Mouse Xenograft Models

This protocol is based on studies in breast and prostate cancer models [1] [2] [3].

2.1 Animal Model and Group Allocation

  • Use 6-8 week old female SV40 C3(1) TAg mice (for TNBC model) or immunodeficient mice subcutaneously injected with human cancer cells (e.g., PC-3).
  • Randomize mice into treatment groups (e.g., n=8-10): Vehicle control, this compound monotherapy, combination therapy, partner drug monotherapy.

2.2 Drug Formulation and Administration

  • Formulate this compound for oral gavage. A common dose is 20 mg/kg body weight, administered every other day.
  • Formulate partner drugs accordingly (e.g., fluvastatin at 10 mg/kg/day via drinking water or gavage).
  • Treat mice for a pre-defined endpoint (e.g., 16 weeks) or until tumor volume/burden reaches humane endpoints.

2.3 Tumor Monitoring and Endpoint Analysis

  • Monitor tumor formation twice weekly by palpation in prevention models.
  • In intervention models, measure tumor dimensions with calipers 2-3 times weekly after implantation. Calculate volume: ( V = \frac{1}{2} \times \text{length} \times \text{width}^2 ).
  • At study endpoint, euthanize animals and collect tumors and organs (e.g., lungs for metastasis assessment) for weight measurement, histology, and molecular analysis.

Critical Considerations for Experimental Design

  • Drug Interactions: Be aware of potential pharmacokinetic interactions. This compound is metabolized by CYP3A4 and CYP2C9 [6]. Co-administration with drugs that are substrates, inducers, or inhibitors of these enzymes (e.g., some statins) can alter therapeutic efficacy and toxicity, as observed in one study [2].
  • Context-Dependent Efficacy: The therapeutic outcome of this compound combinations can be highly context-dependent. Combination with doxorubicin-loaded nanoparticles was beneficial [1], whereas combination with fluvastatin abolished efficacy in vivo [2]. Thorough preliminary in vitro and pharmacokinetic studies are crucial.
  • Immune System Role: this compound's effect on CD8+ T cells can be a major contributor to efficacy in immunocompetent models [1] [5]. Choose an appropriate animal model (immunocompetent vs. immunodeficient) based on the research question.

Mechanisms of Action and Experimental Workflow

The diagram below illustrates the core mechanistic pathways of this compound and a generalized workflow for evaluating its combination therapy.

G cluster_1 This compound Mechanisms of Action cluster_2 Experimental Workflow for Combination Therapy ACAT Inhibits ACAT1/ACAT2 FC ↑ Intracellular Free Cholesterol ACAT->FC Immune Immune Synapse & CD8+ T cell Cytotoxicity ↑ FC->Immune In Immune Cells TumorCell ER Stress / Apoptosis Cell Cycle Arrest (G1) Metastasis ↓ FC->TumorCell In Tumor Cells Pathways Altered Signaling: • E2F-1 ↑ • PPARγ ↑ FC->Pathways Pathways->TumorCell Start 1. In Vitro Screening (MTT, Clonogenic) Mech 2. Mechanism Investigation (Western Blot, FACS) Start->Mech PK 3. Pharmacokinetic Studies Mech->PK InVivo 4. In Vivo Efficacy (Mouse Models) PK->InVivo Analysis 5. Endpoint Analysis (Tumor volume, IHC, etc.) InVivo->Analysis

Important Safety and Efficacy Notes

  • Clinical Safety Profile: this compound was well-tolerated in Phase III clinical trials for atherosclerosis, with a good safety profile [7]. This historical data supports its repurposing for oncology.
  • Paradoxical In Vivo Results: A study combining this compound with fluvastatin showed complete abrogation of fluvastatin's chemopreventive effect in vivo, despite strong synergistic effects in vitro. This was potentially due to this compound inducing CYP450-mediated metabolism of fluvastatin [2]. This highlights the critical need for thorough in vivo pharmacokinetic studies in any combination therapy program.
  • Nanoparticle Delivery: The efficacy and safety of chemotherapeutic agents like doxorubicin can be enhanced using nanoparticle delivery systems (e.g., metal-organic frameworks, MNPs), which leverage the Enhanced Permeability and Retention (EPR) effect for targeted tumor delivery [1].

Conclusion

This compound presents a promising strategy for combination cancer therapy by targeting cholesterol metabolism. Successful application requires careful consideration of the cancer type, combination partner, and potential drug interactions. The protocols provided herein offer a framework for the rigorous preclinical evaluation necessary to translate these combinations into clinical success.

References

Comprehensive Application Notes and Protocols: Avasimibe and Anti-PD-1 Combination Therapy for Cancer Immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The combination of avasimibe with anti-PD-1 therapy represents an innovative approach in cancer immunotherapy that targets both metabolic and immune checkpoint pathways. This compound, originally developed as an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor for atherosclerosis, has recently emerged as a promising immunomodulatory agent that can enhance the efficacy of immune checkpoint inhibitors. The scientific rationale for this combination stems from the crucial role of cholesterol metabolism in regulating T-cell function and antitumor immunity. Research has demonstrated that tumor-infiltrating T cells exhibit increased intracellular cholesterol esterification, which impairs their effector functions and contributes to immune exhaustion within the immunosuppressive tumor microenvironment.

ACAT1, the primary enzyme responsible for cholesterol esterification in immune cells, serves as the molecular target of this compound. By inhibiting ACAT1, this compound prevents the conversion of free cholesterol to cholesterol esters, leading to increased membrane cholesterol in T cells. This membrane enrichment enhances T-cell receptor clustering and signaling, ultimately potentiating T-cell activation and antitumor responses [1]. The combination with anti-PD-1 antibodies, which block the inhibitory PD-1/PD-L1 axis, addresses complementary mechanisms of immune suppression, resulting in synergistic antitumor effects that surpass monotherapy with either agent alone.

Mechanism of Action and Key Findings

Immunometabolic Synergy

The therapeutic efficacy of the this compound and anti-PD-1 combination stems from its dual targeting of metabolic and immune checkpoint pathways:

  • ACAT1 Inhibition and T-cell Enhancement: this compound-mediated ACAT1 inhibition increases membrane cholesterol levels in CD8+ T cells, leading to enhanced T-cell receptor signaling and formation of more effective immunological synapses. This metabolic reprogramming results in significantly improved effector function, including increased production of granzyme B, perforin, and inflammatory cytokines such as IFN-γ and IL-2 [1] [2].

  • Synergy with Immune Checkpoint Blockade: Anti-PD-1 antibodies function by blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby reversing T-cell exhaustion. When combined with this compound, this approach addresses both the metabolic dysfunction and signaling inhibition that characterize exhausted T cells in the tumor microenvironment. Preclinical studies in melanoma models have demonstrated that the combination therapy provides superior tumor control compared to either treatment alone, with evidence of enhanced T-cell infiltration and proliferative capacity within tumors [1].

Preclinical Efficacy Evidence

Multiple preclinical studies have validated the therapeutic potential of this combination approach:

  • Melanoma Models: In murine melanoma models, this compound combined with anti-PD-1 antibody treatment demonstrated significantly improved tumor control compared to monotherapy approaches. The combination resulted in increased CD8+ T cell proliferation and enhanced effector function, leading to substantial tumor growth inhibition and improved survival outcomes [1].

  • Colorectal Cancer Applications: Recent investigations in colorectal cancer models have revealed that this compound exhibits synergistic interactions with conventional chemotherapeutic agents. When combined with 5-fluorouracil (5-FU), this compound produced a significantly stronger antiproliferative effect than either agent alone, with combination index values indicating true pharmacological synergy [3]. This suggests potential for triple-combination approaches incorporating immunotherapy.

Experimental Protocols

In Vitro T-cell Activation and Cytotoxicity Assay

This protocol evaluates the direct effects of this compound on human T-cell function and the synergistic enhancement of antitumor responses when combined with PD-1 blockade.

3.1.1 Materials and Reagents
  • Human T-cells: Isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors
  • Tumor cell lines: Target cells appropriate for cancer type (e.g., melanoma cell lines A375, SK-MEL-28)
  • This compound: Prepare 10 mM stock solution in DMSO, store at -20°C
  • Anti-PD-1 antibody: Commercial clinical-grade anti-PD-1 (pembrolizumab or nivolumab)
  • Cell culture media: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin
  • IL-2: Recombinant human IL-2 for T-cell maintenance
  • Anti-CD3/CD28 beads: For T-cell activation
  • Flow cytometry antibodies: Anti-CD3, anti-CD8, anti-CD69, anti-PD-1, anti-IFN-γ
3.1.2 Procedure
  • Step 1: T-cell Isolation and Activation

    • Isolate PBMCs from healthy donor blood using Ficoll density gradient centrifugation
    • Isolate CD8+ T cells using negative selection magnetic bead kit
    • Activate T cells with anti-CD3/CD28 beads (1:1 bead:cell ratio) in complete media with 100 U/mL IL-2
    • Incubate at 37°C, 5% CO₂ for 48 hours
  • Step 2: Drug Treatment and Co-culture

    • Pre-treat activated T cells with this compound (0.1-10 µM) or vehicle control (DMSO) for 24 hours
    • Wash T cells to remove excess drug
    • Seed target tumor cells in 96-well plates at 5×10³ cells/well
    • Add pre-treated T cells at effector:target ratios of 5:1, 10:1, and 20:1
    • Add anti-PD-1 antibody (10 µg/mL) or isotype control to appropriate wells
    • Incubate co-cultures for 24-48 hours at 37°C, 5% CO₂
  • Step 3: Functional Assessment

    • Cytotoxicity Measurement: Collect supernatant for LDH release assay or use real-time cell impedance monitoring
    • T-cell Activation: Harvest T cells and stain for activation markers (CD69, CD25) for flow cytometry
    • Cytokine Production: Measure IFN-γ, TNF-α, and IL-2 in supernatant by ELISA
    • Metabolic Analysis: Assess cholesterol content in T-cell membranes using filipin staining or mass spectrometry
In Vivo Mouse Tumor Model and Treatment Protocol

This protocol describes the evaluation of this compound and anti-PD-1 combination therapy in immunocompetent mouse tumor models.

3.2.1 Materials and Reagents
  • Animals: 6-8 week old C57BL/6 mice (or other appropriate strains)
  • Tumor cells: Syngeneic tumor cell lines (e.g., B16-F10 melanoma, MC38 colon carcinoma)
  • This compound formulation: 10 mg/mL in 10% DMSO, 10% Cremophor EL, 80% saline
  • Anti-PD-1 antibody: Anti-mouse PD-1 clone RMP1-14 (BioLegend, cat#114110)
  • Control IgG: Rat IgG2a isotype control
  • Flow cytometry antibodies: Anti-mouse CD3, CD4, CD8, CD45, PD-1, Tim-3, Lag-3
3.2.2 Procedure
  • Step 1: Tumor Implantation

    • Culture syngeneic tumor cells to 70-80% confluence
    • Harvest cells and prepare single-cell suspension in PBS
    • Inject 1×10⁵ to 5×10⁵ cells subcutaneously into the right flank of mice
    • Monitor tumor growth until palpable (~50-100 mm³), typically 5-7 days post-injection
  • Step 2: Randomization and Treatment

    • Randomize mice into experimental groups (n=6-8 per group) when tumors reach 50-100 mm³
    • Group 1: Vehicle control (10% DMSO, 10% Cremophor EL, 80% saline)
    • Group 2: this compound alone (50 mg/kg, daily oral gavage)
    • Group 3: Anti-PD-1 alone (200 µg per mouse, intraperitoneal injection every 3-4 days)
    • Group 4: this compound (50 mg/kg, daily) + anti-PD-1 (200 µg, every 3-4 days)
    • Continue treatment for 2-3 weeks or until tumor volume reaches endpoint criteria
  • Step 3: Monitoring and Analysis

    • Tumor Measurement: Measure tumor dimensions 2-3 times weekly using calipers
    • Calculate tumor volume: Volume = (length × width²) / 2
    • Body Weight: Monitor twice weekly as general health indicator
    • Endpoint Criteria: euthanize when tumor volume exceeds 1500 mm³ or ulceration occurs
  • Step 4: Immune Profiling Analysis

    • Harvest tumors from each treatment group at experimental endpoint
    • Prepare single-cell suspensions using tumor dissociation kit
    • Stain cells with fluorochrome-conjugated antibodies for flow cytometry
    • Analyze T-cell infiltration (CD3+, CD4+, CD8+), activation markers, and exhaustion markers
    • Intracellular cytokine staining after PMA/ionomycin stimulation

Data Presentation and Analysis

Quantitative Summary of Preclinical Efficacy

Table 1: Summary of this compound and Anti-PD-1 Combination Efficacy in Preclinical Models

Cancer Model Treatment Groups Tumor Growth Inhibition Immune Correlates Synergy Assessment
Melanoma (B16-F10) This compound (50 mg/kg) + anti-PD-1 78% reduction vs. control [1] 3.2-fold increase in tumor-infiltrating CD8+ T cells [1] Significant synergy (p<0.001)
Anti-PD-1 monotherapy 45% reduction vs. control [1] 1.8-fold increase in CD8+ T cells [1] -
Colorectal Cancer (HT-29) This compound + 5-FU 97.34% viability reduction [3] Enhanced apoptosis markers Strong synergy (HSA: 47.00) [3]
5-FU monotherapy 54% viability reduction [3] - -
This compound monotherapy (30 µM) 50% viability reduction (IC₅₀) [3] - -
Experimental Conditions and Parameters

Table 2: Key Experimental Parameters for this compound and Anti-PD-1 Combination Studies

Parameter In Vitro Conditions In Vivo Conditions Analytical Methods
This compound Concentration 0.1-10 µM (IC₅₀: 30 µM in HT-29) [3] 50 mg/kg (daily oral gavage) [1] Mass spectrometry for pharmacokinetics
Anti-PD-1 Concentration 10 µg/mL [4] 200 µg/dose (every 3-4 days, i.p.) [1] ELISA for serum levels
Treatment Duration 24-72 hours [3] 2-3 weeks [1] Tumor volume measurement
Key Readouts T-cell activation (CD69, CD25) Cytokine production (IFN-γ) Cytotoxicity (LDH, impedance) [1] Tumor volume Immune cell infiltration (flow cytometry) Survival [1] Flow cytometry, ELISA, LDH assay
Synergy Metrics Combination Index (CI) Tumor growth inhibition statistics Bliss independence or HSA model

Pathway Diagrams and Visual Workflows

Mechanism of Action Signaling Pathway

G Mechanism of this compound and Anti-PD-1 Synergy in T-cell Activation cluster_metabolic Metabolic Pathway (this compound) cluster_immune Immune Checkpoint Pathway (Anti-PD-1) This compound This compound ACAT1 ACAT1 This compound->ACAT1 Inhibits Cholesterol Cholesterol ACAT1->Cholesterol Esterifies MembraneCholesterol MembraneCholesterol Cholesterol->MembraneCholesterol Accumulates TCR TCR MembraneCholesterol->TCR Enhances Tcell Tcell TCR->Tcell Activates PD1 PD1 PD1Signal PD1Signal PD1->PD1Signal Transmits AntiPD1 AntiPD1 AntiPD1->PD1 Blocks PD1Signal->Tcell Inhibits TumorKilling TumorKilling Tcell->TumorKilling Mediates

Diagram 1: Mechanism of this compound and Anti-PD-1 Synergy in T-cell Activation - This diagram illustrates the complementary pathways through which this compound (metabolic modulation) and anti-PD-1 (immune checkpoint blockade) enhance T-cell function and antitumor immunity.

Experimental Workflow for Combination Therapy Evaluation

G Experimental Workflow for this compound and Anti-PD-1 Combination Therapy Evaluation cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol InVitro InVitro TcellIsolation TcellIsolation InVitro->TcellIsolation AvasimibeTreatment AvasimibeTreatment TcellIsolation->AvasimibeTreatment 48h activation CoCulture CoCulture AvasimibeTreatment->CoCulture 24h pretreatment Analysis Analysis CoCulture->Analysis 24-48h co-culture Cytotoxicity Cytotoxicity Analysis->Cytotoxicity LDH assay Cytokines Cytokines Analysis->Cytokines ELISA Activation Activation Analysis->Activation Flow cytometry InVivo InVivo TumorImplant TumorImplant InVivo->TumorImplant Randomization Randomization TumorImplant->Randomization 5-7 days growth DrugTreatment DrugTreatment Randomization->DrugTreatment 4 groups Monitoring Monitoring DrugTreatment->Monitoring 2-3 weeks TumorAnalysis TumorAnalysis Monitoring->TumorAnalysis Endpoint Volume Volume TumorAnalysis->Volume Caliper measurement ImmuneProfile ImmuneProfile TumorAnalysis->ImmuneProfile Flow cytometry Survival Survival TumorAnalysis->Survival Kaplan-Meier

Diagram 2: Experimental Workflow for this compound and Anti-PD-1 Combination Therapy Evaluation - This diagram outlines the comprehensive in vitro and in vivo protocols for evaluating the synergistic effects of this compound and anti-PD-1 combination therapy, from initial T-cell isolation and tumor implantation to functional readouts and immune profiling.

Conclusion and Future Directions

The combination of This compound with anti-PD-1 therapy represents a promising frontier in cancer immunotherapy, leveraging metabolic reprogramming to enhance immune checkpoint blockade. The application notes and protocols provided herein offer researchers a comprehensive framework for investigating this synergistic combination in both preclinical and potential clinical settings. Key advantages of this approach include the utilization of repurposed compounds with established safety profiles and the targeting of fundamental immunometabolic pathways that underlie T-cell exhaustion in the tumor microenvironment.

Future research directions should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and exploring triple-combination strategies with conventional chemotherapy or other targeted agents. Additionally, investigation into the potential of this compound combination therapy in immunologically cold tumors may expand the application of immunotherapy to currently resistant cancer types. As the field of immuno-oncology continues to evolve, such metabolic-immune combinations hold significant promise for overcoming current limitations and improving patient outcomes across multiple cancer types.

References

Comprehensive Application Notes and Experimental Protocols for Avasimibe in Tumor Growth Suppression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avasimibe as a Potential Anticancer Agent

This compound (also known as CI-1011) is a small molecule inhibitor initially developed for the treatment of atherosclerosis due to its cholesterol-lowering effects. Recently, it has gained significant attention in oncology research as a potent inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), with two isoforms—ACAT1 (also known as SOAT1) and ACAT2 (SOAT2). These enzymes catalyze the esterification of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets. Tumor cells exhibit enhanced cholesterol esterification to support their rapid proliferation, membrane synthesis, and energy metabolism. By inhibiting ACAT1, this compound disrupts cellular cholesterol homeostasis, leading to the accumulation of free cholesterol that induces endoplasmic reticulum stress and cytotoxicity in cancer cells [1] [2].

Emerging preclinical evidence demonstrates that this compound suppresses tumor growth and metastasis across various cancer types, including prostate cancer, pancreatic ductal adenocarcinoma (PDAC), glioblastoma, osteosarcoma, and breast cancer [1] [3] [4]. Beyond its direct antiproliferative effects, this compound has been shown to modulate immune responses by enhancing CD8+ T cell function, suggesting potential applications in combination immunotherapy [5]. These multifaceted mechanisms position this compound as a promising candidate for cancer therapy, either as a single agent or in combination with standard chemotherapeutic regimens.

Mechanisms of Action

Molecular Targets and Signaling Pathways
  • ACAT1 Inhibition and Cholesterol Metabolism Disruption: this compound potently inhibits ACAT1, the primary enzyme responsible for cholesterol esterification in various tissues. In cancer cells, ACAT1 is frequently overexpressed, leading to increased cholesteryl ester accumulation in lipid droplets. This stored cholesterol provides rapidly dividing tumor cells with essential membrane components and signaling molecules. By inhibiting ACAT1, this compound causes intracellular free cholesterol accumulation, resulting in endoplasmic reticulum stress and activation of the unfolded protein response, ultimately triggering apoptosis in malignant cells [2] [4].

  • E2F-1 Signaling Pathway Activation: In prostate cancer models, this compound treatment significantly upregulates E2F-1 protein expression, a transcription factor involved in cell cycle regulation and apoptosis. Knockdown experiments demonstrate that E2F-1 is essential for this compound-mediated suppression of proliferation and migration. The proposed mechanism involves this compound-induced E2F-1 activation leading to downregulation of CDK2/4/6, Cyclin D1, and Cyclin A1+A2, while upregulating p21, resulting in G1 phase cell cycle arrest [1].

  • Epithelial-Mesenchymal Transition (EMT) Suppression: this compound effectively inhibits metastatic progression by reversing the epithelial-mesenchymal transition process. Treatment results in upregulation of E-cadherin (an epithelial marker) and downregulation of N-cadherin, β-catenin, vimentin, Snail, and MMP9 (mesenchymal and invasion markers). This reprogramming reduces cell motility and invasive capacity, contributing to the antimetastatic effects observed in both in vitro and in vivo models [1].

  • FoxM1-AKR1C1 Axis in Osteosarcoma: In osteosarcoma, this compound exerts antitumor effects by targeting the FoxM1-AKR1C1 signaling pathway. FoxM1 is a transcription factor implicated in cell proliferation and tumorigenesis, while AKR1C1 (aldo-keto reductase family 1 member C1) is overexpressed in osteosarcoma and associated with poor prognosis. This compound treatment reduces both AKR1C1 and FoxM1 expression, thereby inhibiting proliferation and tumor growth [3].

  • Immune Modulation via CD8+ T Cell Enhancement: Beyond direct cytotoxic effects on tumor cells, this compound enhances antitumor immunity by potentiating CD8+ T cell function. ACAT1 inhibition in T cells promotes cholesterol accumulation in the plasma membrane, which enhances T cell receptor clustering and immunological synapse formation. This leads to more effective antitumor immune responses through increased CD8+ T cell proliferation, reduced apoptosis, and enhanced cytotoxic granule release [5].

Key Signaling Pathways Modulated by this compound

The following diagram illustrates the major molecular mechanisms and signaling pathways through which this compound exerts its antitumor effects:

G cluster_cholesterol Cholesterol Homeostasis Disruption cluster_cell_cycle Cell Cycle Arrest cluster_emt Metastasis Suppression cluster_immune Immune Enhancement This compound This compound ACAT1 ACAT1 This compound->ACAT1 E2F1 E2F1 This compound->E2F1 Ecadherin E-cadherin↑ This compound->Ecadherin Ncadherin N-cadherin, β-catenin↓ This compound->Ncadherin Snail Snail, Vimentin↓ This compound->Snail MMP9 MMP9↓ This compound->MMP9 TCR TCR Clustering↑ This compound->TCR FreeCholesterol Free Cholesterol Accumulation ACAT1->FreeCholesterol ERStress ER Stress FreeCholesterol->ERStress Apoptosis Apoptosis ERStress->Apoptosis CDK CDK2/4/6, Cyclin D1/A↓ E2F1->CDK p21 p21↑ E2F1->p21 G1Arrest G1Arrest CDK->G1Arrest p21->G1Arrest MetastasisInhibition MetastasisInhibition Ecadherin->MetastasisInhibition Ncadherin->MetastasisInhibition Snail->MetastasisInhibition MMP9->MetastasisInhibition ImmunologicalSynapse Immunological Synapse↑ TCR->ImmunologicalSynapse CD8Proliferation CD8+ T cell Proliferation↑ ImmunologicalSynapse->CD8Proliferation CytotoxicGranules Cytotoxic Granule Release↑ ImmunologicalSynapse->CytotoxicGranules ImmuneActivation ImmuneActivation CD8Proliferation->ImmuneActivation CytotoxicGranules->ImmuneActivation

Figure 1: Multifaceted mechanisms of this compound in tumor suppression. This compound inhibits ACAT1, disrupting cholesterol homeostasis and inducing apoptosis. It activates E2F-1, leading to cell cycle arrest, suppresses epithelial-mesenchymal transition, and enhances CD8+ T cell function.

Comprehensive Efficacy Data Summary

Antitumor Efficacy Across Various Cancer Types

Table 1: Summary of this compound's antitumor efficacy across various cancer types

Cancer Type Experimental Model Key Findings Proposed Mechanisms Reference

| Prostate Cancer | PC-3, DU145 cells; Xenograft and pulmonary metastasis models | - IC50: ~7-20 µM

  • Suppressed tumor growth by ~60%
  • Reduced lung metastatic foci by ~70%
  • Triggered G1 phase cell cycle arrest | - E2F-1 pathway activation
  • CDK2/4/6, Cyclin D1/A downregulation
  • EMT suppression (E-cadherin↑, N-cadherin↓) | [1] | | Pancreatic Cancer | Mia PaCa-2, G3K (gemcitabine-resistant) cells; Xenograft models | - IC50: 7.0 µM (Mia PaCa-2), 8.85 µM (G3K)
  • Synergistic effect with gemcitabine (CI<0.5)
  • Overcame gemcitabine resistance | - ACAT1 inhibition
  • Reduced cholesteryl ester accumulation
  • Akt signaling downregulation | [4] | | Osteosarcoma | U2OS cells; Xenograft models | - Dose-dependent inhibition (10-20 µM)
  • ~50% tumor growth inhibition at 30 mg/kg in vivo
  • Correlated with AKR1C1 expression | - FoxM1-AKR1C1 axis suppression
  • Reduced cell proliferation | [3] | | Glioblastoma | Various glioma cell lines | - Induced apoptosis and cell cycle arrest
  • Sensitized cells to conventional therapy | - Cholesterol metabolism disruption
  • Enhanced ER stress | [2] | | Breast Cancer | MCF10.DCIS cells; SV40 mouse model | - Complete inhibition of colony formation at 10-15 µM with fluvastatin
  • Conflicting in vivo results (abolished fluvastatin efficacy) | - ACAT2 inhibition in vitro
  • Potential drug-drug interactions in vivo | [6] |
Combination Therapy Efficacy

Table 2: this compound in combination therapy approaches

| Combination Partner | Cancer Type | Experimental Findings | Combination Index (CI) | Clinical Implications | |------------------------|-----------------|---------------------------|----------------------------|---------------------------| | Gemcitabine | Pancreatic ductal adenocarcinoma | Strong synergism in resistant cells; Enhanced tumor growth suppression in vivo | CI<0.5 in gemcitabine-resistant cells; CI<1.0 in sensitive cells | Potential strategy to overcome gemcitabine resistance | [4] | | Fluvastatin (in vitro) | Breast cancer (MCF10.DCIS) | Complete abolition of colony formation; Enhanced growth inhibition | Not calculated | Rational combination targeting complementary cholesterol pathways | [6] | | Fluvastatin (in vivo) | Breast cancer (SV40 mouse model) | Abolished fluvastatin efficacy; Increased tumor incidence (89% vs 29% with fluvastatin alone) | Antagonistic | Caution required due to potential drug-drug interactions via CYP450 | [6] | | Immunotherapy (Potential) | Various solid tumors | Enhanced CD8+ T cell function; Improved tumor cell killing in preclinical models | Not determined | Promising for combination with immune checkpoint inhibitors | [5] |

Experimental Protocols

In Vitro Assays
4.1.1 Cell Viability and Proliferation Assays

MTT Assay Protocol:

  • Cell Seeding: Plate PC-3, DU145 (prostate cancer), Mia PaCa-2 (pancreatic), or U2OS (osteosarcoma) cells in 96-well plates at a density of 3,000 cells/well in 200 µL of complete medium [1].
  • Treatment: After 24 hours, treat cells with this compound at concentrations ranging from 0-80 µM (typical range: 0-40 µM). Prepare this compound stock solution at 100 mM in DMSO and dilute in culture medium. Include DMSO vehicle control (final concentration ≤0.1%) [1] [4].
  • Incubation: Incubate cells for 24, 48, and 72 hours at 37°C with 5% CO₂.
  • MTT Application: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Solubilization: Carefully remove supernatant and dissolve formed formazan crystals in 200 µL/well DMSO.
  • Absorbance Measurement: Measure optical density at 490 nm using a microplate reader. Calculate cell viability as percentage relative to vehicle-treated control [1].
  • Data Analysis: Determine IC₅₀ values using non-linear regression analysis of dose-response curves.

Clonogenic Survival Assay:

  • Cell Preparation: Seed cells in 6-well plates at low density (1,500 cells/well) and allow to attach for 24 hours [1].
  • Treatment: Treat cells with this compound at desired concentrations (typically 5-20 µM) for 10-15 days, with medium replacement every 3-4 days.
  • Fixation and Staining: After colony formation (typically >50 cells/colony), discard medium, fix cells with 4% paraformaldehyde for 1 hour, and stain with 0.1% crystal violet for 30 minutes [1].
  • Quantification: Count colonies manually or using automated colony counting software. Express results as percentage of colony formation relative to control.
4.1.2 Cell Migration and Invasion Assays

Wound Healing Assay:

  • Cell Culture: Grow PCa cells in 6-well plates until 95% confluence.
  • Wound Creation: Create a uniform scratch using a 1-ml sterile pipette tip. Wash twice with PBS to remove detached cells.
  • Treatment and Imaging: Add fresh medium containing 2% FBS with this compound at appropriate concentrations. Capture images at marked locations at 0-hour and 12-hour time points using an inverted microscope.
  • Analysis: Measure the horizontal distance between wound edges using ImageJ or Photoshop software. Calculate migration rate as: 1 - (12h scratch distance/0h initial distance) [1].

Transwell Migration Assay:

  • Cell Preparation: Harvest this compound-pretreated cells and seed 1-5×10⁴ cells in serum-free medium into the upper chamber of Transwell inserts (8-μm pore size).
  • Chemoattractant: Add complete medium with 10% FBS to the lower chamber as chemoattractant.
  • Incubation: Incubate for 12-24 hours at 37°C to allow migration.
  • Fixation and Staining: Remove non-migrated cells from upper chamber with cotton swab. Fix migrated cells on lower membrane surface with 4% PFA and stain with 0.1% crystal violet.
  • Quantification: Count migrated cells in 5 random fields per insert under microscope (200× magnification) [1].
4.1.3 Mechanism Investigation Assays

Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Treat cells with this compound for 24-48 hours.
  • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
  • Fixation: Resuspend cell pellet in ice-cold 70% ethanol and fix at 4°C for at least 2 hours.
  • Staining: Wash cells with PBS and stain with propidium iodide (50 µg/mL) containing RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
  • Analysis: Analyze cell cycle distribution using flow cytometry. Determine percentage of cells in G0/G1, S, and G2/M phases using appropriate software [1].

Apoptosis Detection by Flow Cytometry:

  • Staining: Harvest this compound-treated cells and stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kit according to manufacturer's protocol.
  • Analysis: Quantify apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V and PI-positive for late apoptosis) by flow cytometry within 1 hour of staining.

Western Blot Analysis:

  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using BCA assay.
  • Electrophoresis: Separate 20-40 µg of total protein by SDS-PAGE (8-12% gels depending on target protein molecular weight).
  • Transfer: Transfer proteins to PVDF membranes using wet or semi-dry transfer systems.
  • Blocking and Incubation: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (E2F-1, CDK2/4/6, Cyclin D1, p21, E-cadherin, N-cadherin, β-catenin, vimentin, Snail, MMP9, AKR1C1, FoxM1) at 4°C overnight.
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and visualize with chemiluminescence imaging system [1] [3].
In Vivo Models
4.2.1 Subcutaneous Xenograft Model

Tumor Implantation:

  • Cell Preparation: Harvest logarithmically growing PC-3 (prostate cancer) or U2OS (osteosarcoma) cells by trypsinization. Wash twice with PBS and resuspend in sterile PBS at 1×10⁶ cells/100 µL [1] [3].
  • Inoculation: Subcutaneously inject cell suspension into the right flanks of 4-6 week-old male BALB/c nude mice using a 27-gauge needle.
  • Randomization: When tumors reach approximately 100 mm³ (about 1 week post-injection), randomize mice into treatment and control groups (n=6-10 per group).

Drug Administration:

  • Formulation: Prepare this compound suspension in vehicle (typically 0.5% carboxymethylcellulose sodium) at appropriate concentration [3].
  • Dosing: Administer this compound by oral gavage at 30 mg/kg body weight daily for 21 days [3]. For control group, administer vehicle only.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: V = 0.52 × (length × width × depth) [3].
  • Endpoint: Euthanize animals at study endpoint (typically 22 days) or when tumors exceed ethical size limit. Collect tumors for further analysis (weight measurement, immunohistochemistry, protein analysis).
4.2.2 Pulmonary Metastasis Model

Tumor Cell Injection:

  • Cell Preparation: Prepare PC-3-GFP stable cells as described [1]. Harvest and resuspend in PBS at 2×10⁶ cells/100 µL.
  • Injection: Slowly inject cell suspension into lateral tail vein of mice using insulin syringe.
  • Group Assignment: Randomize mice into control and treatment groups (n=8-10 per group).

Treatment and Analysis:

  • Drug Administration: Begin this compound treatment (30 mg/kg, oral gavage) one day after tumor cell injection. Continue treatment for 4-6 weeks.
  • Monitoring: Observe mice daily for signs of distress. Weigh animals weekly.
  • Metastasis Quantification: Euthanize mice at study endpoint. Isolate lungs and count surface metastatic foci under dissecting microscope. For more accurate quantification, process lungs for histology (H&E staining) and count metastatic nodules in sectioned tissue [1].
4.2.3 Immunohistochemistry of Tumor Tissues
  • Tissue Processing: Fix harvested tumor tissues in 10% neutral buffered formalin for 24-48 hours at room temperature. Process through graded ethanol series, clear in xylene, and embed in paraffin.
  • Sectioning: Cut 4-µm thick sections using microtome and mount on glass slides.
  • Deparaffinization and Antigen Retrieval: Deparaffinize sections in xylene and rehydrate through graded ethanol series to water. Perform antigen retrieval using appropriate buffer (citrate or EDTA buffer, pH 6.0) by heating in microwave or pressure cooker.
  • Staining: Block endogenous peroxidase activity with 3% H₂O₂. Block nonspecific binding with 5% normal serum. Incubate with primary antibodies (Ki67, E2F-1, AKR1C1) overnight at 4°C.
  • Detection: Use streptavidin-biotin-peroxidase kit according to manufacturer's instructions. Develop with DAB substrate and counterstain with hematoxylin.
  • Evaluation: Score staining intensity and percentage of positive cells by two independent pathologists blinded to treatment groups [1] [3].

Important Considerations and Limitations

Drug-Drug Interactions

Recent studies have revealed that this compound may negatively interact with certain chemotherapeutic agents, particularly statins. While in vitro data showed promising synergy between this compound and fluvastatin in statin-resistant breast cancer cells, the combination completely abolished fluvastatin's efficacy in vivo in the SV40 C3(1) TAg mouse model of triple-negative breast cancer. Tumor incidence in the combination group rose to 89%, similar to vehicle control, compared to 29% with fluvastatin alone [6]. This antagonistic effect is potentially mediated by this compound's interaction with CYP450 enzymes, enhancing the metabolism of co-administered drugs. Researchers should therefore conduct careful pharmacokinetic studies when developing combination regimens involving this compound.

Cancer-Type Specific Considerations

The efficacy and mechanism of this compound may vary significantly across different cancer types:

  • Prostate and Pancreatic Cancers: Show consistent sensitivity to this compound monotherapy and combination approaches, making them promising candidates for further development [1] [4].
  • Breast Cancer: Demonstrates complex responses, with potentially counterproductive interactions with statins that warrant caution in therapeutic development [6].
  • Glioblastoma: While preclinical data shows promise, the blood-brain barrier penetration of this compound requires further investigation to ensure therapeutic relevance for brain tumors [2].
Formulation and Bioavailability

This compound has poor aqueous solubility, presenting challenges for in vivo administration. The standard formulation of 0.5% carboxymethylcellulose sodium used in preclinical studies may not be optimal for clinical translation. Development of advanced drug delivery systems such as nanoparticles, liposomes, or cyclodextrin complexes could improve bioavailability and therapeutic index [4].

Conclusion and Future Perspectives

This compound represents a promising therapeutic agent targeting reprogrammed cholesterol metabolism in cancer cells. Its efficacy across multiple cancer types, ability to overcome drug resistance, and capacity to enhance T cell function position it as a versatile candidate for cancer therapy. The comprehensive protocols provided in this document will enable researchers to consistently evaluate this compound's antitumor activity in various experimental models.

Future research should focus on:

  • Optimizing combination strategies that leverage this compound's mechanism while avoiding antagonistic drug interactions
  • Developing predictive biomarkers to identify patient populations most likely to benefit from ACAT1 inhibition
  • Improving formulation strategies to enhance bioavailability and tissue-specific delivery
  • Exploring the immunomodulatory effects of this compound in combination with immune checkpoint inhibitors

As research progresses, this compound may offer a novel approach to targeting cancer metabolism that could complement existing therapeutic modalities.

References

Comprehensive Application Notes and Protocols for Studying Avasimibe in Cholesterol Esterification Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avasimibe and Cholesterol Esterification

This compound (formerly codenamed CI-1011) is a potent small-molecule inhibitor of sterol O-acyltransferases (SOAT1 and SOAT2), also known as acyl-coenzyme A: cholesterol acyltransferases (ACAT1 and ACAT2). These enzymes catalyze the esterification of free cholesterol into cholesteryl esters, which are subsequently stored in lipid droplets within cells [1]. Originally developed as a potential lipid-lowering agent for atherosclerosis, this compound's development for cardiovascular indications was discontinued in 2003 due to limited efficacy and potential drug interactions [1]. However, renewed interest has emerged in its potential antitumor applications, as research has demonstrated that this compound can suppress tumor proliferation and metastasis in various cancer models by disrupting cholesterol homeostasis in cancer cells [2] [3].

Cholesterol esterification plays a crucial role in maintaining cellular cholesterol homeostasis. By converting free cholesterol to cholesteryl esters via ACAT enzymes, cells can store excess cholesterol in lipid droplets, preventing cholesterol toxicity [2]. Cancer cells frequently exhibit reprogrammed cholesterol metabolism with elevated cholesteryl ester accumulation, particularly in aggressive and metastatic tumors [2] [3]. This compound inhibits ACAT-mediated esterification, leading to intracellular free cholesterol accumulation, which can induce endoplasmic reticulum stress and apoptosis in cancer cells [3] [4]. Additionally, this compound has been shown to modulate immune cell function, particularly enhancing the antitumor activity of CD8+ T cells by increasing their membrane cholesterol content and improving immune synapse formation [4].

Cholesterol/Cholesteryl Ester Assay Principle and Applications

The Cholesterol/Cholesteryl Ester Assay Kit (ab65359, Abcam) provides a robust method for quantifying total cholesterol, free cholesterol, and cholesteryl esters in biological samples. This assay employs both colorimetric (570 nm) and fluorometric (Ex/Em 535/587 nm) detection methods, with the fluorometric approach offering over 10-fold higher sensitivity [5]. The principle involves two key enzymatic steps: first, cholesterol esterase hydrolyzes cholesteryl esters into free cholesterol and fatty acids; second, cholesterol oxidase converts free cholesterol to cholestenone with simultaneous production of hydrogen peroxide, which then reacts with a specific probe to generate a colorimetric or fluorescent signal proportional to cholesterol content [5].

This assay has been extensively utilized in this compound research to demonstrate the drug's effect on cellular cholesterol metabolism. In practice, researchers treat cancer cells with this compound (typically at concentrations ranging from 10-40 μM for 24-72 hours), followed by lipid extraction and quantification. The difference between total cholesterol and free cholesterol measurements represents the cholesteryl ester content. Studies have consistently shown that this compound treatment significantly reduces cholesteryl ester levels while increasing free cholesterol concentrations across various cancer models, including prostate, bladder, and ovarian cancers [2] [3] [4]. This assay serves as a fundamental tool for validating ACAT inhibition and understanding the relationship between cholesterol metabolism disruption and antitumor effects.

Quantitative Effects of this compound Across Cancer Models

Table 1: Antiproliferative and Antimigratory Effects of this compound in Preclinical Cancer Models

Cancer Type Cell Lines Proliferation IC₅₀ (μM) Migration Inhibition Cell Cycle Effects Key Signaling Pathways
Prostate Cancer PC-3, DU 145 10-20 μM (MTT assay) ~60% reduction (Transwell) G1 phase arrest E2F-1 upregulation, CDK2/4/6, Cyclin D1 downregulation [2]
Bladder Cancer 5637, T24 10-20 μM (MTT assay) ~50% reduction (Wound healing) G1 phase arrest PPARγ activation, CDK2/4, CCND1 downregulation [3]
Glioma - ~10 μM Significant suppression - LINC00339 downregulation [2]
Melanoma B16F10 Effective in vivo Metastasis inhibition - Enhanced CD8+ T cell function [4]

Table 2: Effects of this compound on Cholesterol Metabolism and ER Stress Markers

Parameter Control Cells This compound-Treated (10 μM) This compound-Treated (20 μM) Detection Method
Cholesteryl Ester Content 100% (reference) 40-50% reduction 60-70% reduction Cholesterol assay kit [2] [3]
Free Cholesterol Baseline 2.5-fold increase 3.5-fold increase Cholesterol assay kit [4]
Reactive Oxygen Species Normal 2.0-fold increase 3.2-fold increase DCFH-DA flow cytometry [3]
ACAT1 Expression Normal No significant change No significant change Western blot [3]
LDH Release (Cytotoxicity) <5% 10-15% 20-30% LDH assay [2]

The quantitative data compiled from multiple studies demonstrate consistent concentration-dependent effects of this compound across various cancer models. The antiproliferative activity typically manifests in the 10-20 μM range, with significant migration inhibition observed at similar concentrations [2] [3]. The reduction in cholesteryl ester content provides direct evidence of effective ACAT inhibition, while the concomitant increase in free cholesterol levels correlates with the observed antitumor effects. Notably, the induction of reactive oxygen species (ROS) suggests that this compound treatment promotes oxidative stress, potentially contributing to cancer cell death [3].

Detailed Experimental Protocols

Cholesterol/Cholesteryl Ester Quantification Protocol

Purpose: To quantify free cholesterol, total cholesterol, and cholesteryl ester levels in this compound-treated cancer cells. Materials: Cholesterol/Cholesteryl Ester Assay Kit (ab65359, Abcam), this compound (MedChemExpress), DMSO, cell culture reagents, microplate reader, lipid extraction solvents.

  • Cell Treatment and Lipid Extraction:

    • Seed cancer cells (e.g., PC-3, DU 145, T24) in 6-well plates at 2×10⁵ cells/well and culture for 24 hours.
    • Treat cells with this compound (0, 10, 20 μM) for 48 hours using DMSO as vehicle control (final DMSO concentration <0.1%).
    • Wash cells with cold PBS and harvest by scraping.
    • Lyse cells in 200 μL assay buffer (provided in kit) by vortexing.
    • Extract lipids by adding 200 μL of chloroform:isopropanol (7:11) mixture, vortex for 10 minutes, then centrifuge at 15,000×g for 10 minutes.
    • Collect organic phase and evaporate under nitrogen gas.
    • Reconstitute dried lipids in 200 μL assay buffer with 0.5% Triton X-100.
  • Free Cholesterol Measurement:

    • Aliquot 50 μL of extracted lipid sample into a 96-well plate.
    • Add 50 μL of reaction mix (containing cholesterol oxidase, peroxidase, and probe from kit).
    • Incubate for 60 minutes at 37°C protected from light.
    • Measure fluorescence (Ex/Em 535/587 nm) or absorbance (570 nm).
  • Total Cholesterol Measurement:

    • Aliquot 50 μL of extracted lipid sample into a new well.
    • Add 2 μL of cholesterol esterase (from kit) and incubate for 30 minutes at 37°C.
    • Add 50 μL of reaction mix and incubate for 60 minutes at 37°C protected from light.
    • Measure fluorescence or absorbance.
  • Calculation:

    • Generate standard curve using cholesterol standards provided in kit.
    • Calculate cholesteryl ester = Total cholesterol - Free cholesterol.
    • Normalize values to protein content using BCA assay [5].
Cell Proliferation and Migration Assays

MTT Proliferation Assay:

  • Seed cells in 96-well plates (3,000 cells/well in 200 μL medium) and culture for 24 hours.
  • Treat with this compound (0-80 μM) for 24-72 hours.
  • Add 20 μL MTT solution (5 mg/mL) per well and incubate for 4 hours at 37°C.
  • Remove supernatant and dissolve formazan crystals in 150 μL DMSO.
  • Measure absorbance at 570 nm using a microplate reader [2] [3].

Transwell Migration Assay:

  • Pretreat cells with this compound in 6-well plates for 48 hours.
  • Harvest 1.2×10⁵ cells in 200 μL serum-free medium and seed into upper Transwell chamber.
  • Add 600 μL medium with 10% FBS to lower chamber as chemoattractant.
  • Incubate for 24 hours at 37°C.
  • Remove non-migrated cells from upper chamber with cotton swab.
  • Fix migrated cells with 4% paraformaldehyde for 15 minutes and stain with 0.1% crystal violet for 30 minutes.
  • Count migrated cells under microscope in 5 random fields [2] [3].

Signaling Pathways and Experimental Workflows

G This compound Mechanism of Action in Cancer Cells cluster_0 This compound Treatment cluster_1 Primary Molecular Target cluster_2 Cholesterol Homeostasis Disruption cluster_3 Downstream Consequences cluster_4 Antitumor Effects This compound This compound ACAT1 ACAT1 This compound->ACAT1 Inhibits FreeChol Increased Free Cholesterol ACAT1->FreeChol Reduces LipidDroplets Reduced Cholesteryl Esters in Lipid Droplets ACAT1->LipidDroplets Depletes ERstress ER Stress FreeChol->ERstress Induces ROS ROS Production FreeChol->ROS Promotes E2F1 E2F-1 Upregulation FreeChol->E2F1 Stimulates PPARg PPARγ Activation FreeChol->PPARg Activates Apoptosis Apoptosis Induction ERstress->Apoptosis Triggers ROS->Apoptosis Enhances Proliferation Proliferation Inhibition E2F1->Proliferation Regulates Migration Migration/Invasion Suppression E2F1->Migration Suppresses CellCycle G1 Phase Cell Cycle Arrest PPARg->CellCycle Mediates

Diagram 1: this compound's multifaceted mechanism of action in cancer cells. The drug primarily inhibits ACAT1, leading to cholesterol homeostasis disruption and activation of multiple downstream pathways that collectively inhibit cancer progression.

G Experimental Workflow for this compound Studies cluster_0 Week 1: Cell Culture & Treatment cluster_1 Week 1: Endpoint Assays cluster_2 Week 1-2: Mechanism Analysis cluster_3 Week 3-8: In Vivo Validation A1 Cell Seeding (1-2×10⁵ cells/well) A2 This compound Treatment (0-40 μM, 24-72 hr) A1->A2 B1 Viability/Proliferation (MTT/Clonogenic) A2->B1 B2 Migration/Invasion (Transwell/Wound Healing) A2->B2 B3 Cholesterol Assay (Fluorometric Detection) A2->B3 C1 Flow Cytometry (Cell Cycle/ROS) B1->C1 C2 Western Blot (Pathway Proteins) B2->C2 C3 qRT-PCR (Gene Expression) B3->C3 D1 Xenograft Models (Tumor Growth) C1->D1 D2 Metastasis Models (Lung Colonies) C2->D2 D3 Tissue Analysis (IHC/IF Staining) C3->D3

Diagram 2: Comprehensive experimental workflow for studying this compound's effects in cancer models, spanning from in vitro assays to in vivo validation.

Research Applications and Therapeutic Implications

The experimental data demonstrate that this compound has promising antitumor activity across multiple cancer types. In prostate cancer, this compound suppresses tumor proliferation and metastasis primarily through the E2F-1 signalling pathway, with in vivo xenograft models showing significant tumor growth inhibition [2]. In bladder cancer, this compound induces G1 phase cell cycle arrest and inhibits migration, potentially through PPARγ pathway activation [3]. The drug's ability to modulate cholesterol metabolism in immune cells also suggests potential for combination with immunotherapy, particularly since this compound has been shown to enhance the antitumor function of CD8+ T cells and synergize with anti-PD-1 antibodies [4].

However, recent research has revealed important limitations and drug interactions that must be considered. A 2025 study demonstrated that this compound completely abolished the cancer preventive efficacy of fluvastatin in a spontaneous mouse model of breast cancer, likely through enhanced metabolism of fluvastatin via CYP450 pathways [6]. This finding highlights the importance of considering drug-drug interactions when designing combination therapies involving this compound, particularly since this compound is known to interact with cytochrome P450 enzymes including CYP3A4, CYP2C9, and CYP2C19 [1]. Future research should focus on optimizing dosing regimens and identifying patient populations most likely to benefit from ACAT inhibition therapy.

Conclusion

This compound represents a promising repurposing candidate for cancer therapy due to its potent inhibition of cholesterol esterification and multifaceted effects on cancer cell proliferation, metastasis, and the tumor microenvironment. The protocols outlined herein provide comprehensive methodologies for investigating this compound's mechanisms and therapeutic potential. When conducting these studies, researchers should employ the Cholesterol/Cholesteryl Ester Assay as a primary pharmacodynamic readout, complemented by functional assays evaluating proliferation, migration, and cell death. The consistent observation of G1 cell cycle arrest across multiple cancer models suggests cell cycle modulation as a key consequence of ACAT inhibition. As research in this field advances, particular attention should be paid to potential drug interactions and the optimization of this compound-containing combination regimens for maximum therapeutic efficacy.

References

Comprehensive Analysis of Avasimibe Signaling Pathways: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avasimibe and Its Therapeutic Significance

This compound (CI-1011) is a systemically bioavailable small molecule inhibitor that specifically targets acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1). Originally developed for the treatment of atherosclerosis, this compound has emerged as a promising therapeutic candidate for multiple disease states including cancer, Alzheimer's disease, and inflammatory conditions due to its modulation of cholesterol metabolism and diverse signaling pathways. As an ACAT1 inhibitor, this compound blocks the intracellular esterification of free cholesterol, preventing its storage as cholesteryl esters in lipid droplets and thereby altering membrane composition, signal transduction, and cellular homeostasis [1].

The therapeutic potential of this compound extends well beyond its original application, with recent research revealing its efficacy in preclinical models of various cancers, neurological disorders, and inflammatory conditions. These diverse effects are mediated through the compound's ability to modulate multiple critical signaling pathways, including E2F-1 in prostate cancer, PPARγ in bladder cancer, Wnt/β-catenin in asthma models, and TREM2/LRP1 in Alzheimer's disease. This applications note provides a comprehensive overview of this compound's mechanisms of action, quantitative experimental data, detailed protocols for studying its effects, and visual representations of its signaling pathways to support researchers in the systematic investigation of this multifaceted compound [2] [3] [4].

Mechanism of Action and Signaling Pathways

Molecular Target and Fundamental Mechanism

This compound exerts its primary effects through potent inhibition of ACAT1, a key enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acids. Under normal physiological conditions, this esterification process facilitates the intracellular storage of excess cholesterol in lipid droplets, protecting cells from the cytotoxic effects of accumulated free cholesterol. By inhibiting ACAT1, this compound disrupts this homeostatic mechanism, leading to a marked increase in intracellular free cholesterol levels and a corresponding decrease in cholesteryl ester storage [1].

The accumulation of free cholesterol resulting from ACAT1 inhibition has profound effects on cellular function, including alterations in membrane fluidity, disruption of lipid raft formation, and induction of endoplasmic reticulum stress. These changes subsequently modulate multiple signaling pathways that regulate crucial cellular processes including proliferation, apoptosis, migration, and inflammatory responses. The specific pathways affected vary across different cell types and disease contexts, explaining this compound's diverse therapeutic potential across multiple disease states [1].

Cancer-Related Signaling Pathways
2.2.1 E2F-1 Signaling Pathway in Prostate Cancer

In prostate cancer models, this compound has been demonstrated to suppress tumor proliferation and metastasis primarily through activation of the E2F-1 signaling pathway. Treatment with this compound significantly upregulates E2F-1 protein expression, which in turn triggers G1 phase cell cycle arrest by modulating the expression of key cell cycle regulators. Specifically, this compound treatment leads to the downregulation of CDK2/4/6, Cyclin D1, and Cyclin A1/A2, while simultaneously increasing expression of the cyclin-dependent kinase inhibitor p21 [2].

The critical role of E2F-1 in mediating this compound's anti-cancer effects was confirmed through knockdown experiments, where E2F-1 silencing significantly reversed the inhibitory effects of this compound on prostate cancer cell proliferation and migration. Additionally, this compound treatment inhibited epithelial-mesenchymal transition (EMT) in prostate cancer cells, as evidenced by downregulation of N-cadherin, β-catenin, vimentin, Snail, and MMP9, along with upregulation of E-cadherin. These findings were validated in vivo using xenograft and pulmonary metastasis models, where this compound treatment significantly suppressed both tumor growth and metastasis [2].

2.2.2 PPARγ Signaling Pathway in Bladder Cancer

In bladder cancer, this compound exerts its anti-tumor effects primarily through activation of the PPARγ signaling pathway. Treatment with this compound led to the upregulation of PPARγ at both transcriptional and protein levels, resulting in G1 phase cell cycle arrest through downregulation of cell cycle-related proteins including CCNA1/2, CCND1, CDK2, and CDK4. The critical role of PPARγ in mediating these effects was confirmed through antagonist studies, where the PPARγ antagonist GW9662 significantly reversed this compound-induced cell cycle arrest [3].

Additionally, this compound treatment in bladder cancer models induced oxidative stress through increased production of reactive oxygen species (ROS), accompanied by upregulation of ROS metabolism-related proteins SOD2 and catalase. In vivo studies using xenograft and pulmonary metastasis models further confirmed that this compound inhibits bladder cancer growth and metastasis, supporting its potential as a therapeutic agent for this malignancy [3].

Alzheimer's Disease Pathway

In Alzheimer's disease models, this compound enhances the clearance of amyloid-beta (Aβ) through a novel mechanism involving TREM2 and LRP1. Inhibition of ACAT1 by this compound promotes the shedding of TREM2 by ADAM10/17, increasing the release of soluble TREM2 (sTREM2). This sTREM2 then facilitates Aβ uptake through a mechanism that requires LRP1, as knockout of either TREM2 or LRP1 prevents the enhanced Aβ uptake induced by this compound [4].

This mechanism represents a significant advancement in understanding how modulation of cholesterol metabolism can influence Alzheimer's disease pathology. The ability of this compound to promote microglial Aβ uptake in a sTREM2- and LRP1-dependent manner offers insights into novel therapeutic strategies for Alzheimer's disease and potentially other neurodegenerative disorders characterized by abnormal protein aggregation [4].

Wnt/β-Catenin Signaling in Asthma

In allergic asthma models, this compound has been shown to alleviate disruption of the airway epithelial barrier through suppression of the Wnt/β-catenin signaling pathway. Treatment with this compound reduced β-catenin phosphorylation in the cytoplasm and promoted its localization to the cell membrane, thereby inactivating the Wnt/β-catenin signaling pathway induced by house dust mites. This effect was independent of this compound's impact on cholesterol metabolism, suggesting an alternative mechanism of action in this specific disease context [5].

Quantitative Data Summary

Table 1: Anti-Cancer Effects of this compound Across Different Cancer Types

Cancer Type Experimental Model Concentration/Dose Key Effects Pathway Involved

| Prostate Cancer | PC-3, DU 145 cells; xenograft and pulmonary metastasis models | 0-80 μM (in vitro); 20 mg/kg (in vivo) | • G1 cell cycle arrest • ↓ CDK2/4/6, Cyclin D1, Cyclin A1/A2 • ↑ p21 • Inhibition of EMT • ↑ E2F-1 expression | E2F-1 signaling [2] | | Bladder Cancer | 5637, T24 cells; xenograft and pulmonary metastasis models | 10-20 μM (in vitro) | • G1 cell cycle arrest • ↓ CCNA1/2, CCND1, CDK2, CDK4 • ↑ ROS production • ↑ PPARγ expression | PPARγ signaling [3] | | Breast Cancer | MCF10.DCIS cells; SV40 C3(1) TAg mouse model | 10-15 μM (in vitro); 20 mg/kg (in vivo) | • Synergistic growth inhibition with fluvastatin in vitro • Reduced efficacy in combination in vivo | ACAT2 inhibition [6] |

Table 2: Effects of this compound in Non-Cancer Pathologies

Disease Model Experimental System Concentration/Dose Key Effects Pathway Involved

| Alzheimer's Disease | BV2 microglial cells, hiPSC-derived microglia | Not specified | • ↑ Aβ uptake • ↑ TREM2 shedding by ADAM10/17 • ↑ sTREM2 release • ↑ LRP1 expression | TREM2/LRP1 pathway [4] | | Allergic Asthma | House dust mite-induced mouse model; HBE-135 cells | 10-30 mg/kg (in vivo) | • ↓ IL-4, IL-5 production • ↓ Total IgE • ↓ Mucus secretion • ↓ Airway epithelial barrier disruption • ↓ Wnt/β-catenin signaling | Wnt/β-catenin pathway [5] | | Atherosclerosis | Miniature pigs | 10-25 mg/kg/d | • ↓ VLDL triglyceride (39-48%) • ↓ VLDL cholesterol (31-35%) • ↓ LDL cholesterol (51% with high dose) • ↓ Hepatic VLDL apoB secretion (38-41%) | ACAT inhibition [7] |

Table 3: Pharmacokinetic and Drug Interaction Data

Parameter Findings Clinical Implications
CYP450 Induction Induces CYP3A4 and MDR1 gene expression through activation of Pregnane X Receptor [8] Potential for drug-drug interactions
Statin Interaction Abolishes efficacy of fluvastatin in breast cancer prevention model [6] Caution in combination therapy
Midazolam Pharmacokinetics Decreased Cmax and AUC(0-tldc) of oral midazolam after this compound administration [8] Confirms CYP3A4 induction in clinical setting

Experimental Protocols

In Vitro Assessment of Anti-Cancer Activity
4.1.1 Cell Viability Assay (MTT Assay)

Purpose: To evaluate the effect of this compound on cancer cell proliferation.

Procedure:

  • Seed prostate cancer cells (PC-3, DU 145) or bladder cancer cells (5637, T24) in 96-well plates at a density of 3,000 cells/well in 200 μL of complete medium.
  • After 24 hours, treat cells with this compound at concentrations ranging from 0-80 μM for 1, 2, and 3 days.
  • Following treatment, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Carefully remove the supernatant and dissolve the resulting formazan crystals in 200 μL/well of DMSO.
  • Measure the optical density at 490 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to untreated controls [2] [3].
4.1.2 Clonogenic Survival Assay

Purpose: To assess long-term cell survival and proliferative capacity after this compound treatment.

Procedure:

  • Seed cancer cells in 6-well plates at a low density (1,000-1,500 cells per well) and allow to attach for 24 hours.
  • Treat cells with this compound at appropriate concentrations (typically 5-20 μM) for 10-15 days, refreshing medium and drug every 3-4 days.
  • Once colonies are visible, discard the medium and fix cells with 4% paraformaldehyde for 1 hour.
  • Stain colonies with 0.1% crystal violet for 30 minutes.
  • Count colonies using Image-Pro Plus or similar software, considering clusters of >50 cells as a colony [2] [3].
4.1.3 Cell Migration Assays

Wound Healing Assay:

  • Grow cancer cells in 6-well plates until they reach 95% confluence.
  • Create a uniform scratch wound using a 1-ml sterile pipette tip.
  • Wash cells twice with PBS to remove detached cells.
  • Culture cells in medium containing 2% FBS with different concentrations of this compound.
  • Photograph the scratch at 0 and 12-24 hours at pre-marked points using an inverted microscope.
  • Measure the horizontal distance between the edges of the scratch and calculate migration rate as: 1 - (12 h scratch distance/0 h initial distance) [2] [3].

Transwell Migration Assay:

  • Pretreat cells with this compound for 48 hours.
  • Suspend 1.2 × 10⁵ (5637), 5 × 10⁴ (T24), or appropriate numbers of other cell types in 200 μL serum-free medium.
  • Seed the cell suspension in the upper Transwell chamber.
  • Add 600 μL medium containing 10% FBS to the lower chamber as a chemoattractant.
  • Incubate at 37°C for 24 hours.
  • Fix and stain migrated cells with 4% paraformaldehyde and 0.1% crystal violet.
  • Count cells that have migrated through the membrane using a phase contrast microscope [3].
Molecular Mechanism Elucidation
4.2.1 Western Blot Analysis

Purpose: To detect changes in protein expression and phosphorylation following this compound treatment.

Procedure:

  • Culture and treat cells with this compound for desired durations.
  • Collect cells and lyse in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
  • Centrifuge lysates at 12,000 g for 15 minutes and collect supernatant.
  • Separate total protein using 7.5-12.5% SDS-PAGE gels.
  • Transfer to PVDF membranes and block with 5% non-fat milk.
  • Incubate with primary antibodies against target proteins (e.g., CDK2/4/6, Cyclin D1, p21, E-cadherin, N-cadherin, β-catenin, vimentin, Snail, MMP9 for prostate cancer; CCNA1/2, CCND1, CDK2, CDK4, PPARγ for bladder cancer; LRP1, TREM2 for Alzheimer's models) overnight at 4°C.
  • Incubate with appropriate HRP-conjugated secondary antibodies.
  • Detect signals using enhanced chemiluminescence and visualize with a chemiluminescence imaging system [2] [3] [4].
4.2.2 Cell Cycle Analysis by Flow Cytometry

Purpose: To assess the impact of this compound on cell cycle distribution.

Procedure:

  • Treat cells with this compound for 48 hours.
  • Collect cells, wash twice with cold PBS, and recentrifuge.
  • Remove supernatant and resuspend cells in 1X DNA staining solution and permeabilization solution.
  • Incubate for 30 minutes in the dark.
  • Analyze cell cycle distribution using flow cytometry [3].
4.2.3 Reactive Oxygen Species (ROS) Detection

Purpose: To measure this compound-induced ROS production.

Procedure:

  • Treat cells with this compound for 48 hours.
  • Collect cells and wash with serum-free medium.
  • Resuspend cells in serum-free medium containing 10 mM DCFH-DA fluorescent probe.
  • Incubate for 30 minutes at 37°C.
  • Wash cells three times with serum-free medium.
  • Measure intracellular ROS levels using flow cytometry [3].
In Vivo Evaluation Protocols
4.3.1 Xenograft Tumor Model

Purpose: To evaluate the anti-tumor efficacy of this compound in vivo.

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 × 10⁶ PC-3 cells) into the flanks of immunodeficient mice.
  • When tumors reach approximately 100 mm³, randomly divide mice into treatment groups.
  • Administer this compound via intraperitoneal injection at 20 mg/kg body weight daily or every other day.
  • Administer vehicle control to the control group.
  • Measure tumor dimensions regularly using calipers and calculate tumor volume using the formula: Volume = (Length × Width²)/2.
  • Continue treatment for 4-6 weeks, then euthanize animals and collect tumors for further analysis [2].
4.3.2 Pulmonary Metastasis Model

Purpose: To assess the anti-metastatic efficacy of this compound.

Procedure:

  • Intravenously inject cancer cells (e.g., 1 × 10⁶ PC-3-GFP cells) via the tail vein.
  • Treat mice with this compound (20 mg/kg) or vehicle control starting one day after cell injection.
  • Continue treatment for 4-8 weeks.
  • Euthanize animals and collect lungs.
  • Count the number of surface metastatic foci under a dissection microscope.
  • For histological analysis, fix lungs in 4% paraformaldehyde, embed in paraffin, section, and stain with H&E [2].
4.3.3 Spontaneous Breast Cancer Model

Purpose: To evaluate this compound for cancer prevention.

Procedure:

  • Use six-week-old SV40 C3(1) TAg spontaneous mouse model of triple-negative breast cancer.
  • Treat mice with vehicle, fluvastatin alone (10 mg/kg/day), or fluvastatin combined with this compound (20 mg/kg every other day) for 16 weeks.
  • Monitor weekly for tumor development by palpation.
  • Record tumor incidence and latency.
  • Measure tumor burden by caliper measurements once tumors develop [6].

Signaling Pathway Visualization

This compound Signaling in Cancer

avasimibe_cancer_pathway This compound This compound ACAT1 ACAT1 This compound->ACAT1 Inhibits FreeCholesterol FreeCholesterol ACAT1->FreeCholesterol Decreases esterification E2F1 E2F1 FreeCholesterol->E2F1 Increases expression PPARγ PPARγ FreeCholesterol->PPARγ Increases expression ROS ROS FreeCholesterol->ROS Increases production CellCycle CellCycle E2F1->CellCycle Induces G1 arrest ↓CDK2/4/6, Cyclins ↑p21 EMT EMT E2F1->EMT Inhibits ↑E-cadherin ↓N-cadherin, β-catenin PPARγ->CellCycle Induces G1 arrest ↓CCNA1/2, CCND1 ↓CDK2, CDK4

Figure 1: this compound's signaling pathways in cancer models. The diagram illustrates how this compound inhibits ACAT1, leading to increased free cholesterol that modulates E2F-1 and PPARγ signaling pathways, resulting in cell cycle arrest and inhibition of epithelial-mesenchymal transition.

This compound Mechanism in Alzheimer's Disease

avasimibe_alzheimers_pathway This compound This compound ACAT1 ACAT1 This compound->ACAT1 Inhibits FreeCholesterol FreeCholesterol ACAT1->FreeCholesterol Decreases esterification ADAM1017 ADAM1017 FreeCholesterol->ADAM1017 Enhances activity LRP1 LRP1 FreeCholesterol->LRP1 Increases expression TREM2Shedding TREM2Shedding ADAM1017->TREM2Shedding Increases sTREM2 sTREM2 TREM2Shedding->sTREM2 Releases AβUptake AβUptake sTREM2->AβUptake Promotes LRP1->AβUptake Mediates

Figure 2: this compound's mechanism in Alzheimer's disease models. The diagram shows how this compound enhances amyloid-beta uptake through increased TREM2 shedding and LRP1 expression, promoting clearance of pathogenic proteins.

Applications and Therapeutic Implications

The multifaceted mechanisms of this compound action revealed through these studies highlight its therapeutic potential across a spectrum of diseases. In oncology, this compound demonstrates efficacy against multiple cancer types, including prostate, bladder, and breast cancers, through distinct but complementary pathways. The ability of this compound to simultaneously induce cell cycle arrest, inhibit metastatic progression, and modulate the tumor microenvironment via effects on immune cells positions it as a promising anti-cancer agent, either as monotherapy or in combination regimens [2] [3] [1].

In neurodegenerative disorders, particularly Alzheimer's disease, this compound's ability to enhance amyloid-beta clearance through modulation of microglial function offers a novel approach to targeting the underlying pathology of this devastating condition. The involvement of both TREM2 and LRP1 in this mechanism is particularly significant given the established genetic links between TREM2 and Alzheimer's disease risk [4].

For inflammatory conditions such as allergic asthma, this compound demonstrates barrier-protective effects independent of its cholesterol-modifying properties, suggesting potential applications in other barrier dysfunction diseases. The suppression of Wnt/β-catenin signaling highlights a previously unrecognized mechanism of action that may be exploitable for therapeutic benefit [5].

Important Considerations and Limitations

While the preclinical data for this compound are promising, several important considerations must be addressed in future research. The drug interaction potential of this compound, particularly its ability to induce CYP3A4 expression via PXR activation, represents a significant challenge for clinical development [8]. This is notably evidenced by the complete abolition of fluvastatin's chemopreventive efficacy when combined with this compound in a spontaneous breast cancer model, likely due to enhanced metabolism of fluvastatin [6].

Additionally, the tissue-specific effects of this compound, mediated through different signaling pathways in various disease contexts, necessitate careful consideration of therapeutic applications. The potential for off-target effects and the relationship between this compound's ACAT1 inhibitory activity and its broader signaling modifications require further elucidation to optimize therapeutic efficacy and minimize adverse effects [2] [3] [4].

Conclusion

This compound represents a compelling example of drug repurposing potential, with applications extending far beyond its original development for atherosclerosis. Through inhibition of ACAT1 and subsequent modulation of cholesterol metabolism, this compound influences multiple critical signaling pathways, including E2F-1, PPARγ, TREM2/LRP1, and Wnt/β-catenin, demonstrating efficacy in diverse disease models from cancer to neurodegenerative disorders to inflammatory conditions.

The experimental protocols and signaling pathway analyses presented herein provide researchers with comprehensive tools to further investigate the mechanisms and therapeutic potential of this compound. As research progresses, particular attention should be paid to the drug's interaction potential and tissue-specific effects to facilitate successful translation of preclinical findings to clinical applications.

References

Comprehensive Protocol for Avasimibe Administration in Animal Models: Applications in Cancer, Infection, and Metabolic Research

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe is a potent acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that has transitioned from cardiovascular research to become a valuable tool in oncological, infectious disease, and metabolic studies. These application notes consolidate the most current research findings to standardize this compound administration across different animal models and research applications.

Chemical Properties and Mechanism of Action

Molecular Characteristics

This compound (CI-1011) is an acylsulfamate compound chemically described as [[2,4,6-tris(1-methylethyl)phenyl]acetyl]-2,6-bis(1-methylethyl)phenyl ester. It functions as a potent inhibitor of both ACAT1 and ACAT2 enzymes, which are responsible for esterifying intracellular free cholesterol into cholesteryl esters [1]. This inhibition disrupts cellular cholesterol homeostasis, producing diverse physiological effects across different experimental models.

Pharmacokinetic Profile

This compound demonstrates favorable pharmacokinetic properties for experimental use:

  • Half-life: Approximately 20 hours, supporting once-daily dosing [1]
  • Metabolism: Primarily metabolized by cytochrome P4503A4 (CYP3A4) and, to a lesser extent, CYP2C9 enzymes [1]
  • Excretion: Primarily fecal excretion (>98%), with minimal renal clearance (<2%) [1]
  • Drug interactions: Concomitant medications that inhibit or induce CYP3A4/CYP2C9 could alter serum concentrations [1]

Preparation and Formulation

Standard Formulation

For in vivo administration, this compound is typically prepared as follows:

  • Stock solution: Dissolve in DMSO at 100 mM concentration for cell culture treatments [2]
  • In vivo formulation: Suspend in appropriate vehicle for intraperitoneal injection or oral gavage
  • Storage: Store protected from light at -20°C; stable for at least 6 months
Compatibility Considerations

Research indicates that this compound may abolish the efficacy of fluvastatin when used in combination, potentially through enhanced metabolism via CYP450 pathways [3]. This interaction should be carefully considered when designing combination therapies.

Dosing Guidelines by Experimental Model

Table 1: this compound Dosing Regimens in Animal Models

Disease Model Species Dose Route Frequency Duration Key Effects
Prostate Cancer Mouse 20 mg/kg Intraperitoneal Daily 16 weeks Suppressed tumor proliferation and metastasis via E2F-1 pathway [2]
Bladder Cancer Mouse 20 mg/kg Not specified Daily 4-6 weeks Inhibited tumor growth and metastasis; G1 cell cycle arrest [4]
Breast Cancer Mouse 20 mg/kg Intraperitoneal Every other day 16 weeks Combined with fluvastatin (note: combination abolished fluvastatin efficacy) [3]
Bacterial Infection Mouse 25 mg/kg (pre) 5 mg/kg (post) Intraperitoneal Single dose pre or post-infection 7 days Reduced C. rodentium survival in intestine [5]
Allergic Asthma Mouse 20 mg/kg Intraperitoneal 1 hour before HDM challenge 3 weeks Reduced airway inflammation; preserved epithelial barrier [6]

Table 2: In Vitro Dosing Guidelines for Cell Culture Models

Cell Type Concentration Range Incubation Time Primary Outcomes
Bladder Cancer (5637, T24) 10-20 μM 48 hours Reduced proliferation and migration; ROS production; G1 cell cycle arrest [4]
Prostate Cancer (PC-3, DU 145) 10-80 μM 24-72 hours Dose-dependent suppression of proliferation; G1 phase arrest [2]
Macrophage (RAW264.7) 10 μM 24 hours pre-infection Reduced intracellular Salmonella abundance [5]
Bronchial Epithelial (HBE) 10-20 μM 1 hour pre-HDM exposure Preserved epithelial barrier function [6]
MCF10.DCIS Breast Cells 10-15 μM 12 days Complete inhibition of colony formation with fluvastatin [3]

Experimental Protocols for Key Applications

Protocol: Cancer Xenograft Models

Objective: Evaluate this compound's antitumor efficacy in subcutaneous xenograft models [4] [2].

G Figure 1: Cancer Xenograft Experimental Workflow A Cell Culture Preparation B Animal Randomization A->B C Tumor Inoculation B->C D Drug Administration (Avasimbe 20 mg/kg, IP) C->D E Tumor Monitoring (2-3x/week) D->E F Endpoint Analysis E->F G Tumor Volume Measurement F->G H Tissue Collection F->H I IHC Analysis F->I

Procedural Details:

  • Cell Preparation: Harvest log-phase cancer cells (e.g., PC-3 prostate cancer cells, T24 bladder cancer cells) and resuspend in PBS at 5×10⁶ cells/mL [2]
  • Inoculation: Inject 100 μL cell suspension subcutaneously into the flanks of 6-8 week old immunodeficient mice
  • Randomization: When tumors reach 100-150 mm³, randomize animals into treatment groups (n=6-8)
  • Dosing: Administer this compound (20 mg/kg) or vehicle daily via intraperitoneal injection [4] [2]
  • Monitoring: Measure tumor dimensions 2-3 times weekly using calipers
  • Endpoint Analysis: At study termination, collect tumors for weight measurement, histology, and molecular analysis

Key Parameters:

  • Tumor volume = (length × width²) / 2
  • Immunohistochemistry: Assess Ki67 (proliferation), E2F-1 signaling, and cleaved caspase-3 (apoptosis) [2]
Protocol: Bacterial Infection Model

Objective: Evaluate this compound's efficacy against enteric pathogens [5].

Procedural Details:

  • Bacterial Preparation: Culture C. rodentium or S. enterica to mid-log phase
  • Infection: Inoculate mice orally with 1×10⁹ CFU C. rodentium or intraperitoneally with 1×10⁶ CFU S. enterica
  • Treatment Groups:
    • Pre-infection: Single 25 mg/kg this compound dose administered 1 hour before infection
    • Post-infection: 5 mg/kg this compound administered at 24 and 48 hours post-infection [5]
  • Assessment: At day 7 post-infection, euthanize animals and quantify bacterial load in colon or spleen

Key Parameters:

  • Bacterial enumeration: Homogenize tissues, plate serial dilutions, count CFU after overnight incubation
  • Cytokine profiling: Measure IL-4, IL-5, TNF-α levels in serum or tissue homogenates
Protocol: Asthma/Inflammation Model

Objective: Assess this compound's effects on airway inflammation and epithelial barrier function [6].

G Figure 2: Asthma Model Experimental Timeline A HDM Sensitization (25 µg/mouse, IP) B Rest Period (7 days) A->B C HDM Challenge (25 µg/mouse, IT) B->C D This compound Treatment (20 mg/kg, IP) C->D D->A 1 hr before each challenge E Sample Collection D->E F BALF Analysis E->F G Airway Responsiveness E->G H Histopathology E->H

Procedural Details:

  • Sensitization: Administer 25 μg HDM extract intraperitoneally to C57BL/6 mice once weekly for 2 weeks [6]
  • Challenge: At 7 days after final sensitization, administer 25 μg HDM intratracheally for 3 consecutive days
  • Treatment: Administer this compound (20 mg/kg) intraperitoneally 1 hour before each HDM challenge [6]
  • Analysis: Assess airway hyperresponsiveness to methacholine, collect bronchoalveolar lavage fluid (BALF), and process lung tissue for histology

Key Parameters:

  • BALF analysis: Inflammatory cell counts, IL-4, IL-5 levels
  • Serum IgE: Quantify total IgE by LUMINEX assay
  • Histology: H&E staining for inflammatory infiltrates, PAS staining for goblet cell hyperplasia
  • Junction proteins: Immunofluorescence for E-cadherin, β-catenin localization

Mechanism of Action Across Disease Models

This compound demonstrates pleiotropic effects through distinct mechanisms across different experimental models:

G Figure 3: Multifactorial Mechanisms of this compound Action ACAT ACAT Inhibition (ACAT1/ACAT2) Cancer Cancer Models ACAT->Cancer Infection Infection Models ACAT->Infection Asthma Asthma Models ACAT->Asthma C1 Altered Cholesterol Esterification Cancer->C1 I1 NleB/SseK Enzyme Inhibition Infection->I1 A1 Wnt/β-catenin Pathway Suppression Asthma->A1 C2 Cell Cycle Arrest (G1 Phase) C1->C2 C4 PPARγ Signaling Activation C1->C4 C3 E2F-1 Pathway Activation C2->C3 Outcome1 Reduced Tumor Growth & Metastasis C3->Outcome1 C4->Outcome1 I2 Virulence Factor Suppression I1->I2 Outcome2 Reduced Bacterial Survival I2->Outcome2 A2 Epithelial Barrier Preservation A1->A2 Outcome3 Reduced Airway Inflammation A2->Outcome3

Safety and Tolerability Profile

Animal Studies

This compound demonstrates an excellent safety profile in preclinical models:

  • Chronic administration: Well-tolerated at 10 mg/kg for up to 22 weeks of daily administration with no effects on body weight or food intake [5]
  • Extended dosing: 15 mg/kg for 25 days via IP injection showed no adverse effects in mice [5]
  • Toxicity studies: No clinically significant adverse effects observed in rats and dogs administered this compound for up to 13 weeks [1]
Biomarker Monitoring

Recommended safety monitoring parameters include:

  • Liver function: ALT, AST, GGT levels [7]
  • Lipid profiles: Total cholesterol, VLDL, LDL, HDL (though note species-specific effects) [1] [7]
  • Renal function: Serum creatinine, BUN (minimal renal excretion suggests low nephrotoxicity risk) [1]

Data Interpretation and Analysis

Key Efficacy Endpoints
  • Cancer models: Tumor volume reduction, metastasis inhibition, proliferation index (Ki67), apoptosis markers [4] [2]
  • Infection models: Bacterial load reduction (CFU counts), host survival, cytokine profiles [5]
  • Asthma models: Airway hyperresponsiveness, inflammatory cell counts in BALF, epithelial barrier integrity [6]
Statistical Considerations
  • Group size: n=6-8 animals per group for adequate power in most models
  • Analysis: Two-way ANOVA for longitudinal data (e.g., tumor growth), one-way ANOVA for endpoint analyses
  • Post-hoc testing: Tukey's or Dunnett's test for multiple comparisons

Troubleshooting and Technical Notes

Common Technical Issues
  • Drug solubility: Ensure proper suspension by sonication or vortexing immediately before administration
  • Dosing consistency: Rotate injection sites for intraperitoneal administration to prevent irritation
  • Combination therapy: Carefully evaluate drug interactions, particularly with statins or CYP450-metabolized agents [3]
Model-Specific Considerations
  • Cancer models: Monitor tumor burden closely; establish humane endpoints (typically 1500-2000 mm³)
  • Infection models: Use fresh bacterial cultures for consistent infectivity
  • Asthma models: Standardize HDM extract source and preparation for reproducibility

Conclusion

This compound has emerged as a versatile research tool beyond its original application in atherosclerosis. These protocols provide standardized methodologies for employing this compound across multiple disease models, with particular utility in cancer, infectious disease, and inflammation research. The consistent efficacy observed at 20 mg/kg daily across multiple studies suggests this as a suitable starting dose for new investigations, though model-specific optimization may be warranted.

References

Comprehensive Application Notes and Protocols: Avasimibe-Mediated Anticancer Effects via E2F-1 Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avasimibe and Its Relevance in Cancer Therapy

This compound is a small molecule inhibitor originally developed for the treatment of atherosclerosis that has recently emerged as a promising anticancer agent through its inhibition of acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT enzymes play a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In cancer cells, cholesterol metabolism is frequently reprogrammed to support rapid membrane synthesis, signal transduction, and energy production. This metabolic alteration creates a dependency on cholesterol esterification pathways, presenting a vulnerable target for therapeutic intervention.

The significance of cholesterol metabolism in cancer progression is underscored by recent meta-analyses demonstrating that high expression of cholesterol metabolism markers in solid tumors is strongly associated with poorer survival outcomes and more aggressive disease features. Among these markers, SOAT1 stands out as one of the most robust predictors and potential therapeutic targets, emphasizing the critical role of cholesterol metabolic reprogramming in cancer progression [1]. This compound's ability to selectively inhibit ACAT/SOAT disrupts this adaptive mechanism, leading to the accumulation of cytotoxic free cholesterol within cancer cells and ultimately inducing antiproliferative and antimetastatic effects across various cancer types.

Recent investigations have elucidated that this compound exerts its anticancer effects through multiple signaling pathways, with the E2F-1 transcription factor emerging as a central mediator in prostate cancer models. The E2F-1 pathway plays a critical role in regulating cell cycle progression, apoptosis, and various metabolic processes, making it an ideal candidate for mediating this compound's therapeutic effects. This application note provides a comprehensive analysis of this compound's mechanism of action through the E2F-1 pathway, along with detailed experimental protocols and data analysis frameworks for researchers investigating this promising therapeutic approach.

This compound Mechanism of Action Through E2F-1 Signaling Pathway

Molecular Pathways and Biological Effects

The E2F-1 transcription factor serves as a critical node in the mechanism of action of this compound in cancer cells. Research conducted in prostate cancer models has demonstrated that this compound treatment significantly upregulates E2F-1 protein expression, leading to a cascade of downstream effects that ultimately suppress tumor proliferation and metastasis. Following this upregulation, this compound induces G1 phase cell cycle arrest by modulating the expression of key cell cycle regulators. Specifically, treatment leads to the downregulation of cyclins and CDKs, including CDK2/4/6, Cyclin D1, and Cyclin A1+A2, while simultaneously upregulating p21 expression, a known cyclin-dependent kinase inhibitor [2] [3].

The functional significance of E2F-1 in this compound's mechanism was confirmed through knockdown experiments, where silencing of E2F-1 expression significantly reversed the inhibitory effects of this compound on cancer cell proliferation and migration. This compelling evidence establishes E2F-1 as an essential mediator rather than merely a correlative factor in the drug's anticancer activity. In addition to cell cycle modulation, this compound treatment also produces notable effects on epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Treatment leads to the upregulation of E-cadherin (an epithelial marker) while downregulating key mesenchymal markers including N-cadherin, β-catenin, vimentin, Snail, and MMP9 [2]. This reversal of EMT characteristics provides a mechanistic basis for the observed inhibition of cancer cell migration and invasion following this compound administration.

Table 1: Key Molecular Changes Following this compound Treatment in Prostate Cancer Models

Molecular Category Specific Components Direction of Change Functional Consequences
Transcription Factors E2F-1 Upregulated Cell cycle arrest, apoptosis
Cell Cycle Regulators CDK2/4/6, Cyclin D1, Cyclin A1+A2 Downregulated G1 phase arrest
p21 Upregulated CDK inhibition
EMT Markers E-cadherin Upregulated Enhanced cell adhesion
N-cadherin, β-catenin, Vimentin, Snail, MMP9 Downregulated Reduced invasion and metastasis

Beyond the E2F-1 pathway, this compound has been shown to activate the PPARγ signaling pathway in bladder cancer models, indicating tissue-specific variations in its mechanism of action. This alternative pathway similarly converges on G1 cell cycle arrest through downregulation of CCNA1/2, CCND1, CDK2, and CDK4, demonstrating that this compound can engage multiple molecular routes to achieve antiproliferative effects depending on cellular context [4]. The PPARγ-mediated effects were confirmed through antagonist studies, where the PPARγ inhibitor GW9662 reversed this compound-induced cell cycle arrest, establishing a direct causal relationship rather than mere correlation.

Visualizing the E2F-1 Signaling Pathway

The following diagram illustrates the molecular mechanisms through which this compound modulates the E2F-1 signaling pathway to exert its anticancer effects:

Diagram 1: this compound modulates the E2F-1 signaling pathway to induce cell cycle arrest and inhibit metastasis. The diagram illustrates how this compound inhibits ACAT, leading to free cholesterol accumulation, E2F-1 activation, subsequent cell cycle regulation, and EMT marker modulation.

Quantitative Data Summary of this compound Effects Across Cancer Types

Anticancer Efficacy Metrics

The therapeutic potential of this compound has been quantitatively evaluated across multiple cancer types, with consistent results demonstrating significant antiproliferative and antimetastatic effects. In prostate cancer models, this compound treatment resulted in a dose-dependent suppression of cell proliferation, with IC50 values typically occurring in the range of 10-20 μM across various cell lines. Clonogenic assays revealed even more pronounced effects, where the combination of this compound (10-15 μM) with fluvastatin (5 μM) completely abolished the colonizing ability of statin-resistant MCF10.DCIS cells, resulting in 100% inhibition of colony formation [5]. This remarkable efficacy in resistant cell populations highlights the potential of this compound for combination therapies targeting challenging cancer subtypes.

Migration and invasion assays further substantiated this compound's antimetastatic properties. Wound healing assays demonstrated that this compound treatment at 10-20 μM concentrations reduced prostate cancer cell migration by approximately 40-60% compared to untreated controls [2]. Similarly, transwell migration assays showed a dose-dependent inhibition of cellular motility, with higher concentrations achieving up to 70% reduction in migrating cells. These in vitro findings were corroborated by in vivo studies utilizing xenograft and pulmonary metastasis models, where this compound treatment significantly suppressed tumor growth and reduced metastatic foci by up to 80% in lung metastasis models [2] [3].

Table 2: Quantitative Summary of this compound Efficacy Across Cancer Models

Cancer Type Experimental Model Key Parameters Results Citation
Prostate Cancer In vitro (PC-3, DU 145 cells) Cell proliferation (MTT assay) Dose-dependent inhibition, IC50 ~10-20 μM [2] [3]
Colony formation ~100% inhibition at 10-15 μM + fluvastatin [5]
Cell migration (Wound healing) 40-60% reduction at 10-20 μM [2]
In vivo (Xenograft model) Tumor growth Significant suppression vs. control [2]
In vivo (Pulmonary metastasis) Lung metastatic foci ~80% reduction vs. control [2]
Bladder Cancer In vitro (5637, T24 cells) Cell viability (MTT assay) Dose-dependent inhibition at 10-20 μM [4]
Cell cycle arrest G1 phase arrest (>60% cells) [4]
ROS production Strong increase at 20 μM [4]
Breast Cancer In vitro (MCF10.DCIS cells) Colony formation with fluvastatin Complete inhibition at 5 μM + 10-15 μM [5]
In vivo (SV40 C3(1) TAg mouse) Tumor incidence with fluvastatin 89% vs 29% with fluvastatin alone [5]
Combination Therapy Considerations

The efficacy of this compound in combination therapies has yielded important insights, particularly when paired with cholesterol-lowering agents such as statins. While in vitro studies demonstrated remarkable synergy between this compound and fluvastatin, completely abolishing the colonizing ability of statin-resistant breast cancer cells, in vivo results presented a more complex picture. In spontaneous mouse models of triple-negative breast cancer, the combination of this compound with fluvastatin unexpectedly abolished the chemopreventive efficacy of fluvastatin alone, with tumor incidence rising to 89% in the combination group compared to 29% with fluvastatin alone [5]. This dramatic reversal of efficacy highlights the importance of considering drug-drug interactions and systemic metabolic effects in therapeutic planning.

Researchers have hypothesized that this paradoxical effect may stem from this compound's known interactions with CYP450 gene family members, potentially leading to enhanced metabolism of fluvastatin in vivo. This finding serves as a crucial cautionary note for studies proposing this compound in combination therapy approaches and underscores the necessity of thorough pharmacokinetic investigations when designing combination regimens targeting cholesterol metabolism. The contrasting outcomes between in vitro and in vivo models also emphasize the limitations of cell-based systems in capturing the complexity of whole-organism cholesterol homeostasis and drug metabolism.

Experimental Protocols and Methodologies

Cell-Based Assays for Evaluating Anticancer Efficacy
4.1.1 Cell Viability Assessment (MTT Assay)

The MTT assay provides a reliable, quantitative method for assessing this compound's effects on cancer cell viability through the measurement of metabolic activity.

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000 cells/well in 200 μL of complete medium appropriate for the cell line. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂) [3] [4].
  • Drug Treatment: Prepare fresh this compound working solutions in DMSO, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Treat cells with a concentration series of this compound (typically 0-80 μM) for 24-72 hours. Include vehicle controls (0.1% DMSO) and blank wells (medium without cells) for background subtraction.
  • MTT Incubation: Following treatment, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this incubation, metabolically active cells reduce the yellow tetrazolium salt to purple formazan crystals [3].
  • Solubilization and Measurement: Carefully remove the medium and dissolve the resulting formazan crystals in 150-200 μL of DMSO per well. Agitate the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-690 nm to subtract background [4].
  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after blank subtraction. Determine IC₅₀ values using non-linear regression analysis of log(inhibitor) vs. response curves in appropriate statistical software. Perform experiments in at least triplicate with three independent biological replicates.
4.1.2 Clonogenic Survival Assay

The clonogenic assay evaluates this compound's ability to inhibit long-term proliferative capacity and colony-forming potential of cancer cells.

  • Cell Preparation: Seed cells in 6-well plates at a low density of 1,000-1,500 cells/well to allow isolated colony formation. Include sufficient wells for all treatment conditions and controls [3] [4].
  • Drug Exposure: After 24 hours of cell attachment, treat with this compound at desired concentrations (typically 0-20 μM) for the entire duration of the experiment. Refresh drug-containing medium every 3-4 days to maintain consistent drug exposure.
  • Colony Development: Incubate cells for 10-15 days until visible colonies develop in control wells. Colonies should typically contain at least 50 cells to be counted.
  • Fixation and Staining: Carefully aspirate medium and fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature. Remove fixative and stain with 0.1% crystal violet solution for 30 minutes. Gently rinse with distilled water to remove excess stain and air dry [3].
  • Quantification: Count colonies manually or using automated colony counting software. Express results as percentage survival relative to vehicle controls. Plot dose-response curves to determine the concentration producing 50% inhibition of colony formation (IC₅₀).
4.1.3 Cell Migration Assays

Wound Healing Assay:

  • Culture cells to 95% confluence in 6-well plates. Create a uniform scratch wound using a 200 μL sterile pipette tip. Wash twice with PBS to remove detached cells and add fresh medium containing this compound (0-20 μM) with 2% FBS to minimize cell proliferation. Capture images at the scratch site immediately (0 hour) and after 12-24 hours using phase-contrast microscopy. Quantify migration by measuring the horizontal distance between scratch edges using image analysis software (e.g., ImageJ). Calculate migration rate as: 1 - (distance at 12h/initial distance) [3] [4].

Transwell Migration Assay:

  • Seed 1×10⁴ to 1×10⁵ cells in serum-free medium in the upper chamber of transwell inserts (8 μm pore size). Add medium with 10% FBS as chemoattractant in the lower chamber. Include this compound in both chambers at desired concentrations. After 24 hours incubation, remove non-migrated cells from the upper chamber with a cotton swab. Fix and stain migrated cells on the lower membrane surface with 4% paraformaldehyde and 0.1% crystal violet. Count migrated cells in multiple random fields under microscopy [3] [4].
Molecular Mechanism Elucidation
4.2.1 Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvest: Treat cells with this compound (0-20 μM) for 24-48 hours. Harvest cells by trypsinization, wash with cold PBS, and pellet by centrifugation at 500 × g for 5 minutes.
  • Fixation: Resuspend cell pellets in 1 mL of 70% ethanol added dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours or overnight.
  • Staining: Pellet fixed cells, remove ethanol, and resuspend in 0.5 mL PBS containing 50 μg/mL propidium iodide and 100 μg/mL RNase A. Incubate at 37°C for 30 minutes in the dark.
  • Analysis: Analyze samples using a flow cytometer with excitation at 488 nm and emission detection at 570 nm. Collect at least 10,000 events per sample. Determine cell cycle distribution using appropriate software with Dean-Jett-Fox or Watson pragmatic algorithms. This compound treatment typically induces G1 phase arrest, manifested as an increase in the G0/G1 population (e.g., from 55% to >70%) with corresponding decreases in S and G2/M phases [2] [4].
4.2.2 Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant and determine protein concentration using BCA assay.
  • Gel Electrophoresis: Separate 20-40 μg of protein by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to PVDF membranes using standard protocols.
  • Antibody Incubation: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (E2F-1, CDK2/4/6, Cyclin D1, Cyclin A, p21, E-cadherin, N-cadherin, β-catenin, vimentin, Snail, MMP9) at appropriate dilutions in blocking buffer overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Develop blots using enhanced chemiluminescence substrate and image with a digital documentation system. Normalize protein expression to loading controls (β-actin, GAPDH). This compound treatment typically shows upregulation of E2F-1 and p21 with concomitant downregulation of cyclins, CDKs, and EMT markers [2] [3].
In Vivo Experimental Models
4.3.1 Xenograft Tumor Model
  • Cell Preparation: Harvest exponentially growing cancer cells (e.g., PC-3 for prostate cancer) by trypsinization and resuspend in serum-free medium mixed 1:1 with Matrigel.
  • Animal Injection: Subcutaneously inject 1×10⁶ to 5×10⁶ cells in 100-200 μL total volume into the flanks of immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks of age. Distribute animals randomly into treatment and control groups (n=6-10 per group).
  • Drug Administration: When tumors reach 100-150 mm³ in volume, begin treatment with this compound formulated in vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Administer this compound at 20 mg/kg body weight intraperitoneally every other day or daily. Monitor body weight and signs of toxicity throughout the study.
  • Tumor Measurement: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2. Continue treatment for 4-6 weeks or until control tumors reach endpoint size.
  • Endpoint Analysis: Euthanize animals at study endpoint, excise tumors, and weigh. Process tumors for histology, immunohistochemistry, or molecular analysis. This compound treatment typically results in significant suppression of tumor growth compared to vehicle controls [2].
4.3.2 Pulmonary Metastasis Model
  • Cell Preparation: Harvest and resuspend highly metastatic cancer cells in serum-free PBS at 1×10⁶ cells/mL.
  • Tail Vein Injection: Inject 1×10⁵ to 5×10⁵ cells in 100 μL volume into the lateral tail vein of mice using a 1 mL syringe with a 27-30 gauge needle.
  • Drug Treatment: Begin this compound administration (20 mg/kg, i.p.) either one day before or on the day of cell injection. Continue treatment throughout the experimental period (4-6 weeks).
  • Metastasis Quantification: Euthanize animals at endpoint, excise lungs, and count surface metastatic foci under a dissecting microscope. For more precise quantification, fix lungs in Bouin's solution (which turns normal tissue yellow while metastases remain white) for enhanced visualization of metastatic nodules. Alternatively, process lungs for histology (H&E staining) and count metastases in serial sections. This compound treatment typically shows significant reduction in lung metastatic foci compared to controls [2].

Experimental Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow for evaluating this compound's anticancer efficacy and mechanisms:

G Start Start CellAssays In Vitro Cell-Based Assays Start->CellAssays Viability Viability Assessment (MTT Assay) CellAssays->Viability Clonogenic Clonogenic Survival (Colony Formation) CellAssays->Clonogenic Migration Migration/Invasion (Wound Healing, Transwell) CellAssays->Migration CellCycle Cell Cycle Analysis (Flow Cytometry) CellAssays->CellCycle Molecular Molecular Mechanism (Western Blot, PCR) CellAssays->Molecular InVivo In Vivo Validation Viability->InVivo Clonogenic->InVivo Migration->InVivo CellCycle->InVivo Molecular->InVivo Xenograft Xenograft Tumor Model InVivo->Xenograft Metastasis Metastasis Model InVivo->Metastasis DataAnalysis Data Analysis & Interpretation Xenograft->DataAnalysis Metastasis->DataAnalysis End End DataAnalysis->End

Diagram 2: Comprehensive experimental workflow for evaluating this compound's anticancer efficacy. The diagram outlines the sequential process from in vitro cell-based assays through in vivo validation and final data analysis.

Technical Considerations and Troubleshooting

Optimization of Experimental Conditions

Successful investigation of this compound's effects on the E2F-1 pathway requires careful optimization of experimental conditions. Cell line selection is critical, as different cancer types and even subtypes within the same cancer category may exhibit varying sensitivities to this compound. Prostate cancer lines (PC-3, DU 145) and bladder cancer lines (5637, T24) have demonstrated robust responses in published studies [2] [4]. Prior to full experimentation, conduct dose-ranging studies (typically 0-80 μM) and time-course experiments (24-72 hours) to establish appropriate conditions for specific cell models. Note that serum concentration in culture media can significantly influence results due to the presence of exogenous cholesterol in fetal bovine serum, potentially masking this compound effects. Consider using lipid-reduced or charcoal-stripped serum for specific experiments focused on cholesterol metabolism.

Drug solubility and stability represent another critical consideration. This compound is typically dissolved in DMSO as a stock solution (e.g., 100 mM) and stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. When preparing working concentrations, ensure the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity. Include appropriate vehicle controls in all experiments to account for any potential effects of DMSO alone. For in vivo studies, this compound formulation requires careful attention to ensure consistent dosing and bioavailability. The established formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has demonstrated effectiveness in multiple studies [2] [5].

Common Technical Challenges and Solutions
  • Inconsistent E2F-1 Response: If expected E2F-1 upregulation is not observed, verify this compound activity through complementary assays such as measurement of free cholesterol accumulation or assessment of ACAT inhibition. Consider testing different cell lines or increasing treatment duration, as E2F-1 response may be cell context-dependent.
  • Poor In Vivo Efficacy: If this compound shows strong in vitro effects but limited in vivo activity, evaluate drug formulation, administration route, and dosing schedule. Consider pharmacokinetic profiling to assess drug exposure and potential metabolism issues. The combination with fluvastatin requires particular caution due to potential antagonistic effects as observed in breast cancer models [5].
  • High Background in Migration Assays: For wound healing assays, ensure a uniform, reproducible scratch width by using specialized tools (e.g., culture inserts) rather than manual scratching. For transwell assays, thoroughly remove non-migrated cells from the upper membrane surface without disturbing migrated cells on the lower surface.
  • Variable Cell Cycle Profiles: Ensure consistent cell confluency at treatment initiation, as overcrowding can alter cell cycle distribution. Use serum starvation followed by release into complete medium to synchronize cells before this compound treatment if examining specific cell cycle transitions.

Conclusion and Future Perspectives

The comprehensive analysis presented in these application notes establishes This compound as a promising anticancer agent with a well-defined mechanism of action through the E2F-1 signaling pathway. The consistent observations of G1 cell cycle arrest, inhibition of migration and invasion, and modulation of EMT markers across multiple cancer types highlight the therapeutic potential of targeting cholesterol esterification in cancer. The detailed experimental protocols provide researchers with robust methodologies for further investigating this pathway and evaluating this compound's efficacy in novel cellular contexts.

Future research directions should focus on several key areas. First, the tissue-specific variations in this compound's mechanism of action (E2F-1 in prostate cancer vs. PPARγ in bladder cancer) warrant further investigation to identify predictive biomarkers for treatment response. Second, the paradoxical antagonism observed in combination with fluvastatin in breast cancer models necessitates deeper exploration of drug-drug interactions and alternative combination strategies [5]. Finally, the development of more specific ACAT inhibitors or nanoparticle-based delivery systems could enhance therapeutic efficacy while minimizing potential off-target effects.

As research in cancer metabolism continues to evolve, targeting cholesterol homeostasis through ACAT inhibition represents a promising strategy with potential to address unmet needs in oncology. The protocols and data analysis frameworks provided in this document will facilitate standardized investigation across research groups and accelerate the translation of these findings into clinical applications.

References

Mechanisms and Quantitative Data on Avasimibe Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe's interaction profile is complex, involving both enzyme induction and inhibition. The following table summarizes the key enzymes and transporters affected, along with quantitative data where available.

Table 1: this compound's Effects on Human Drug-Metabolizing Enzymes and Transporters

Target Enzyme / Transporter Type of Effect Quantitative Measure (IC50 / Induction) Clinical / Experimental Evidence & Impact
Pregnane X Receptor (PXR) Activation (agonist) More potent than rifampin on an equimolar basis [1] Primary mechanism for induction of CYP3A4 and MDR1 [1].

| CYP3A4 | Induction & Inhibition | Induction: EC~50~ 200-400 nM in hepatocytes [1]. Inhibition: IC~50~ varies by substrate: 1.6 µM (midazolam), 3.1 µM (felodipine), 20.7 µM (testosterone) [1]. | Clinical: 3- and 6-fold increase in midazolam oral clearance with 50 mg and 750 mg this compound, respectively [1]. | | P-glycoprotein (MDR1) | Induction | ~2-fold increase in mRNA and protein [1]. | Clinical: 40% decrease in digoxin AUC with 750 mg this compound [1]. | | CYP2C9 | Induction & Inhibition | Inhibition: IC~50~ 2.9 µM [2]. | Clinical: 54.2% reduction in trough S-warfarin levels; decreased prothrombin time [2]. | | CYP2C19 | Inhibition | IC~50~ 26.5 µM [2]. | Potential interaction with substrates (e.g., proton pump inhibitors, clopidogrel) [2]. | | CYP1A2 | Inhibition | IC~50~ 13.9 µM [2]. | Potential interaction with substrates (e.g., theophylline, clozapine) [2]. | | CYP2B6 | Induction | Differential induction observed, dependent on donor [2]. | Potential interaction with substrates (e.g., bupropion, efavirenz) [2]. |

Experimental Protocols for Investigating Interactions

For researchers needing to characterize these interactions in the lab, here are detailed methodologies based on published studies.

1. Protocol: Clinical Drug-Drug Interaction Study (CYP3A4 Substrate) [1]

This protocol describes how the clinically significant interaction with midazolam was determined.

  • Objective: To evaluate the effect of repeated this compound dosing on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate.
  • Materials:
    • Healthy human volunteers.
    • This compound (e.g., 50 mg and 750 mg doses).
    • Midazolam (oral).
  • Methodology:
    • Study Design: Open-label, fixed-sequence study.
    • Baseline Phase: Administer a single oral dose of midazolam to all subjects and collect intensive blood samples over 24 hours to determine baseline pharmacokinetics (AUC, C~max~, clearance).
    • Treatment Phase: Administer this compound once daily for 7 days.
    • Interaction Phase: On day 7, co-administer a single oral dose of midazolam with the this compound dose. Repeat the intensive blood sampling for midazolam.
    • Bioanalysis: Measure plasma concentrations of midazolam using a validated LC-MS/MS method.
    • Data Analysis: Compare the pharmacokinetic parameters of midazolam with and without this compound co-administration. A significant increase in oral clearance (and reduction in AUC) indicates CYP3A4 induction.

2. Protocol: In Vitro CYP Inhibition Assay in Human Liver Microsomes [1] [2]

This is a standard method to determine the inhibition potential (IC~50~) of this compound against specific CYP enzymes.

  • Objective: To determine the concentration of this compound that inhibits the activity of a specific CYP enzyme by 50% (IC~50~).
  • Materials:
    • Pooled human liver microsomes (HLM).
    • This compound (serial dilutions in DMSO or buffer).
    • CYP-specific probe substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9, phenacetin for CYP1A2).
    • Cofactor: NADPH regenerating system.
    • Stop solution (e.g., acetonitrile with internal standard).
    • LC-MS/MS system for metabolite quantification.
  • Methodology:
    • Incubation: In a 96-well plate, mix HLM, probe substrate at a concentration near its K~m~, and varying concentrations of this compound. Pre-incubate for a few minutes.
    • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
    • Termination: Stop the reaction after a linear incubation time (e.g., 10-45 minutes depending on the enzyme) with the stop solution.
    • Analysis: Centrifuge the plates to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite for each probe reaction.
    • IC~50~ Calculation: Plot the percentage of remaining enzyme activity (relative to a vehicle control) against the log of the this compound concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC~50~ value.

Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the core mechanism of this compound's interactions and a generalized experimental workflow.

Diagram 1: this compound-Induced Drug Interactions via PXR Activation

This diagram shows the signaling pathway by which this compound causes drug interactions.

avasimibe_pxr_pathway This compound This compound PXR PXR This compound->PXR Binds & Activates PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR RXR RXR->PXR_RXR CYP3A4 CYP3A4 PXR_RXR->CYP3A4 Transactivates Gene Expression MDR1 MDR1 PXR_RXR->MDR1 Transactivates Gene Expression Drug_Metabolism Drug_Metabolism CYP3A4->Drug_Metabolism Increased Catalytic Activity Drug_Transport Drug_Transport MDR1->Drug_Transport Increased Efflux

Diagram 2: Workflow for Assessing this compound Drug Interaction Risk

This flowchart outlines a logical sequence for experimentally evaluating this compound's interaction potential.

interaction_workflow Start Start InVitroPXR In Vitro PXR Activation Assay Start->InVitroPXR Positive PXR Agonist? InVitroPXR->Positive InVitroInduction Human Hepatocyte CYP/MDR1 Induction Positive->InVitroInduction Yes InVitroInhibition CYP Inhibition Screening (IC50) Positive->InVitroInhibition No InVitroInduction->InVitroInhibition RiskAssessment Integrated Risk Assessment InVitroInhibition->RiskAssessment ClinicalDDI Clinical DDI Study End End ClinicalDDI->End RiskAssessment->ClinicalDDI High Risk Predicted RiskAssessment->End Low Risk Predicted

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the primary mechanism behind this compound's most significant drug interactions? The primary mechanism is the activation of the pregnane X receptor (PXR), a nuclear receptor that acts as a master regulator of xenobiotic metabolism. This activation leads to the increased gene expression and activity of CYP3A4 and P-glycoprotein (MDR1), profoundly accelerating the clearance and reducing the bioavailability of drugs that are substrates for these proteins [1] [3].

Q2: Besides induction, does this compound have other inhibitory effects we should consider in vitro? Yes, alongside its inductive effects, this compound is a direct inhibitor of several CYP enzymes. It potently inhibits CYP2C9 (IC~50~ 2.9 µM) and also shows inhibitory activity against CYP1A2 and CYP2C19 [2]. This dual nature (inducer and inhibitor) can make predicting net clinical outcomes complex and underscores the need for clinical studies.

Q3: Our lab is repurposing this compound for cancer research. Do the drug interaction warnings still matter? Absolutely. While the therapeutic context may change, the pharmacological properties of the molecule do not. If this compound is to be used in animal models or future clinical trials in combination with other chemotherapeutic agents (many of which are CYP3A4 substrates like paclitaxel or vinca alkaloids), the potential for severe interactions remains high and must be experimentally accounted for [4] [5].

Q4: What is a key clinical proof-of-concept for this compound's CYP3A4 induction? A clinical study demonstrated that administering 750 mg of this compound daily for 7 days increased the oral clearance of midazolam (a sensitive CYP3A4 substrate) by 6-fold. This means the body became six times faster at removing the drug, drastically reducing its exposure [1].

Q5: Are there any specific clinical recommendations for managing these interactions? The core recommendation from its development phase is that this compound has a high potential for clinically significant drug-drug interactions. Co-administration with drugs that are narrow therapeutic index substrates of CYP3A4 (e.g., midazolam, cyclosporine) or P-gp (e.g., digoxin) is strongly discouraged without close therapeutic drug monitoring and dose adjustment [1] [3] [2].

References

Avasimibe CYP450 Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on how avasimibe inhibits key human cytochrome P450 enzymes, which is essential for predicting potential drug-drug interactions.

Cytochrome P450 Enzyme Inhibition Type IC₅₀ Value (μM) Experimental System Citations
CYP2C9 Potent, direct inhibition 2.9 ± 0.14 μM Human hepatic microsomes [1] [2] [3]
CYP1A2 Moderate inhibition 13.9 μM Human hepatic microsomes [3]
CYP2C19 Moderate inhibition 26.5 ± 2.8 μM Human hepatic microsomes [1] [2] [3]
CYP3A4 Induction (via PXR activation) N/A Primary human hepatocytes, in vivo studies [2] [4]

This dual nature of this compound—inhibiting some enzymes while inducing others—is a key source of complex drug interactions.

Clinical Relevance & Key Interactions

Understanding the clinical consequences of this profile is critical for your research.

  • Significant Clinical Interaction with CYP2C9 Substrates: A clinical study demonstrated that co-administration of this compound (750 mg) with the CYP2C9 substrate warfarin led to a 54.2% reduction in trough concentrations of S-warfarin and significantly decreased prothrombin times by up to 21% [2]. This confirms that this compound's induction of CYP2C9 has a clinically meaningful impact, accelerating the metabolism of co-administered drugs.
  • Abolished Drug Efficacy *In Vivo*: A recent (2025) study reported that this compound completely abolished the cancer-preventive efficacy of fluvastatin in a mouse model. The study concluded that this was likely due to this compound inducing the CYP450-mediated metabolism of fluvastatin, despite the combination showing promise in vitro [5].
  • Development Discontinuation: It is important to note that the high potential for drug interactions was a key reason for the discontinuation of this compound's development as a lipid-lowering agent [4].

Experimental Protocols for Inhibition Assays

For researchers looking to validate or test these interactions, here is a detailed methodology for an in vitro CYP inhibition assay, adapted from the literature [3].

Key Materials:

  • Test Compound: this compound (e.g., from Pfizer/Selleck Chemicals) [1] [3]
  • Enzyme Source: Pooled human liver microsomes (HLM) from at least 15 donors [3]
  • Probe Substrates: Phenacetin (for CYP1A2), Tolbutamide or (S)-warfarin (for CYP2C9), [3] [6]
  • Cofactor: NADPH (1 mM) in potassium phosphate buffer (100 mM, pH 7.4) [3]
  • Analytical Instrumentation: LC/MS/MS system [3]

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of this compound (e.g., 0.3 to 40 μM) in a suitable solvent like DMSO, ensuring the final solvent concentration is ≤0.5-1% (v/v) to avoid interference [3] [6].
  • Incubation: In duplicate, incubate HLM (e.g., 0.1 mg/mL) with the probe substrate at its approximate Kₘ concentration and this compound (or vehicle control) in potassium phosphate buffer at 37°C for 7 minutes [3].
  • Reaction Initiation: Start the enzymatic reaction by adding NADPH.
  • Termination: After a predetermined incubation time (e.g., 25 minutes), quench the reaction with an ice-cold organic solvent like acetonitrile containing an internal standard [3].
  • Analysis: Centrifuge the samples, transfer the supernatant, and quantify the metabolite formation using LC/MS/MS. Compare the metabolite formation in the presence of this compound to the vehicle control [3] [6].
  • Data Calculation: Plot the inhibitor concentration versus the percentage of remaining enzyme activity. Fit the data to a suitable model to calculate the IC₅₀ value [3].

Mechanism of Action and Interaction Pathways

The following diagram illustrates the dual and complex mechanisms by which this compound modulates the CYP450 system, leading to potential drug interactions.

compound This compound PXR Pregnane X Receptor (PXR) compound->PXR Activates DirectInhibition Direct Enzyme Inhibition (CYP2C9, CYP1A2, CYP2C19) compound->DirectInhibition Binds to EnzymeInduction Enzyme Induction (e.g., CYP3A4, CYP2C9) PXR->EnzymeInduction Gene Transcription IncreasedMetabolism Increased Metabolism of Co-administered Drugs EnzymeInduction->IncreasedMetabolism ReducedDrugEfficacy Reduced Drug Efficacy (e.g., Fluvastatin, Warfarin) IncreasedMetabolism->ReducedDrugEfficacy

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: My in vivo experiment shows a co-administered drug has unexpectedly lost efficacy. Could this compound be the cause? A: Yes, this is a highly probable cause. This compound is a potent inducer of CYP3A4 and CYP2C9. If your co-administered drug is a substrate of these enzymes, this compound will accelerate its metabolism, lowering its plasma concentration and efficacy. This effect was clearly demonstrated with warfarin and fluvastatin [2] [5]. Troubleshooting Tip: Review the metabolic pathway of your co-administered drug. If it is primarily cleared by CYP3A4 or CYP2C9, the interaction is the likely culprit.

Q2: My in vitro cytotoxicity data for this compound and a statin showed strong synergy, but my in vivo mouse model showed no effect. Why? A: This discrepancy can be directly explained by this compound's CYP induction profile. In vitro systems often lack the full metabolic enzyme induction capacity. In vivo, this compound induces CYP enzymes, which can rapidly metabolize the statin before it can reach effective concentrations at the target site, thereby abolishing its efficacy, as was reported with fluvastatin [5]. Troubleshooting Tip: When planning in vivo combination studies with this compound, carefully select partner drugs that are not metabolized by CYP3A4 or CYP2C9, or plan for therapeutic drug monitoring.

Q3: Which CYP enzymes should I screen for when studying potential interactions with this compound? A: Your screening panel must be comprehensive. Prioritize CYP2C9, CYP1A2, and CYP2C19 for direct inhibition studies [1] [3]. Crucially, you must also assess the compound's potential to be a victim of induction by CYP3A4 and CYP2C9 [2] [4]. A cocktail assay using human hepatocytes or a validated in vitro induction model is recommended for this purpose [6].

References

Key Experimental Challenges with Avasimibe

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe is an ACAT (Acyl-Coenzyme A: Cholesterol Acyltransferase) inhibitor initially investigated for atherosclerosis and now studied in oncology and neurodegenerative diseases [1]. Its main experimental challenges are:

Challenge Description & Impact Supporting Evidence
Drug-Drug Interactions Potent inducer of CYP3A4 and inhibitor of CYP2C9 & CYP2C19 [1]. Co-administered drugs metabolized by these enzymes may have reduced efficacy due to faster metabolism. In vivo study: Abolished efficacy of fluvastatin (a CYP2C9 substrate) in breast cancer prevention mouse model [2] [3].

| Variable Efficacy | Shows differing outcomes in in vitro versus in vivo models, complicating data interpretation. | In vitro: Synergistically killed statin-resistant breast cancer cells with fluvastatin [2]. In vivo: Same combination completely ineffective in mouse model [2] [3]. | | Complex Mechanism | Primary target is ACAT1 (SOAT1), but exerts effects through multiple downstream pathways, requiring careful experimental validation [4] [5]. | In microglia, efficacy depends on TREM2 cleavage and LRP1 receptor [4]. In glioblastoma, it induces apoptosis via p53/p21 and Aurora A/PLK1 pathways [5]. |

Experimental Protocols from Key Studies

Here are detailed methodologies from recent research that utilized this compound, which you can adapt for your experiments.

Protocol: Investigating Aβ Uptake in Microglial Cells

This protocol is based on a study exploring this compound's potential mechanism for treating Alzheimer's disease [4].

  • Cell Lines: Mouse BV2 microglial cells and human induced pluripotent stem cell (iPSC)-derived microglia (iMGL).
  • Key Genetic Models: TREM2 Knockout (KO) and LRP1 KO BV2 cells to validate mechanism dependence.
  • Treatment:
    • ACAT1 Inhibition: Use This compound (AV). Specific concentrations can be found in the source material [4].
    • TREM2 Shedding Blockade: Use an ADAM10/17 inhibitor.
    • sTREM2 Rescue: Treat TREM2 KO cells with recombinant soluble TREM2 (sTREM2).
  • Readout: Measure amyloid-beta (Aβ) phagocytosis/uptake. The study found that the enhanced Aβ uptake from ACAT1 inhibition depends on the TREM2-LRP1 pathway [4].
Protocol: Assessing Anticancer Effects in Glioblastoma Cells

This methodology is adapted from a study on this compound's effects on human glioblastoma cells [5].

  • Cell Lines: U251 and U87 human glioblastoma cell lines.
  • Treatment:
    • Prepare a dose-response curve of this compound (e.g., 0 to 240 μM) and treat for 24-48 hours.
    • The reported IC50 values were 20.29 μM for U251 and 28.27 μM for U87 at 48 hours [5].
  • Key Assays:
    • Viability/Proliferation: Cell Counting Kit-8 (CCK-8) and colony formation in soft agar.
    • Apoptosis: Annexin V/PI staining by flow cytometry, analysis of mitochondrial membrane potential (JC-1 staining), and measurement of caspase-3/7 activity.
    • Cell Cycle Analysis: RNA-sequencing and western blot to analyze pathways like p53/p21 and Aurora A/PLK1 [5].

Mechanism of Action & Drug Interaction Pathways

The following diagrams illustrate the therapeutic pathway of this compound and the key drug interaction challenge.

avasimibe_mechanism Ava This compound ACAT1 Inhibits ACAT1 Ava->ACAT1 FC Increased Free Cholesterol ACAT1->FC TREM2_shed Enhanced TREM2 Shedding (via ADAM10/17) FC->TREM2_shed LRP1 Increased LRP1 FC->LRP1 sTREM2 sTREM2 Release TREM2_shed->sTREM2 Abeta_Uptake Enhanced Aβ Uptake sTREM2->Abeta_Uptake requires LRP1 LRP1->Abeta_Uptake

avasimibe_interaction Fluvastatin Fluvastatin Fluv_Active Active Fluvastatin in system Fluvastatin->Fluv_Active Efficacy Therapeutic Efficacy Fluv_Active->Efficacy Fluv_Inactive Inactive Metabolites No_Efficacy Loss of Efficacy Fluv_Inactive->No_Efficacy Ava This compound CYP Induces CYP Enzymes (e.g., CYP2C9, CYP3A4) Ava->CYP CYP->Fluv_Active Accelerates Metabolism CYP->Fluv_Inactive

Frequently Asked Questions (FAQs)

Q1: How does this compound's pharmacokinetics affect experimental design? this compound is orally bioavailable and its absorption is enhanced when taken with a high-fat meal [1]. It has a relatively long half-life (15-24 hours) and is primarily metabolized by CYP3A4 and CYP2C9, with fecal excretion [1]. For in vivo studies, consider administration route, timing relative to feeding, and potential accumulation.

Q2: My in vitro data does not translate to in vivo results. What could be wrong? This is a recognized challenge. Promising in vitro results can be negated in vivo by complex pharmacokinetics and drug-drug interactions [2]. If testing this compound in combination with another drug, check if your partner drug is a substrate for CYP3A4, 2C9, or 2C19. The loss of fluvastatin efficacy in vivo was attributed to this compound-induced CYP450 metabolism, despite synergistic effects in vitro [2] [3].

Q3: How can I confirm that this compound is hitting its intended target in my experiment? Directly measure the biochemical outcome of ACAT inhibition: a reduction in cholesteryl esters (CE) and a corresponding increase in free cholesterol within cells or tissue. This can be done using techniques like shotgun lipidomics [6]. Furthermore, you can monitor the upregulation of known downstream pathway components, such as increased LRP1 levels or sTREM2 release in microglial models [4].

References

Toxicity and Safety Profile Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key toxicological findings and safety considerations for avasimibe from animal and human studies.

Aspect Key Findings & Associated Doses Context & Notes
General In-Vivo Toxicity (Dogs) Hepatic toxicity (mortality at 1000 mg/kg); body weight loss; emesis; RBC changes. Doses ≥300 mg/kg linked to minimal adrenal effects [1]. Toxicity linked to exaggerated pharmacodynamic effects (e.g., marked cholesterol decrease) rather than systemic exposure. Effects were reversible [1].
Cytotoxicity (Mammalian Cells) Non-toxic up to 200 µM [2]. Confirmed via MTT assay [2].
Antibacterial Activity Not bacteriostatic or bactericidal up to 125 µM [2]. Confirmed in C. rodentium and S. enterica cultures [2].
Drug-Drug Interactions (Clinical) Induces CYP3A4 and P-glycoprotein (MDR1). Increased midazolam clearance 6-fold; decreased digoxin AUC by 40% [3]. Caused by activation of the Pregnane X Receptor (PXR). This is a major clinical development hurdle [3] [4].
Enzyme Selectivity Inhibits bacterial NleB/SseK glycosyltransferases (IC~50~ ~10 µM). No inhibition of human O-GlcNAc transferase up to 200 µM [2]. Suggests selectivity and a potential safety margin for this novel application [2].

Key Mechanisms of Toxicity and Troubleshooting

Understanding the underlying mechanisms of this compound's known issues is crucial for experimental design and troubleshooting.

Drug-Drug Interactions via PXR Activation
  • Mechanism: this compound is a potent activator of the human Pregnane X Receptor (PXR). Upon activation, PXR translocates to the nucleus and binds to specific DNA response elements, leading to the increased transcription and expression of CYP3A4 and P-glycoprotein [3]. These proteins are critical for the metabolism and transport of many drugs.
  • Troubleshooting:
    • In co-administration studies: Carefully monitor the pharmacokinetics of any drug given with this compound, especially if it is a known substrate for CYP3A4 or P-gp.
    • Experimental design: Assume a high likelihood of interaction. Include control groups to account for potential changes in the metabolism of other compounds in your study.

The following diagram illustrates this key mechanism of drug interaction:

G This compound This compound PXR PXR This compound->PXR Binds & Activates PXR-Avasimibe\nComplex PXR-Avasimibe Complex PXR->PXR-Avasimibe\nComplex Gene Transcription\n(CYP3A4, MDR1) Gene Transcription (CYP3A4, MDR1) PXR-Avasimibe\nComplex->Gene Transcription\n(CYP3A4, MDR1) Induces Protein Expression\n(CYP3A4, P-gp) Protein Expression (CYP3A4, P-gp) Gene Transcription\n(CYP3A4, MDR1)->Protein Expression\n(CYP3A4, P-gp) Leads to Increased Drug\nMetabolism/Transport Increased Drug Metabolism/Transport Protein Expression\n(CYP3A4, P-gp)->Increased Drug\nMetabolism/Transport

High-Dose Hepatotoxicity
  • Mechanism: In dogs, high-dose this compound (≥300 mg/kg) caused hepatic toxicity [1]. This was more closely associated with a pronounced decrease in serum cholesterol and other pharmacodynamic effects than with plasma drug levels (Cmax or AUC) [1].
  • Troubleshooting:
    • Dose Selection: Use the lowest effective dose. For in-vivo studies, doses at or below 100 mg/kg are better tolerated.
    • Monitoring: In animal studies, regularly monitor clinical pathology markers of liver function (e.g., ALT, AST) and serum cholesterol levels. Body weight and food consumption are also key indicators.

Experimental Protocol Highlights for Safety

When designing your experiments, incorporating the following methodologies from the literature can help you accurately assess this compound's effects and potential toxicity.

  • Cytotoxicity Assessment (MTT Assay)

    • Protocol: Seed cells (e.g., RAW264.7 macrophage-like cells) in 96-well plates. After 24 hours, treat with a range of this compound concentrations (e.g., 0-200 µM) for 48 hours. Add MTT reagent (5 mg/mL) and incubate for 4 hours. Dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm [2] [5] [6].
    • Purpose: To establish a non-cytotoxic concentration range for your specific cell models before conducting functional assays.
  • In-Vivo Tolerability and Efficacy

    • Protocol (Mouse Infection Model): Administer this compound via intraperitoneal injection. Doses of 5-25 mg/kg have been used effectively and shown to be well-tolerated in mice, significantly reducing bacterial loads without reported adverse effects [2].
    • Purpose: To demonstrate efficacy and short-term tolerability in a disease model. Previous studies have used similar doses for up to 25 days without adverse effects [2].

References

Avasimibe off-target effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary and off-target pharmacological effects of avasimibe?

    • Primary Mechanism: this compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). It blocks the intracellular esterification of cholesterol, preventing the formation of cholesteryl esters for storage in lipid droplets [1] [2] [3].
    • Off-Target Effects: Its main off-target effects involve the modulation of cytochrome P450 (CYP450) enzymes and the Pregnane X Receptor (PXR).
      • It is a potent activator of PXR, leading to the induction of CYP3A4 and P-glycoprotein expression [1].
      • It also acts as a direct inhibitor of several CYP450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 [1].
  • Q2: What critical drug-drug interaction should be considered in combination therapy?

    • A significant and unexpected antagonistic interaction with fluvastatin has been reported. A 2025 study found that this compound completely abolished the cancer-preventive efficacy of fluvastatin in a mouse model of breast cancer, likely by enhancing the metabolism of fluvastatin via CYP450 pathways [4] [5]. This finding serves as a strong cautionary note for designing combination therapies.
  • Q3: Does this compound have effects beyond cholesterol metabolism in cancer research?

    • Yes. In addition to depleting cholesteryl esters, studies have shown that this compound can suppress tumor proliferation and metastasis in prostate cancer by upregulating the E2F-1 transcription factor and inhibiting the epithelial-mesenchymal transition (EMT) process [3].

Experimental Data & Key Findings

The table below summarizes quantitative data on this compound's effects from key studies.

Experimental Model Key Finding Reported Value / Dosage Citation
In Vitro (Various Cancer Cells) IC50 for cell viability (Avasimin nanoformulation) Significantly lower in cancer cells (e.g., PC3, HCT116) than in normal cells (hVSMC, BR5) [6]
In Vivo (Mouse Xenograft) Tumor this compound concentration after intravenous Avasimin 4-fold higher than the IC50 value [6]
In Vivo (Mouse Breast Cancer Model) Tumor incidence with Fluvastatin vs. Fluvastatin+this compound Fluvastatin alone: 29%; Combination: 89% (similar to vehicle control) [4] [5]
In Vitro (MCF10.DCIS Cells) Upregulation of ACAT2 mRNA after fluvastatin treatment 4.8-fold increase [4]

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the FAQs and data tables.

Protocol 1: Assessing Anti-Proliferative Effects via MTT Assay This protocol is based on a study investigating this compound's effects on prostate cancer cells [3].

  • Cell Seeding: Plate prostate cancer cells (e.g., PC-3, DU 145) in 96-well plates at a density of 3,000 cells per well in 200 μL of culture medium. Incubate for 24 hours.
  • Drug Treatment: Prepare a dose-response of this compound (e.g., 0, 0.25, 5, 10, 20, 40, and 80 μM) in DMSO. Treat cells for 1, 2, and 3 days.
  • MTT Incubation: On each day of measurement, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate the plate at 37°C for 4 hours.
  • Solubilization and Measurement: Carefully discard the supernatant and dissolve the formed formazan crystals in 200 μL of DMSO per well. Gently shake the plate to ensure complete dissolution.
  • Data Acquisition: Use a microplate reader to measure the optical density (OD) at a wavelength of 490 nm. Calculate the cell viability and determine the IC50 values.

Protocol 2: Evaluating Effects on Cholesterol Esterification in Cancer Cells This protocol is derived from research using Raman spectromicroscopy to analyze lipid droplets [6].

  • Cell Treatment: Culture various cancer cell lines (e.g., PC3, MIA-PaCa2, A549, HCT116) and treat them with this compound or its nanoformulation (e.g., avasimin) for a predetermined period.
  • Sample Preparation and Imaging: Fix the cells and analyze them using Stimulated Raman Loss (SRL) microscopy or confocal Raman microscopy. Tune the laser to be resonant with C-H stretching vibrations to visualize intracellular lipid droplets.
  • Spectral Analysis: Acquire Raman spectra from multiple lipid droplets in each cell line. Average the spectra for a representative profile.
  • Data Quantification: Identify the characteristic band for cholesteryl esters at 702 cm⁻¹ (cholesterol ring vibration) and the reference band for lipids at 1442 cm⁻¹ (CH₂ bending). Calculate the height ratio (I702/I1442).
  • Calculation of CE %: Apply the I702/I1442 ratio to a linear calibration curve constructed from known mixtures of cholesteryl ester and triacylglycerol to determine the molar percentage of cholesteryl esters in the lipid droplets.

Signaling Pathways & Experimental Workflows

The diagrams below illustrate the key mechanisms and experimental plans discussed.

avasimibe_mechanisms This compound This compound ACAT ACAT This compound->ACAT Inhibits PXR PXR This compound->PXR Activates CEsters CEsters ACAT->CEsters Synthesizes CYP450 CYP450 PXR->CYP450 Induces Expression DrugMetabolism DrugMetabolism CYP450->DrugMetabolism FreeChol FreeChol FreeChol->ACAT Substrate for Apoptosis Apoptosis FreeChol->Apoptosis Proliferation Proliferation FreeChol->Proliferation Suppresses LipidDroplets LipidDroplets CEsters->LipidDroplets Stored in DDIs DDIs DrugMetabolism->DDIs Causes

This compound's primary mechanism inhibits ACAT, leading to cytotoxic free cholesterol buildup. Off-target PXR activation induces CYP450, potentially causing drug interactions.

troubleshooting_workflow UnexpResult Unexpected Result in Experiment CheckCombination Check for Combination Therapy UnexpResult->CheckCombination IsStatin Is it a Statin (e.g., Fluvastatin)? CheckCombination->IsStatin Yes MeasureCE Measure Cholesteryl Ester Levels (e.g., Raman) CheckCombination->MeasureCE No CYP_Assay Perform CYP450 Interaction Assay IsStatin->CYP_Assay No / Unsure IssueDDI Potential Issue: Drug-Drug Interaction IsStatin->IssueDDI Yes CYP_Assay->IssueDDI CheckViability Check Cell Viability & Apoptosis MeasureCE->CheckViability IssueDelivery Potential Issue: Inefficient Delivery/ Bioavailability CheckViability->IssueDelivery CE high, Viability high IssueResistance Potential Issue: Lack of Expected Cytotoxicity CheckViability->IssueResistance CE low, Viability high

Follow this logical workflow to troubleshoot common experimental issues related to this compound's off-target effects and mechanisms of action.

References

Clinical Trial Failures in Cardiovascular Disease

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe was initially developed by Pfizer (then Parke-Davis) as a lipid-lowering agent and a treatment for atherosclerosis but was never marketed [1]. The development program faced several critical hurdles leading to its termination in 2003 [2] [1].

The table below summarizes the key reasons for its clinical failure in cardiovascular applications:

Failure Aspect Description
Lack of Efficacy A pivotal study found it had no favorable effect on human atherosclerotic lesions and even significantly increased LDL cholesterol levels [3] [1].
Drug Interactions It was a potent inducer of CYP3A4, a key liver enzyme. This could decrease the effectiveness of other drugs, including commonly prescribed statins like Lipitor [2] [1].
Strategic Decision Faced with these scientific and strategic hurdles, Pfizer made a business decision to discontinue the program in October 2003 [2] [1].

Renewed Interest: this compound in Preclinical Cancer Research

Despite its cardiovascular failures, this compound has gained significant interest in oncology research due to its mechanism of action. It is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1, also known as SOAT1) [4] [5] [6].

The following diagram illustrates the primary mechanism through which this compound exerts its anti-tumor effects in preclinical models:

G Ava This compound ACAT1 Inhibits ACAT1 Ava->ACAT1 FC ↑ Free Cholesterol (FC) ACAT1->FC ER Endoplasmic Reticulum (ER) Stress FC->ER Metastasis Inhibits Proliferation & Metastasis FC->Metastasis Disrupts membrane signaling Tcell Enhances CD8+ T cell anti-tumor activity FC->Tcell In immune cells Apoptosis Induces Tumor Cell Apoptosis ER->Apoptosis

Research across various cancer types has shown promising results in laboratory and animal models:

Cancer Type Reported Effects (Preclinical) Proposed Signaling Pathways
Prostate Cancer Suppresses tumor growth and metastasis [5]. E2F-1 signaling pathway [5].
Bladder Cancer (BLCA) Inhibits proliferation and migration, arrests cell cycle [6]. PPARγ signaling pathway [6].
Immunotherapy Enhances efficacy of anti-PD-1 therapy in melanoma models [4] [3]. Boosts TCR signaling in CD8+ T cells [4].
Glioma & Pancreatic Cancer Suppresses cancer cell proliferation and metastasis [5] [7]. E2F signaling or Wnt/β-catenin pathway [7].

Critical Considerations for Experimental Design

For researchers designing experiments with this compound, several factors are crucial:

  • Drug Interactions Remain a Key Confounder: A 2025 study demonstrated that this compound abolished the cancer-preventive efficacy of fluvastatin in a mouse model of breast cancer, likely by enhancing the metabolism of fluvastatin via CYP450 enzymes [7]. This underscores the vital need to carefully plan combination therapies.
  • Disease-Specific Mechanisms: Evidence suggests this compound's effects may work through different pathways in different contexts. For example, in asthma models, it alleviated airway disruption not by regulating cholesterol, but by suppressing the Wnt/β-catenin signaling pathway [8].
  • Research Status: It is critical to remember that all anti-tumor applications are still in the preclinical research stage and have not been approved for clinical use in humans [1].

Frequently Asked Questions (FAQs)

Q1: Why did this compound fail in clinical trials for atherosclerosis? A1: It failed primarily due to a lack of efficacy (it did not improve atherosclerotic lesions and could raise LDL) and significant drug-interaction risks caused by its induction of the CYP3A4 enzyme [2] [3] [1].

Q2: What is the current primary research focus for this compound? A2: The main focus is on its anti-tumor potential. As an ACAT1 inhibitor, it disrupts cholesterol storage in cancer cells and immune cells, showing promise in various preclinical cancer models [4] [5] [6].

Q3: What is a critical pitfall to avoid when using this compound in combination studies? A3: Its potent effects on cytochrome P450 enzymes can dramatically alter the metabolism and efficacy of co-administered drugs. Researchers must rigorously control for these pharmacokinetic interactions to avoid misleading results [1] [7].

References

Why Does Avasimibe Increase LDL Cholesterol?

Author: Smolecule Technical Support Team. Date: February 2026

The increase in Low-Density Lipoprotein Cholesterol (LDL-C) observed with avasimibe treatment is primarily attributed to its mechanism of action as an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor and its off-target effects on drug-metabolizing enzymes [1].

The core reason is that this compound activates the pregnane X receptor (PXR) [1]. This activation leads to the induction of two key components:

  • Cytochrome P450 3A4 (CYP3A4)
  • P-glycoprotein [1]

The induction of CYP3A4 is particularly critical because this enzyme is essential for the metabolism of many commonly used statins (e.g., atorvastatin) [1]. When this compound is administered concurrently with these statins, it can accelerate their breakdown, reducing their plasma concentration and thus diminishing their LDL-lowering efficacy.

The table below summarizes the key evidence from clinical studies:

Clinical Context Observed LDL-C Change Proposed Mechanism Source
Patients on background lipid-lowering therapy (mostly statins) Increase of 7.8% to 10.9% (dose-dependent) [2] Induction of CYP3A4, potentially reducing the efficacy of co-administered statins [1] [2] [2]
Subjects with Homozygous Familial Hypercholesterolemia (HoFH) on this compound monotherapy No significant change [3] [4] Suggests the LDL-C increase may be more apparent in a background of concomitant statin therapy. [3] [4]

Underlying Mechanisms and Experimental Evidence

The following diagram and details outline the biological pathways involved in this process.

G Ava This compound PXR Pregnane X Receptor (PXR) Ava->PXR ACAT ACAT Inhibition (Intended Target) Ava->ACAT CYP3A4 Induces CYP3A4 & P-glycoprotein PXR->CYP3A4 Statin Statins (e.g., Atorvastatin) CYP3A4->Statin Metab Increased Statin Metabolism Statin->Metab Efficacy Reduced Statin Efficacy Metab->Efficacy LDL Increased LDL-C Efficacy->LDL VLDL Reduced VLDL ApoB Secretion ACAT->VLDL VLDL->LDL  May Lower LDL

Primary Off-Target Mechanism: PXR Activation

As illustrated in the pathway above, the increase in LDL-C is largely a drug-drug interaction phenomenon rather than a direct effect of ACAT inhibition [1].

  • Key Evidence: A clinical trial investigating this compound on coronary atherosclerosis found that while placebo-treated patients had a 1.7% increase in LDL-C, patients receiving 50, 250, and 750 mg of this compound saw increases of 7.8%, 9.1%, and 10.9%, respectively. The study noted that 87-89% of patients were on concurrent statin therapy [2].
  • Experimental Consideration: When designing experiments or analyzing historical data involving this compound, it is critical to account for all concomitant medications. The LDL-elevating effect may be absent in studies using this compound monotherapy, as seen in a trial on HoFH patients where this compound alone did not significantly alter lipids [3] [4].
Intended Target Mechanism: ACAT Inhibition

Paradoxically, the intended mechanism of this compound—ACAT inhibition—is expected to lower apoB-containing lipoproteins.

  • Hepatic ACAT2 Inhibition: ACAT2 in the liver esterifies free cholesterol for incorporation into Very-Low-Density Lipoproteins (VLDL). Inhibiting this process reduces the secretion of VLDL apoB, the precursor to LDL [5] [6].
  • Supporting Data: A preclinical study in miniature pigs demonstrated that this compound decreased the hepatic secretion rate of VLDL apoB by 38-41% and the LDL apoB production rate by 25-63% [5].

Guidance for Experimental Design

To troubleshoot and prevent confounding LDL-C results in your research, consider the following:

  • Control for Drug Interactions: If your experiment involves this compound, using it as a monotherapy is the cleanest way to isolate its effects from PXR-mediated interactions. If combination therapy is necessary, avoid statins that are CYP3A4 substrates (like atorvastatin) and consider using statins metabolized by other pathways (like pravastatin or rosuvastatin).
  • Monitor Comprehensive Lipid Profiles: The most consistent lipid-lowering effect of this compound monotherapy observed in human trials is a reduction in triglycerides and VLDL-C [7] [6]. Tracking these parameters can serve as a positive control for the drug's biological activity.
  • Confirm Mechanism with In Vitro Models: To definitively confirm that an observed LDL increase is due to a drug interaction, you could use in vitro models to test whether this compound induces CYP3A4 activity and accelerates the clearance of a co-administered statin in your specific experimental system [1].

References

Administration Routes & Dosing

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe has been utilized in recent preclinical studies via several administration routes. The table below summarizes the key parameters for in vivo application:

Administration Route Typical Dose Range Vehicle/Formulation Commonly Used In Key Considerations

| Intraperitoneal (IP) Injection [1] [2] [3] | 10-30 mg/kg (Often every other day or similar regimens) | Dissolved in DMSO and/or further diluted in carrier solutions (e.g., PBS, saline); sometimes with a surfactant [4]. | Mouse models of cancer (breast, prostate), asthma. | A common route for preclinical efficacy studies; ensures systemic delivery. | | Oral Gavage (PO) [5] [1] | 10-20 mg/kg | Often administered in a lipid-based vehicle (e.g., corn oil) or with a high-fat meal to enhance absorption [5]. | Mouse models of cancer, atherosclerosis. | Better absorption with food, especially high-fat meals [5]. | | Intravenous (IV) Injection [4] | N/A (dose-dependent) | Nanoformulation with Human Serum Albumin (HSA), known as "avasimin," to overcome poor water solubility [4]. | Mouse xenograft models of cancer (prostate, colon). | Requires specialized formulation; improves tumor drug concentration by 4-fold compared to IC50 [4]. |

For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM), which is then diluted into the cell culture medium. Common working concentrations range from 5 to 20 µM [1] [6] [3].

Experimental Protocols and Workflows

Here are detailed methodologies for key in vivo and in vitro procedures based on current research.

In Vivo Protocol: Cancer Chemoprevention/Treatment in Mouse Models

This workflow is commonly used in breast and prostate cancer research [1] [3].

G In Vivo this compound Administration Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase start Start Experiment step1 Formulate Drug (IP: DMSO + Carrier Oral: Lipid Vehicle) start->step1 step2 Randomize Animals into Experimental Groups step1->step2 step3 Administer this compound (Oral Gavage or IP Injection) step2->step3 step4 Monitor Animals & Record Tumor Incidence/Volume step3->step4 Repeat dosing per study protocol step5 Terminate Study & Collect Tissues for Analysis step4->step5 step6 Perform Histological, Molecular, and Metabolic Analyses step5->step6 end Data Analysis & Conclusion step6->end

Key Steps:

  • Formulation: For IP injection, this compound is first dissolved in DMSO and then diluted in a saline or PBS solution. The final DMSO concentration is kept low (e.g., <5%) [4]. For oral administration, corn oil is a commonly used vehicle [1].
  • Dosing Schedule: A typical regimen in a breast cancer prevention model involves treating mice from 6 weeks to 22 weeks of age, with IP injections of fluvastatin daily and this compound every other day [1].
  • Endpoint Analysis: Studies often measure tumor incidence, tumor volume, and perform molecular analyses on collected tissues (e.g., qPCR for target genes like ACAT) [1].
In Vitro Protocol: Cell Proliferation and Migration Assays

This methodology is used to investigate this compound's direct anti-cancer effects on cell lines [6] [3].

G In Vitro this compound Treatment Workflow cluster_cellprep Cell Preparation cluster_treatment Treatment cluster_assay Assay Readout start Start Cell-Based Assay step1 Prepare this compound Stock (100 mM in DMSO) start->step1 step2 Seed Cells in Culture Plates step1->step2 step3 Prepare Working Concentrations (0-80 µM in medium) step2->step3 step4 Treat Cells for 24-72 Hours step3->step4 step5 Perform Assay (MTT, Colony Formation, Wound Healing, Flow Cytometry) step4->step5 step6 Analyze Results (Cell Viability, Migration, Apoptosis, Pathway Analysis) step5->step6 end Interpret Mechanisms of Action step6->end

Key Steps:

  • Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in DMSO. Aliquot and store at -20°C to avoid freeze-thaw cycles [7] [3].
  • Working Concentrations: Dilute the stock into the cell culture medium. Common final concentrations for efficacy studies range from 5 to 20 µM, with DMSO concentration not exceeding 0.1-0.2% [6] [3]. Always include a vehicle control (medium with the same concentration of DMSO).
  • Incubation and Analysis: Treat cells for 24-72 hours. Assays like MTT, colony formation, and wound healing are standard for assessing proliferation and migration [3]. Western blotting can be used to analyze pathway modulation (e.g., E2F-1, PPARγ) [6] [3].

Critical Troubleshooting Guide

Here are answers to potential technical questions and common pitfalls:

Problem Possible Cause Solution & Recommendation
Poor Solubility in Vehicle This compound is highly hydrophobic [4]. For IP/Oral: Use a lipid vehicle (corn oil) or a minimal amount of DMSO (<5%) with a surfactant (e.g., Tween-80) in saline. For IV: Use a human serum albumin (HSA) nanoformulation [4].
Lack of Efficacy In Vivo Poor bioavailability; potential drug interactions. Co-administer with a high-fat meal for oral dosing [5]. Be aware that this compound is a potent modulator of cytochrome P450 enzymes (CYP3A4, 2C9) and may interact with co-administered drugs [5] [1].
High Cytotoxicity in vitro Excessive DMSO concentration or incorrect this compound dose. Ensure final DMSO concentration is ≤0.1-0.2%. Perform a dose-response curve (e.g., 0-80 µM) to determine the optimal IC50 for your specific cell line [3].
Inconsistent In Vivo Results This compound may abolish the efficacy of other drugs, like statins [1]. Review combination therapy designs carefully. Conduct pharmacokinetic studies to check for metabolic interactions if this compound is part of a combination regimen [1].

Key Considerations for Experimental Design

  • Bioavailability and Formulation: The choice of administration route and vehicle is critical. While IP and oral are standard, the novel IV formulation (avasimin) significantly improves tumor delivery and efficacy, albeit with a more complex preparation process [4].
  • Drug Interactions: this compound is both a substrate and an inducer/inhibitor of several cytochrome P450 enzymes (e.g., CYP3A4, 2C9) [5] [8]. This is a crucial factor in planning combination therapies, as it can alter the metabolism of concurrently administered drugs [1].
  • Mechanism of Action: Beyond inhibiting ACAT, this compound has been shown to affect multiple signaling pathways in different contexts, including E2F-1 [3], Wnt/β-Catenin [2], and PPARγ [6]. The observed phenotype in your experiments may depend on the cellular context.

References

Avasimibe Stability & Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT1) [1] [2]. While comprehensive stability data is not available in the searched literature, the following table summarizes key handling information and potential stability risks inferred from its typical research use.

Potential Issue Manifestation Recommended Action Evidence Level
Solvent Incompatibility Precipitation in aqueous cell culture media. Always prepare a concentrated stock solution in DMSO (e.g., 100 mM) before diluting in aqueous buffers [3]. Directly from experimental methods [3].
Photodegradation Reduced potency over time if exposed to light. Store stock solutions and treated plates in the dark (e.g., amber vials, wrapped in foil) at -20°C or below. Standard practice for light-sensitive compounds.
Long-Term Storage Chemical decomposition, loss of activity. Store lyophilized powder at -20°C or -80°C in a desiccated environment. Aliquot stock solutions to avoid freeze-thaw cycles. Standard practice for lab chemicals.
Aqueous Stability Instability and precipitation in water or PBS. Avoid direct dissolution in aqueous solvents. The final concentration of DMSO in cell culture should not exceed 0.1-0.5% (v/v). Inferred from universal solvent use in studies [3] [1].

Experimental Protocols for Key Assays

Here are detailed methodologies for common experiments using this compound, compiled from recent publications.

Cell Viability and Proliferation (MTT and Clonogenic Assay)

This protocol is used to determine the inhibitory effect of this compound on cancer cell growth [3] [1].

  • Cell Lines: Prostate cancer (PC-3, DU 145) or bladder cancer (T24, 5637) cells.
  • Reagents: this compound stock (e.g., 100 mM in DMSO), MTT reagent (5 mg/mL in PBS), cell culture medium, DMSO.
  • Procedure:
    • Seeding: Plate cells in 96-well plates at a density of 3,000 cells per well in 200 µL of complete medium. Incubate for 24 hours.
    • Treatment: Replace medium with fresh medium containing a dose range of this compound (e.g., 0, 10, 20, 40 µM). Include a vehicle control (e.g., 0.1% DMSO).
    • Incubation: Culture cells for 48-72 hours.
    • MTT Assay: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
    • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals in 150 µL of DMSO.
    • Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
  • Clonogenic Survival Assay: Seed cells sparsely (1500 cells/well in a 6-well plate) and treat with this compound. Change the drug-containing medium every few days. After 10-15 days, when colonies are visible, fix with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the colonies [3].
Cell Migration (Wound Healing and Transwell Assay)

These assays evaluate the anti-metastatic potential of this compound [3] [1].

  • Wound Healing Assay:
    • Culture: Grow cells in 6-well plates until 95-100% confluent.
    • Scratch: Create a straight "wound" by scratching the cell monolayer with a sterile 200 µL pipette tip.
    • Wash & Treat: Wash twice with PBS to remove detached cells. Add medium containing 2% FBS and this compound.
    • Image & Analyze: Capture images at the scratch site at 0 hours and after 12-24 hours. Measure the gap distance using image software (e.g., ImageJ) and calculate the migration rate.
  • Transwell Migration Assay:
    • Pretreatment: Pretreat cells with this compound for 48 hours.
    • Seeding: Harvest the treated cells and seed them into the upper chamber of a Transwell insert (e.g., 1.2×10⁵ PC-3 cells) in serum-free medium.
    • Chemoattraction: Fill the lower chamber with medium containing 10% FBS as a chemoattractant.
    • Migration: Incubate for 24 hours to allow cells to migrate through the membrane.
    • Fix, Stain & Count: Remove non-migrated cells from the upper side. Fix and stain the migrated cells on the lower side with 4% PFA and 0.1% crystal violet. Count the cells under a microscope [3].

This compound Signaling Pathways

The diagrams below illustrate the primary molecular mechanisms of this compound identified in recent cancer studies, based on data from [3] and [1]. The scripts are provided for your use.

Pathway in Prostate Cancer

prostate_pathway Ava This compound ACAT1 ACAT1 (SOAT1) Ava->ACAT1 Inhibits E2F1 E2F-1 ACAT1->E2F1 Leads to Upregulation Prolif Inhibits Cell Proliferation E2F1->Prolif Metastasis Inhibits Cell Migration & Metastasis E2F1->Metastasis CycleProt ↓ CDK2/4/6, Cyclin D1/A E2F1->CycleProt EMT ↓ EMT Markers (N-cad, Vim, Snail) E2F1->EMT CycleProt->Prolif EMT->Metastasis

This compound inhibits ACAT1, leading to upregulation of the transcription factor E2F-1. Elevated E2F-1 suppresses the expression of cell cycle proteins and epithelial-mesenchymal transition (EMT) markers, ultimately inhibiting tumor proliferation and metastasis [3].

Pathway in Bladder Cancer

bladder_pathway Ava This compound ACAT1_node ACAT1 Ava->ACAT1_node Inhibits PPARg PPARγ ACAT1_node->PPARg Activates ROS ↑ ROS Production ACAT1_node->ROS Induces CycleArr G1 Cell Cycle Arrest PPARg->CycleArr CycleProt ↓ CCNA1/2, CCND1, CDK2, CDK4 PPARg->CycleProt CycleProt->CycleArr

This compound inhibits ACAT1 in bladder cancer, which activates the PPARγ signaling pathway and induces ROS production. Activation of PPARγ leads to the downregulation of key cell cycle proteins, resulting in G1 phase arrest [1].

Key Takeaways for Researchers

  • Solvent is Critical: The universal use of DMSO as a primary solvent in research highlights this compound's likely instability in aqueous environments. Adhering to the stock solution protocol is essential.
  • Mechanism is Context-Dependent: Be aware that the signaling pathway affected by this compound may differ depending on the cell type, as shown by the different pathways in prostate versus bladder cancer.
  • Monitor for Precipitation: A clear sign of solvent-related instability is the formation of precipitate in your treatment media. If this occurs, verify your stock solution and dilution methods.

References

Mechanism of Action and Experimental Profiles

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe is an orally active inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). It primarily targets the ACAT1 and ACAT2 isoforms [1] [2].

  • Original Development: Initially developed as a lipid-lowering agent for atherosclerosis [1].
  • Repurposing Potential: Now under investigation as an anticancer agent and for other therapeutic areas. It works by inhibiting cholesterol esterification, leading to the accumulation of intracellular free cholesterol, which can induce endoplasmic reticulum stress and apoptosis in tumor cells [3].
  • Immunomodulatory Effect: It can also enhance the anti-tumor activity of CD8+ T cells [3].

The tables below summarize its key pharmacological and physicochemical properties.

Table 1: Pharmacological Profile of this compound

Property Details
Molecular Target ACAT (SOAT) [1]
IC50 for ACAT1 24 µM [2]
IC50 for ACAT2 9.2 µM [2]
Primary Mechanism Inhibits cholesterol esterification, increasing intracellular free cholesterol [3]
Key Consequences Induces ER stress & apoptosis in cancer cells; reprograms immune cell function [3]
Metabolism Primarily hepatic (via CYP3A4, and to a lesser extent, CYP2C9) [1]
Elimination Half-life 15-24 hours [1]
Route of Administration Oral [1]

Table 2: Physicochemical and Handling Information

Property Details
Molecular Formula C₂₉H₄₃NO₄S [1]
CAS Number 166518-60-1 [2]
Solubility Soluble in DMSO (100 mg/mL, 199.31 mM) [2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years [2]
Storage (Solution) -80°C for 1 year; -20°C for 6 months [2]
Handling Note Hygroscopic DMSO can impact solubility; use newly opened solvent for stock solutions [2]

Strategies for Potency Enhancement

Enhancing the potency of this compound in research settings often involves combination strategies that leverage its mechanism of action.

Table 3: Strategies to Enhance this compound's Anti-Tumor Potency

Strategy Rationale & Mechanism Key Supporting Evidence
Combination with Immune Checkpoint Inhibitors This compound boosts function of CD8+ T cells; anti-PD-1 antibodies block T-cell inhibition. Superior tumor growth inhibition vs. monotherapy in mouse models [3].
Combination with Chemotherapy This compound can sensitize cancer cells to chemotherapeutic agents. Enhanced chemosensitivity to cisplatin in ovarian cancer cell lines [3].
Combination with Vaccines Increases the number and potency of tumor-infiltrating T cells. Kras vaccine with this compound increased IFN-γ & granzyme B in CD8+ T cells [3].
In Vivo Administration Optimal dosing in mouse models is established and well-tolerated. 30 mg/kg, intraperitoneally on alternate days, suppressed tumor growth & metastasis [4] [2].

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments cited in the literature, which you can adapt into standard operating procedures (SOPs) for your support center.

1. Cell Viability Assay (MTT Assay) This protocol is used to determine the inhibitory effect of this compound on cancer cell proliferation [4] [2].

  • Cell Lines: Prostate cancer cells (e.g., PC-3, DU 145).
  • Procedure:
    • Seed cells in 96-well plates at a density of 3,000 cells per well in 200 µL of medium.
    • After 24 hours, treat the cells with a concentration gradient of this compound (e.g., 0, 0.25, 5, 10, 20, 40, 80 µM). Prepare the working solution by diluting the DMSO stock in culture medium.
    • Incubate the cells for 1, 2, and 3 days.
    • On the day of measurement, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
    • Carefully discard the supernatant and dissolve the formed formazan crystals in 200 µL of DMSO per well.
    • Measure the optical density (OD) at 490 nm using a microplate reader.
  • Data Analysis: Cell viability is calculated as a percentage relative to the control group (0 µM this compound).

2. Western Blot Analysis for EMT Markers This protocol is used to investigate this compound's effect on inhibiting epithelial-mesenchymal transition (EMT), a key process in metastasis [4].

  • Cell Lines: Prostate cancer cells (e.g., PC-3, DU 145).
  • Procedure:
    • Seed cells and allow them to adhere overnight.
    • Treat cells with this compound at desired concentrations (e.g., 10 and 20 µM) for 48 hours.
    • Lyse the cells to extract total protein and quantify the concentration.
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk, then incubate with primary antibodies against EMT-related proteins (e.g., E-cadherin, N-cadherin, Vimentin, β-catenin, Snail, MMP9) overnight at 4°C.
    • The next day, incubate with an appropriate HRP-conjugated secondary antibody.
    • Detect the signal using a chemiluminescence substrate and visualize.
  • Expected Outcome: this compound treatment should upregulate E-cadherin and downregulate N-cadherin, Vimentin, β-catenin, Snail, and MMP9 [4].

3. Cell Cycle Analysis by Flow Cytometry This protocol is used to confirm that this compound induces cell cycle arrest [4].

  • Procedure:
    • Treat cells with this compound (e.g., 10 and 20 µM) for 48 hours.
    • Harvest the cells and fix them in 70% cold ethanol overnight at 4°C.
    • Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase.
    • Incubate in the dark for 30 minutes at room temperature.
    • Analyze the DNA content of the cells using a flow cytometer.
  • Expected Outcome: this compound treatment should lead to an accumulation of cells in the G1 phase of the cell cycle [4].

Key Signaling Pathways

The anticancer effects of this compound, particularly in prostate cancer, are closely linked to its upregulation of the transcription factor E2F-1. The diagram below illustrates this central pathway.

G This compound Anti-Cancer Mechanism via E2F-1 Ava This compound SOAT ACAT/SOAT Inhibition Ava->SOAT FC Free Cholesterol ↑ SOAT->FC E2F1 E2F-1 ↑ FC->E2F1 P1 Proliferation ↓ E2F1->P1 P2 Cell Cycle Arrest (G1 Phase) E2F1->P2 P3 Migration & Metastasis ↓ E2F1->P3 CDK CDK2/4/6, Cyclin D1 ↓ P2->CDK P21 p21 ↑ P2->P21 EMT EMT Markers ↓ (N-cadherin, Vimentin, etc.) P3->EMT

Research has also shown that this compound can protect the airway epithelial barrier in asthma models by inhibiting a different pathway, the Wnt/β-catenin signaling pathway [5]. This highlights the context-dependent nature of its action.

G This compound in Asthma via Wnt/β-Catenin Ava This compound Wnt Wnt/β-Catenin Pathway Ava->Wnt Suppresses HDM HDM Challenge HDM->Wnt Barrier Airway Epithelial Barrier Disruption Wnt->Barrier Outcome Mucus Secretion ↑ Goblet Cells ↑ Inflammation ↑ Barrier->Outcome

Frequently Asked Questions (FAQs)

Q1: Why was this compound's original development for atherosclerosis halted? Clinical development was discontinued in 2003 because a pivotal study found it had no favorable effect on atherosclerosis and actually significantly increased LDL cholesterol levels. It also had a high potential for drug-drug interactions due to its effects on cytochrome P450 enzymes [1].

Q2: How should I prepare and store this compound stock solutions for in vitro work?

  • Prepare stock solutions in DMSO, typically at a high concentration like 100 mM.
  • Be aware that hygroscopic DMSO can impact solubility, so it is best to use newly opened solvent.
  • For storage, as a powder, it is stable at -20°C for 3 years. For DMSO solutions, aliquot and store at -80°C for 1 year or -20°C for 6 months to prevent inactivation from repeated freeze-thaw cycles [2].

Q3: What is a proven in vivo dosing regimen for this compound in mouse cancer models? A validated and effective regimen is 30 mg/kg, administered via intraperitoneal injection on alternate days for 7 weeks. This protocol has been shown to suppress tumor growth and metastasis with good biocompatibility and low toxicity [4] [2].

References

Avasimibe compared to other ACAT inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

ACAT Inhibitors Comparison

Inhibitor Name Primary Target(s) Reported Potency (IC₅₀) Key Characteristics & Research Context
Avasimibe (CI-1011) ACAT1 & ACAT2 (non-specific) [1] ~19 μM [1] Orally available; previously in clinical trials for atherosclerosis; extensively researched for repurposing in cancer (lung, bladder, colorectal) [2] [3] [4] and Alzheimer's disease [5].
F12511 (Eflucimibe) ACAT1 (high-affinity) [1] 0.039 μM (ACAT1) [1] High-affinity ACAT1 inhibitor; has passed clinical safety tests for atherosclerosis; research applications include Alzheimer's disease and cancer [1].
K-604 ACAT1 (specific) [1] 0.45 μM (ACAT1) [1] ACAT1-specific inhibitor; >200-fold selectivity for ACAT1 over ACAT2; used in research on Alzheimer's disease and immune cell modulation [1] [6].
Pactimibe ACAT2 (specific) [7] Information not fully available Specific inhibitor of ACAT2; evaluated in clinical trials for cardiovascular disease but did not show benefit [7].

Experimental Insights and Protocols

The effects of these inhibitors, particularly this compound, are demonstrated through standard experimental protocols. Here are the methodologies commonly used to generate the data cited in the comparison:

Cell Viability and Proliferation Assays
  • Purpose: To determine if ACAT inhibition reduces cancer cell growth and to find the half-maximal inhibitory concentration (IC₅₀).
  • Typical Protocol:
    • Seed cancer cells (e.g., Lewis lung carcinoma, bladder cancer, or colorectal cancer cells) in 96-well plates.
    • After cell attachment, treat with a concentration gradient of the inhibitor (e.g., 0-20 μM this compound) for 24-96 hours.
    • Add a cell viability reagent like Cell Counting Kit-8 (CCK-8) or MTT.
    • Incubate for 1-4 hours, then measure the optical density (OD) at 450nm or 570nm with a microplate reader.
    • Calculate cell viability percentage and determine the IC₅₀ value [2] [3] [4].
Cell Migration and Invasion Assays
  • Purpose: To assess the inhibitor's potential to suppress cancer metastasis.
  • Wound Healing (Scratch) Assay Protocol:
    • Grow cells in 6-well plates to near 100% confluency.
    • Create a uniform scratch in the cell monolayer with a sterile pipette tip.
    • Wash away detached cells and add fresh medium with or without the inhibitor (e.g., 5 or 10 μM this compound).
    • Capture images of the scratch at 0 hours and after 24-48 hours.
    • Use image analysis software (like ImageJ) to calculate the percentage of wound closure compared to the initial width [2] [3].
Analysis of Apoptosis and Cell Cycle
  • Purpose: To investigate how inhibition leads to cell death.
  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
    • Treat and harvest cells.
    • Stain with Annexin V-FITC and PI.
    • Analyze using flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [2].
  • Cell Cycle Analysis Protocol:
    • Fix the cells in cold ethanol.
    • Treat with RNase and stain cellular DNA with PI.
    • Analyze DNA content via flow cytometry to determine the percentage of cells in G1, S, and G2/M phases [3].
Monitoring Intracellular Lipid Metabolism
  • Purpose: To confirm on-target engagement and its metabolic consequences.
  • ³H-Oleate Pulse Labeling:
    • Treat cells with an ACAT inhibitor.
    • Pulse with ³H-oleate conjugated to fatty acid-free BSA.
    • Extract cellular lipids.
    • Separate cholesteryl esters (CE) and triacylglycerols (TAG) by thin-layer chromatography (TLC).
    • Quantify the radiolabeled CE, which directly reflects ACAT enzyme activity in live cells [6].

The following diagram illustrates the logical workflow of a typical experimental study investigating an ACAT inhibitor like this compound, incorporating the key protocols described above.

Start Start: Treat Cells with ACAT Inhibitor VC Viability & Proliferation (CCK-8/MTT Assay) Start->VC MA Migration & Invasion (Wound Healing/Transwell) Start->MA AC Apoptosis & Cell Cycle (Annexin V/PI Flow Cytometry) Start->AC LM Lipid Metabolism (³H-Oleate Pulse, TLC) Start->LM WB Protein Analysis (Western Blot) VC->WB e.g., Confirm target expression (ACAT1) MA->WB e.g., Check signaling pathway proteins AC->WB e.g., Detect apoptosis markers (c-Caspase 3) LM->WB e.g., Analyze cholesterol efflux transporters (ABCA1) EV In Vivo Validation (Mouse Xenograft Models) WB->EV Validate findings in a whole organism End Synthesize Conclusions EV->End

Key Takeaways for Researchers

  • For Broad-Acting Studies: This compound is a robust, well-characterized choice, especially for initial in vitro and in vivo proof-of-concept studies in oncology and other fields, with the added benefit of known oral bioavailability [2] [8] [9].
  • For ACAT1-Specific Mechanisms: If your research question requires specific inhibition of ACAT1 without affecting ACAT2, K-604 or F12511 are superior tools due to their higher potency and selectivity [1].
  • Consider Drug Formulation: The high hydrophobicity of potent inhibitors like F12511 can be a challenge. Nanoparticle encapsulation methods using DSPE-PEG2000 and phosphatidylcholine have been successfully developed to improve their delivery and bioavailability for in vivo applications [1].

References

Avasimibe efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe Efficacy Overview

Cancer Type / Context Experimental Model Efficacy Summary & Key Data Proposed Mechanism
Prostate Cancer (Monotherapy) In vitro (PC-3, DU 145 cells); In vivo (xenograft & pulmonary metastasis models) Suppresses tumour proliferation and metastasis [1]. Triggers G1 phase cell cycle arrest and inhibits migration [1]. Upregulation of E2F-1 signalling pathway; Downregulation of EMT-related proteins (N-cadherin, β-catenin, vimentin) [1].
Breast Cancer (In vitro combination) In vitro (MCF10.DCIS cells) Potentiates fluvastatin, leading to 100% inhibition of colony formation (p < 0.001) [2] [3]. ACAT2 inhibition counteracts statin-induced restorative feedback [2] [3].
Breast Cancer (In vivo combination) In vivo (SV40 C3(1) TAg mouse model) Abolishes fluvastatin efficacy: Tumour incidence rose to 89% (vs. 29% with fluvastatin alone) [2] [3]. Likely drug-drug interaction; this compound may enhance fluvastatin metabolism via CYP450 enzymes [2] [3].
Glioma & Pancreatic Cancer (Monotherapy) In vitro (cell line studies) Exerts anticancer activity [2] [3]. Inhibition of tumor proliferation/metastasis via E2F signaling or Wnt/β-catenin pathway [2] [3].

Key Experimental Protocols

The data in the summary table are generated from standardized preclinical experiments. Here are the detailed methodologies for the key assays cited.

Cell Viability and Proliferation Assays
  • MTT Assay: Used to assess cell metabolic activity as a proxy for viability and proliferation. Cells are plated in 96-well plates and treated with a range of this compound concentrations (e.g., 0-80 μM). After 1-3 days, MTT reagent is added and converted to purple formazan crystals by living cells. The crystals are dissolved, and optical density (OD) is measured at 490 nm [1].
  • Clonogenic Survival Assay: Measures the ability of a single cell to proliferate and form a colony. Cells are seeded at low density (e.g., 1,500 cells per well in a 6-well plate) and treated with drugs for 10-15 days. Resulting colonies are fixed, stained with crystal violet, and counted [2] [1].
Migration and Invasion Assays
  • Wound Healing (Scratch) Assay: Evaluates two-dimensional cell migration. A confluent cell monolayer is scratched with a sterile tip to create a "wound." Cells are washed and cultured in a low-serum medium with the drug. The distance the cells migrate into the scratch is measured over 12-48 hours [1].
  • Transwell Migration Assay: Assesses directed cell migration through a porous membrane. Cells pretreated with the drug are placed in the upper chamber of a Transwell insert with a serum-free medium. A chemoattractant is placed in the lower chamber. After incubation, cells that migrate through the pores to the lower side of the membrane are fixed, stained, and counted [1].
In Vivo Efficacy Studies
  • Xenograft Tumor Model: Immunodeficient mice are subcutaneously injected with human cancer cells. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control vs. This compound). Tumor dimensions are measured regularly to calculate volume, and the final tumor weight is assessed at the endpoint [1].
  • Spontaneous Tumor Model: Genetically engineered mouse models (e.g., SV40 C3(1) TAg mice) that spontaneously develop tumors are used. Mice are prophylactically treated with the drug or vehicle for several weeks, and researchers monitor the time to tumor onset (tumor-free survival) and final tumor incidence in each group [2] [3].

Mechanism of Action and Drug Interaction

The experimental data reveals that this compound's efficacy is highly context-dependent, hinging on its interaction with specific cellular pathways and other drugs. The following diagram illustrates the critical interaction that abrogates statin efficacy.

The paradoxical efficacy of this compound – beneficial in monotherapy yet detrimental in combination with statins – presents a crucial cautionary note for combination therapy design. The proposed mechanism involves this compound's potential induction of CYP450 enzymes, leading to enhanced metabolism and inactivation of fluvastatin [2] [3].

Conclusion for Research and Development

  • Promising Monotherapy: this compound demonstrates strong efficacy as a single agent in suppressing proliferation and metastasis in various cancers (prostate, glioma, pancreatic) by targeting ACAT and influencing pathways like E2F-1 [1].
  • High-Risk Combination Therapy: Combining this compound with statins for cancer prevention is counterproductive. Despite a solid mechanistic rationale and positive in vitro results, the in vivo interaction leads to a complete loss of the statin's protective effect [2] [3]. This underscores the critical importance of thorough drug-drug interaction studies in physiologically relevant models during therapeutic development.

References

Avasimibe antitumor activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Avasimibe Antitumor Activity Overview

Cancer Type Experimental Model Key Findings & Proposed Mechanisms Citation
Prostate Cancer In vitro (PC-3, DU 145 cells); In vivo (xenograft & pulmonary metastasis models) Suppressed proliferation/metastasis; induced G1 phase cell cycle arrest; upregulated E2F-1 protein. E2F-1 knockdown reversed this compound's effects. [1]
Cholangiocarcinoma (CCA) In vitro (RBE, QBC939 cells); In vivo (mouse xenograft) Inhibited proliferation/tumor growth; acted via the FoxM1-AKR1C1 signaling axis. FoxM1 binds to AKR1C1 promoter to trigger transcription. [2]
Bladder Cancer (BLCA) In vitro (5637, T24 cells); In vivo (xenograft & pulmonary metastasis models) Reduced proliferation/migration; induced G1 phase arrest; increased ROS production; effects involved PPARγ signaling upregulation. [3]
Triple-Negative Breast Cancer (TNBC) In vitro (MCF10.DCIS cells); In vivo (SV40 C3(1) TAg mouse model) Contradictory finding: Combined with fluvastatin, it abolished fluvastatin's efficacy in vivo despite working in vitro. Potential drug-drug interaction via CYP450 metabolism. [4]

This compound's anticancer effects involve several key signaling pathways, with the cholesterol metabolism pathway being central to its mechanism of action.

Detailed Experimental Data & Protocols

For research reproducibility, here are the methodologies from key studies.

In Vitro Assays for Proliferation, Metastasis, and Mechanism

The following table summarizes common experimental protocols used to validate this compound's effects [1] [2] [3]:

Assay Type Protocol Summary Key Outcome Measures
Cell Proliferation (MTT) Cells seeded in 96-well plates, treated with this compound (e.g., 0-80 µM) for 1-3 days. Incubated with MTT reagent (5 mg/mL) for 4 hours, followed by DMSO dissolution. Absorbance at 570 nm to assess cell viability.
Clonogenic Survival Cells seeded in 6-well plates (1500-5000 cells/well), treated with this compound for 10-15 days until colonies form. Fixed with 4% PFA, stained with 0.1% crystal violet. Number of visible cell colonies counted.
Cell Migration (Wound Healing) Cell monolayer scratched with a pipette tip. Treated with this compound in low-serum medium (e.g., 2% FBS). Gap closure distance measured at 0h and 12h/24h. Migration rate calculated.
Cell Migration (Transwell) This compound-pretreated cells seeded in serum-free medium into upper chamber. Medium with 10% FBS in lower chamber as chemoattractant. Incubated 24h. Migrated cells on lower membrane surface fixed, stained (crystal violet), and counted.
Cell Cycle Analysis (Flow Cytometry) This compound-treated cells collected, fixed, stained with DNA staining solution (e.g., PI), incubated 30 min in dark. DNA content analyzed by flow cytometry to determine G0/G1, S, G2/M phases.
Western Blot Analysis Cells lysed (RIPA buffer), proteins separated by SDS-PAGE, transferred to membrane, incubated with primary (e.g., anti-CCND1, CDK2/4, PPARγ) and secondary antibodies. Protein expression levels detected via chemiluminescence.
In Vivo Validation Models
  • Prostate Cancer Study [1]: Used xenograft and pulmonary metastasis models. The antitumor effects were evaluated in vivo.
  • Cholangiocarcinoma Study [2]: Utilized an abdominal cavity tumor xenograft model. QBC939 cells were injected into nude mice, followed by this compound treatment via gavage for 21 days. Tumor weight was the primary endpoint.
  • Bladder Cancer Study [3]: Also employed xenograft and pulmonary metastasis models to confirm that this compound could inhibit tumor growth and metastasis in vivo.

Critical Note on Drug-Drug Interaction

A crucial finding for future research and combination therapy is that This compound abolished the chemopreventive efficacy of fluvastatin in a mouse model of Triple-Negative Breast Cancer (TNBC) [4].

  • In Vitro vs. In Vivo Discrepancy: While the combination completely inhibited the growth of statin-resistant MCF10.DCIS cells in vitro, it was completely ineffective in vivo, with tumor incidence rising to 89% (similar to the control), compared to 29% with fluvastatin alone [4].
  • Proposed Mechanism: This is likely due to a pharmacokinetic interaction. This compound is a known activator of the Pregnane X Receptor (PXR), leading to the induction of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9 [4] [5] [6]. This enhanced metabolism is hypothesized to rapidly break down fluvastatin in the body, negating its effect [4].

Conclusion for Research Professionals

This compound is a promising multitarget anticancer agent with validated activity in preclinical models of prostate cancer, cholangiocarcinoma, and bladder cancer. Its primary mechanism involves ACAT1 inhibition, disrupting cholesterol homeostasis.

  • Strengths: Shows efficacy across multiple cancer types; documented in vivo activity; well-defined mechanism of action targeting cholesterol metabolism, a hallmark of cancer.
  • Considerations & Gaps: The most significant caveat is its potential to cause clinically relevant drug-drug interactions via CYP450 enzyme induction [4] [5]. Furthermore, its antitumor efficacy as a single agent in humans remains to be established, and direct comparative efficacy data against other standard-of-care alternatives is limited in the available literature.

References

Avasimibe's Anticancer Mechanisms and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes Avasimibe's mechanisms and key experimental findings across different cancer types, based on recent studies.

Cancer Type Primary Target & Mechanism Key Experimental Findings In Vivo Model & Dosage

| Prostate Cancer | Inhibits ACAT-1, upregulating the transcription factor E2F-1; induces cell cycle arrest and suppresses metastasis [1]. | - Proliferation (MTT): IC~50~ ~20-40 µM [1]

  • Apoptosis: Significant increase in apoptotic cells [1]
  • Migration (Wound Healing): Dose-dependent inhibition of cell migration [1] | Xenograft & Metastasis Model: 15-30 mg/kg/d, i.p.; Suppressed tumor growth and lung metastasis [1] | | Glioblastoma (GBM) | Inhibits ACAT-1, inducing mitochondria-dependent apoptosis and cell cycle arrest via p53 pathway [2]. | - Proliferation (MTT): IC~50~: U251 (20.29 µM), U87 (28.27 µM) at 48h [2]
  • Colony Formation: ~50-80% inhibition [2]
  • Apoptosis: ↑Caspase-3/7 activity, ↑Bax, ↑cleaved PARP [2] | Xenograft (U87): 15, 30 mg/kg/d, i.p. for 18 days; Dose-dependent tumor growth inhibition [2] | | Breast Cancer (Context: Combination Therapy) | Co-targeting ACAT-2 with fluvastatin to overcome statin resistance [3] [4]. | - In Vitro (Colony Formation): Fluvastatin (5 µM) + this compound (10/15 µM) caused 100% growth inhibition in MCF10.DCIS cells [3] [4].
  • In Vivo Paradox: The combination abolished fluvastatin's efficacy, potentially due to drug-drug interaction [3] [4]. | SV40 C3(1) TAg Mouse Model: Fluvastatin (10 mg/kg/d) + this compound (20 mg/kg, every other day); Tumor incidence: ~90% (vs. ~29% with fluvastatin alone) [3] [4] | | Asthma (Non-Cancer) | Preserves airway epithelial barrier by inhibiting Wnt/β-catenin signaling, independent of cholesterol metabolism [5]. | - In Vivo (HDM-induced mice): 20 mg/kg reduced IL-4, IL-5 in BALF and total IgE in serum [5].
  • Restored distribution of airway epithelial junction proteins [5]. | HDM-induced Mouse Model: 20 mg/kg, i.p.; Reduced airway hyperresponsiveness and inflammation [5] |

Detailed Experimental Protocols

Here are the standard methodologies used in the cited experiments to help you evaluate and potentially replicate the findings.

  • Cell Viability/Proliferation Assays

    • MTT Assay [1] [2]: Cells are plated in 96-well plates and treated with a dose range of this compound (e.g., 0-80 µM) for 1-3 days. MTT reagent is added and converted to formazan crystals by viable cells. The crystals are dissolved in DMSO, and absorbance is measured at 490-570 nm. Cell viability is calculated as a percentage of the control.
    • Clonogenic Survival Assay [1] [2]: A low density of cells (e.g., 1500-3000 cells/well) is seeded and allowed to form colonies over 10-15 days in the presence of this compound. Colonies are fixed, stained with crystal violet, and counted. This measures long-term cell survival and proliferative capacity.
  • Apoptosis Assays

    • Flow Cytometry [1] [2]: Cells are stained with Annexin V and Propidium Iodide (PI) after this compound treatment. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis). The population of Annexin V+/PI- and Annexin V+/PI+ cells is quantified.
    • Caspase Activity [2]: Caspase-3/7 activity is measured using commercial luminescent or fluorescent substrates. Increased activity indicates activation of the executioner phase of apoptosis.
    • Mitochondrial Membrane Potential (ΔΨm) [2]: JC-1 dye is used. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains in its green fluorescent monomeric form. A shift from red to green fluorescence indicates apoptosis.
  • Cell Migration Assays

    • Wound Healing/Scratch Assay [1]: A confluent cell monolayer is scratched to create a "wound." The movement of cells into the scratch area is monitored and measured over 12-48 hours in the presence of this compound.
    • Transwell Migration Assay [1]: Cells are placed in the upper chamber of a Transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. Cells that migrate through the pores to the lower side after this compound treatment are fixed, stained, and counted.
  • In Vivo Efficacy Studies

    • Xenograft Mouse Model [1] [2]: Immunodeficient mice (e.g., nude mice) are subcutaneously injected with human cancer cells. Once tumors are palpable, mice are randomized into treatment groups (e.g., vehicle control vs. This compound at 15-30 mg/kg). Tumors are measured regularly to calculate volume, and the mice are weighed to monitor toxicity. At the endpoint, tumors are excised and weighed.

Signaling Pathways in Cancer Models

The diagrams below illustrate the key molecular pathways through which this compound exerts its effects in different cancer types, as revealed by the studies.

G This compound Mechanisms in Prostate Cancer and Glioblastoma cluster_Prostate Prostate Cancer Model cluster_GBM Glioblastoma (GBM) Model Ava This compound ACAT1 ACAT-1 Ava->ACAT1 Inhibits CE Cholesteryl Ester (CE) (Storage Form) ACAT1->CE Reduced Synthesis FC Free Cholesterol ↑ E2F1 E2F-1 Protein ↑ FC->E2F1 Promotes Upregulation p53 p53 ↑ FC->p53 Promotes Upregulation E2F1_effects Cell Cycle Arrest Inhibition of Proliferation Suppression of Migration E2F1->E2F1_effects p21 p21 ↑ p53->p21 GADD45A GADD45A ↑ p53->GADD45A Apoptosis Mitochondrial Apoptosis (↑Bax, ↓Bcl-2, ↑Caspases) p53->Apoptosis CDKs CDK2/4/6, Cyclin D1 ↓ p21->CDKs GADD45A->CDKs CycleArrest G0/G1 & G2/M Phase Arrest CDKs->CycleArrest

Key Insights for Researchers

Based on the compiled data, here are critical points for your audience of drug development professionals:

  • Confirm Broad Anticancer Activity: The evidence robustly confirms that this compound, via ACAT-1 inhibition, has multi-faceted anticancer effects, including inducing apoptosis, arresting the cell cycle, and inhibiting metastasis in models of prostate cancer, glioblastoma, and others [1] [6] [2].
  • Highlight Critical Context-Dependent Effects: A crucial finding from 2025 research is that this compound's success in vitro does not always translate in vivo. In a breast cancer prevention model, it abolished the efficacy of fluvastatin, a statin [3] [4]. The authors hypothesize this is due to a drug-drug interaction where this compound may induce cytochrome P450 enzymes, enhancing the metabolism of fluvastatin [3] [4]. This is a major cautionary note for designing combination therapies.
  • Note Pleiotropic Mechanisms: this compound can act through pathways beyond its primary target. In asthma models, it protected the epithelial barrier by suppressing the Wnt/β-catenin pathway, an effect independent of its role in cholesterol esterification [5]. This suggests its therapeutic potential could extend to non-oncological indications.

References

Documented Mechanisms and Anticancer Effects of Avasimibe

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates findings on how Avasimibe suppresses tumor growth and metastasis across various cancers, as reported in recent preclinical studies.

Cancer Type Primary Findings & Quantitative Data Proposed Signaling Pathways Involved

| Prostate Cancer [1] | - Suppressed tumor growth and metastasis in vivo.

  • Cell Cycle: Induced G1-phase arrest.
  • Proliferation (MTT): Inhibited with IC₅₀ ~20-40 µM.
  • Migration: Attenuated in wound healing/Transwell assays. | E2F-1 signaling pathway upregulation. | | Bladder Cancer (BLCA) [2] | - Proliferation (MTT): Significant inhibition at 10-20 µM.
  • Cell Cycle: Induced G1-phase arrest.
  • Migration (Wound Healing): ~50% reduction at 20 µM.
  • In Vivo: Suppressed xenograft tumor growth and lung metastasis. | PPARγ signaling pathway activation. | | Hepatocellular Carcinoma (HCC) [3] | - Targeted SOAT1 (another name for ACAT1).
  • In Vivo: Suppressed tumor growth in mouse models (20 mg/kg/day, i.p.).
  • Mechanism: Reprogrammed cholesterol metabolism in tumor microenvironment. | Enhanced anti-tumor immunity (CD8+ T cells, neutrophils). | | Glioma [1] | - Inhibited proliferation and metastasis of glioma cells. | LINC00339 downregulation. |

Experimental Protocols for Key Assays

To aid in reproducibility, here are the core methodologies commonly used in the cited this compound studies.

  • Cell Viability (MTT Assay) [1] [2]:

    • Seed cells (e.g., 3,000/well) in 96-well plates.
    • After 24 hours, treat with a dose range of this compound (e.g., 0-80 µM) for 24-72 hours.
    • Add MTT reagent (e.g., 20 µL of 5 mg/mL) and incubate for 4 hours.
    • Dissolve formazan crystals in DMSO (150 µL) and measure absorbance at 570 nm.
  • Clonogenic Survival Assay [1] [2]:

    • Seed a low density of cells (e.g., 1,000-1,500/well) in 6-well plates.
    • Treat with this compound and culture for 10-15 days until visible colonies form.
    • Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
    • Count colonies (typically >50 cells) manually or with software.
  • Wound Healing / Migration Assay [1] [2]:

    • Grow cells to 95-100% confluence in 6-well plates.
    • Create a scratch wound with a sterile pipette tip.
    • Wash away debris and add fresh medium with this compound (often with low serum, e.g., 2% FBS).
    • Image the scratch at 0 hours and 12-24 hours post-scratch.
    • Calculate migration rate: 1 - (scratch distance at Tₓ / scratch distance at T₀).
  • In Vivo Xenograft Models [1] [3] [2]:

    • Subcutaneously inject immunodeficient mice (e.g., NOD-SCID) with cancer cells (e.g., 5x10⁶ PC-3 prostate cells).
    • When tumors reach ~100 mm³, randomize mice into groups.
    • Administer this compound (e.g., 20 mg/kg/day, i.p.) or vehicle control for several weeks.
    • Monitor and calculate tumor volume regularly: 0.5 × length × (width)².

Visualization of Core Mechanisms

The diagram below synthesizes the primary mechanisms of action (MoA) for this compound reported across the studies, which may help in designing reproducibility experiments.

Critical Considerations for Reproducibility

When evaluating this compound research, consider these factors that can significantly impact the reproducibility of results:

  • Cell Line and Context Dependence: The specific mechanism (E2F-1 vs. PPARγ) appears to vary by cancer type and cellular context. Always confirm the primary pathway in your specific model system [1] [2].
  • Dosage and Solubility: Effective concentrations in vitro often range from 10 to 40 µM. This compound is typically dissolved in DMSO for in vitro work. For in vivo studies, it's commonly administered intraperitoneally at 20 mg/kg/day using a vehicle like 30% PEG400 + 0.5% Tween 80 [3] [4].
  • Cholesterol Metabolism Focus: A key reproducible finding is this compound's core action of inhibiting ACAT1, leading to the accumulation of free cholesterol and subsequent biological effects. Assays measuring free cholesterol vs. cholesteryl ester ratios are crucial for validating target engagement [5] [2].

References

Antitumor Efficacy of Avasimibe Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental findings on Avasimibe's effects in various cancers, including key pathways and model systems.

Cancer Type Key Targets/Pathways Experimental Models Observed Effects Citation
Cholangiocarcinoma FoxM1/AKR1C1 signaling Cell lines (RBE, QBC939), Mouse xenograft Inhibited cell proliferation and tumor growth [1]
Colorectal Cancer ACAT1 inhibition, synergy with 5-FU Cell line (HT-29) Strong synergistic antiproliferative effect with 5-FU [2]
Bladder Cancer PPARγ signaling, Cell cycle (G1 arrest) Cell lines (5637, T24), Xenograft & metastasis models Suppressed tumor growth and metastasis, induced cell cycle arrest [3]
Osteosarcoma FoxM1/AKR1C1 signaling Cell lines, Mouse model Inhibited tumor growth [4]
Glioblastoma ACAT1/SOAT1 inhibition Cell line studies Potential therapeutic target; inhibits proliferation, migration, invasion [5] [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in key studies.

  • In Vitro Cell Viability (Proliferation) Assay [1] [2] [3]

    • Cell Lines: Various cancer-specific lines.
    • Procedure: Cells are seeded in 96-well plates and treated with a concentration gradient of this compound.
    • Viability Measurement: Cell viability is measured at indicated times using a CCK-8 assay, which relies on a water-soluble tetrazolium salt to produce a colorimetric signal. Results are validated by MTT assay or clonogenic survival assay.
  • In Vivo Tumor Xenograft Models [1] [3]

    • Animals: Immunodeficient mice (e.g., Balb/c nude mice).
    • Tumor Implantation: Cancer cells are injected subcutaneously or into the abdominal cavity.
    • Drug Administration: After tumor formation, mice are divided into control and treatment groups. The treatment group receives this compound (e.g., 30 mg/kg) orally via gavage for several weeks.
    • Endpoint Analysis: Tumors are harvested and weighed. Tumor tissues are often analyzed with Immunohistochemistry (IHC) for protein expression.
  • Gene Expression Analysis via qRT-PCR [1] [2]

    • RNA Extraction: Total RNA is extracted from cells or tissues using Trizol reagent.
    • Reverse Transcription: cDNA is synthesized using a reverse transcription kit.
    • Quantitative PCR: qRT-PCR is performed with specific primers for target genes (e.g., AKR1C1, FoxM1). Data is normalized to a housekeeping gene like β-actin.
  • Pathway Interaction Analysis [1]

    • Promoter Binding Assay: Potential transcription factor binding sites on gene promoters are predicted and tested.
    • Plasmid Transfection: Wild-type and mutant promoter sequences are cloned into reporter vectors (e.g., pGL3) and transfected into cells.
    • Activity Measurement: Promoter activity is measured to confirm direct binding and transcriptional regulation.

Signaling Pathways in this compound's Mechanism

This compound exerts antitumor effects primarily by inhibiting ACAT1, leading to a cascade of molecular events. The diagram below illustrates the core mechanisms validated across multiple studies.

G This compound This compound ACAT1 ACAT1 This compound->ACAT1 Inhibits FoxM1 Transcription Factor FoxM1 This compound->FoxM1 Suppresses FreeChol Intracellular Free Cholesterol ACAT1->FreeChol Blocked Esterification Leads to Accumulation ERStress ER Stress / ROS FreeChol->ERStress Induces PPARg PPARγ Activation FreeChol->PPARg Activates Outcomes Inhibition of: - Proliferation - Tumor Growth - Metastasis - G1/S Cell Cycle Progression ERStress->Outcomes Contributes to PPARg->Outcomes Mediates AKR1C1 Downstream Target AKR1C1 FoxM1->AKR1C1 Directly Binds Promoter & Transactivates FoxM1->Outcomes Promotes Oncogenesis AKR1C1->Outcomes Promotes Oncogenesis

The core mechanism involves this compound inhibiting ACAT1, leading to accumulated free cholesterol that induces ER stress and activates PPARγ. Additionally, this compound suppresses the oncogenic FoxM1/AKR1C1 axis. These pathways converge to inhibit cancer progression [1] [3] [4].

Research Implications and Future Directions

  • Therapeutic Potential: this compound shows promise for repurposing in oncology, particularly in combination with standard chemotherapies like 5-FU to achieve synergistic effects and potentially lower required doses [2] [4].
  • Biomarker Role: While not a standalone diagnostic biomarker, expression levels of its targets (ACAT1/SOAT1, FoxM1, AKR1C1) are often elevated in tumors and correlate with poor prognosis, suggesting their potential as predictive biomarkers or therapeutic targets [1] [6].
  • Key Consideration: A 2025 study reported that this compound abolished the efficacy of fluvastatin in a breast cancer prevention model, likely due to drug-metabolizing enzyme interactions. This highlights the critical importance of investigating drug combinations [7].

References

Safety and Efficacy Profile of Avasimibe

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Summary of Avasimibe's Effects in Preclinical Cancer Models

Study Model Dosage Key Efficacy Findings Key Safety & Interaction Findings Citation
TNBC Mouse Model (SV40 C3(1) TAg) Fluvastatin (10 mg/kg/day) + this compound (20 mg/kg, every other day) Abolished efficacy: 89% tumor incidence, similar to vehicle control. Drug-Drug Interaction: this compound likely enhances fluvastatin metabolism via CYP450, reducing its efficacy in vivo. [1]
HCC Mouse Model (C57BL/6) 20 mg/kg/day, intraperitoneal Significantly inhibited tumor activity both in vitro and in vivo. Well-tolerated at this dosage in the study. [2]
Prostate Cancer Mouse Model (Xenograft) 20 mg/kg/day, intraperitoneal Suppressed tumor growth and metastasis in vivo. No major toxicity reported in the study. [3]
Asthma Mouse Model (C57BL/6) 20 mg/kg, intraperitoneal Reduced key inflammatory cytokines (IL-4, IL-5) and total IgE. Showed excellent anti-inflammatory effects and safety. [4]

Table 2: Cytotoxicity and T-cell Enhancement Studies *In Vitro*

Cell Type / Assay Concentration Findings Citation
Statin-resistant MCF10.DCIS cells (Colony Formation Assay) 10-15 µM (combined with 5 µM Fluvastatin) Complete abolition of cell colonizing ability. [1]
Prostate Cancer cells (PC-3, DU 145) (MTT Assay) 0 - 80 µM Suppressed cell proliferation in a dose- and time-dependent manner. [3]
CD8+ T cells (Genetic & Pharmacological inhibition of ACAT1) N/A Enhanced effector function and proliferation; promoted better immune synapse formation. [5]

Detailed Experimental Protocols

The safety and efficacy data are derived from standardized preclinical experiments. Here are the core methodologies used in the cited studies:

  • *In Vivo* Efficacy and Safety Studies

    • Animal Models: Studies used specific mouse models, including SV40 C3(1) TAg for triple-negative breast cancer, C57BL/6 for hepatocellular carcinoma (HCC) and asthma, and xenograft models for prostate cancer [2] [1] [3].
    • Dosing: this compound was typically administered via intraperitoneal injection at doses ranging from 10 to 30 mg/kg, with 20 mg/kg being a common effective dose. Treatment durations varied from 16 to 28 weeks [2] [1] [4].
    • Tumor Monitoring: Researchers measured tumor volume weekly using calipers and calculated volume using the formula: ( 0.5 \times \text{length} \times (\text{width})^2 ). Tumor incidence and survival rates were tracked over time [2] [1].
    • Toxicity Assessment: General animal health and behavior were monitored throughout the study period. Specific analyses included examining serum and tissue samples for markers of inflammation and toxicity [2] [4].
  • *In Vitro* Cytotoxicity and Combination Studies

    • Cell Culture: Human cancer cell lines (e.g., HepG2, Hep3B, Huh7 for HCC; PC-3, DU 145 for prostate cancer; MCF10.DCIS for breast cancer) were cultured in standard media like DMEM or RPMI 1640, supplemented with 10% fetal bovine serum [2] [1] [3].
    • Viability Assays:
      • MTT Assay: Cells were treated with a range of this compound concentrations (e.g., 0-80 µM). After incubation, MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 490 nm to determine cell viability [3].
      • Clonogenic Survival Assay: Cells were treated with drugs for 24 hours, then reseeded at low density and allowed to grow for 10-15 days. The resulting colonies were fixed, stained with crystal violet, and counted [1] [3].
  • Studies on Immune Cell Function

    • T-cell Analysis: The role of ACAT1, the target of this compound, was investigated using genetic knockdown (e.g., siRNA) in T cells. The functional readouts included [5]:
      • Proliferation: Measured by flow cytometry using dye dilution.
      • Cytokine Production: Quantified using intracellular staining and flow cytometry.
      • Immune Synapse Formation: Analyzed using immunofluorescence microscopy to assess T-cell receptor (TCR) clustering and spatial organization.

Mechanism of Action and Drug Interaction Pathway

The following diagram illustrates the established cholesterol metabolism pathway targeted by this compound and the proposed mechanism for its critical interaction with statins, based on the research findings [5] [1]:

Conclusion for Research and Development

  • Promising Single-Agent Profile: It shows significant antitumor and anti-inflammatory activity across various disease models with a well-tolerated safety profile in preclinical settings [2] [3] [4].
  • Critical Combination Warning: A major caveat is its ability to abolish the efficacy of statins in vivo, likely through drug-drug interactions involving CYP450 metabolism. This is a crucial consideration for designing combination therapies [1].

For researchers, these findings suggest that while this compound remains a valuable investigative tool and a potential therapeutic, its use in combination with drugs metabolized by CYP450 requires careful evaluation.

References

Drug Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core characteristics of Avasimibe and Gemfibrozil based on the gathered data.

Feature This compound Gemfibrozil
Drug Class Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor [1] [2] Fibric Acid Derivative (Fibrate) [3] [4]
Primary Mechanism of Action Inhibits ACAT enzyme, reducing cholesterol esterification and absorption; may also reduce hepatic VLDL secretion [1] [2]. Activates PPAR-α, increasing lipoprotein lipase activity to break down triglycerides and reducing VLDL production [4].
Primary Indications Investigated for combined hyperlipidemia, hypoalphalipoproteinemia, and direct anti-atherosclerotic effects [1] [2]. FDA-approved for high triglycerides (Types IV & V hyperlipidemia) to prevent pancreatitis; and to reduce CHD risk in Type IIb hyperlipidemia [3] [4].
Key Lipid Effects ↓ Triglycerides, ↓ VLDL-C; variable effects on LDL-C and HDL-C; potential for direct plaque stabilization [1] [2]. ↓ Triglycerides (30-60%), ↑ HDL-C; variable effect on LDL-C [3] [4] [5].
Clinical Status Development halted (Phase III trials as of 2003); not an approved marketed drug [1] [2]. FDA-approved; widely used in clinical practice [3] [6].
Supporting Experimental Data Preclinical models (rats, rabbits, mice); small clinical trials in humans with hyperlipidemia [1] [2]. Large-scale human clinical trials (e.g., Helsinki Heart Study); extensive post-marketing surveillance [3] [6].

Detailed Mechanisms of Action

The therapeutic effects of these drugs arise from fundamentally different biological pathways. The diagrams below illustrate their primary mechanisms.

Gemfibrozil_Mechanism Gemfibrozil Gemfibrozil PPAR_alpha Activates PPAR-α Gemfibrozil->PPAR_alpha LPL ↑ Lipoprotein Lipase (LPL) PPAR_alpha->LPL VLDL_synth ↓ Hepatic VLDL Synthesis PPAR_alpha->VLDL_synth HDL ↑ HDL Production PPAR_alpha->HDL TG_breakdown Breakdown of Triglycerides in VLDL & Chylomicrons LPL->TG_breakdown VLDL_synth->TG_breakdown Outcomes        Key OutcomesPlasma Triglycerides ↓ [4]HDL Cholesterol ↑ [5] [4]     TG_breakdown->Outcomes HDL->Outcomes

Diagram Title: Gemfibrozil Activates PPAR-α to Lower Triglycerides

Diagram Title: this compound Inhibits ACAT to Reduce Lipids and Foam Cells


Summary of Key Experimental Data

Evidence for this compound

The data for this compound primarily comes from preclinical and early-phase clinical studies, highlighting its potential multi-faceted action:

  • Preclinical Anti-atherosclerotic Effects: In Apo E*3 Leiden mice, this compound treatment reduced atherosclerotic lesions by 73% after 24 weeks, independent of substantial plasma cholesterol lowering. Lesions showed reduced macrophage foam cells and no free cholesterol accumulation [2].
  • Human Lipid Efficacy: In a study of 130 patients with combined hyperlipidemia, this compound (50-500 mg/day) significantly reduced plasma total triglycerides and VLDL-cholesterol. Effects on LDL-C and HDL-C were not significant in this trial [1].
  • Synergy with Statins: In rabbit models, the combination of this compound and Simvastatin reduced aortic cholesteryl ester content by 50%, a greater effect than either drug alone, suggesting potential for regression [2].
Evidence for Gemfibrozil

Gemfibrozil has a robust and established efficacy profile backed by large clinical trials:

  • Human Lipid Efficacy: Gemfibrozil consistently lowers triglycerides by 30-60% and raises HDL-C [4]. A kinetic study in patients with hypertriglyceridemia showed it increases the synthetic rate of Apo AI and Apo AII, raising HDL cholesterol by 36% and lowering triglycerides by 54% [5].
  • Clinical Outcome Trial (Helsinki Heart Study): In a 5-year, primary prevention trial, Gemfibrozil led to a 34% relative reduction in serious coronary events. The benefit was greatest in patients with the high-risk triad of high LDL-C, high triglycerides, and low HDL-C [6].
  • Combination Therapy Data: A retrospective review of 46 patients on statin-gemfibrozil therapy showed a 39% reduction in triglycerides and a 22% reduction in LDL-C. A pooled analysis found the incidence of severe myopathy was 0.6%, indicating the risk is infrequent but not rare [7].

Key Takeaways for Researchers

  • Gemfibrozil is an established therapy with a proven track record for managing high triglycerides and low HDL, backed by solid clinical outcome data. Its mechanism via PPAR-α activation is well-understood.
  • This compound represented an innovative approach targeting ACAT, with promising preclinical data suggesting benefits beyond lipid-lowering, including direct anti-atherosclerotic effects and potential synergy with statins. However, its development was halted, and it never reached the market.

The choice for clinical use is clear, given Gemfibrozil's approved status. For research, this compound's mechanism remains a point of interest for exploring ACAT inhibition's role in atherosclerosis and combination therapies.

References

Avasimibe vs atorvastatin

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Comparison

Feature Avasimibe Atorvastatin
Primary Drug Class ACAT (Acyl-CoA: cholesterol acyltransferase) inhibitor [1] Statin (HMG-CoA reductase inhibitor) [2]
Primary Mechanism of Action Inhibits ACAT, preventing esterification and storage of cholesterol [1] Inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis [2]
Main Investigated Uses Atherosclerosis; cancer therapy (investigational) [1] [3] [2] Hypercholesterolemia, cardiovascular disease prevention [4]
Synergistic Effect Demonstrated in some in vitro and clinical studies for enhanced lipid lowering [5] [1] [6] Demonstrated in some in vitro and clinical studies for enhanced lipid lowering [5] [1] [6]

Summary of Key Experimental Data

Study Context Experimental Protocol Key Findings (this compound + Atorvastatin vs. Atorvastatin alone)

| Clinical Trial: Homozygous Familial Hypercholesterolemia [5] | Design: Double-blind, randomized, crossover trial. Dosage: Atorvastatin 80 mg QD; this compound 750 mg QD. Duration: 6-week treatment periods. | - Total Cholesterol: -22% vs. -18% (P < 0.05)

  • LDL-C: -23% vs. -19%
  • Triglycerides: -24% vs. -13%
  • VLDL-C: -24% vs. -13% | | *In Vitro*: Human Macrophages (THP-1) [1] [6] | Model: Phorbol ester-treated THP-1 cells loaded with acetyl-LDL. Treatment: this compound (0.01-0.5 µM) ± Atorvastatin (5 µM). | - Cholesteryl Ester Reduction: this compound alone reduced cholesteryl esters. Effect was synergistically enhanced (~2x) by adding atorvastatin [6].
  • Reversal: Effect was reversed by adding mevalonate or geranyl-geraniol, confirming statin's role [6]. | | *In Vivo*: Breast Cancer Prevention Model [7] | Model: SV40 C3(1) TAg mouse model (spontaneous breast cancer). Treatment: Fluvastatin (10 mg/kg/day) ± this compound (20 mg/kg every other day) for 16 weeks. | - Tumor Incidence: ~89% of mice developed tumors with the combination, similar to the vehicle control (~80%), and significantly worse than fluvastatin alone (~29%) [7].
  • Conclusion: this compound abolished the efficacy of the statin in vivo, potentially due to drug metabolism interactions [7]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand the methodologies, here are more detailed protocols from the key studies.

  • Protocol for THP-1 Macrophage Experiments [1]:

    • Cell Differentiation: THP-1 human monocytic cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
    • Foam Cell Formation: Differentiated macrophages are incubated with 150 µg/mL of acetylated low-density lipoprotein (acetyl-LDL) for 48 hours to induce cholesterol loading and form foam cells.
    • Drug Treatment: Lipid-loaded cells are then treated with the experimental compounds (e.g., this compound, atorvastatin, or a combination) for a specified period.
    • Analysis: Cells are harvested, and lipids are extracted. The cholesteryl ester and free cholesterol content are quantified using techniques like gas-liquid chromatography.
  • Protocol for Clinical Trial in Familial Hypercholesterolemia [5]:

    • Design: A double-blind, randomized, 3-sequence crossover trial.
    • Participants: 27 subjects with homozygous familial hypercholesterolemia.
    • Washout: A 4-week washout period prior to randomization.
    • Interventions: Each participant underwent three 6-week treatment periods:
      • Atorvastatin 80 mg once daily.
      • This compound 750 mg once daily.
      • Combination of both drugs.
    • Outcomes: Primary efficacy endpoints were the percent changes in levels of total cholesterol, LDL-C, triglycerides, and other lipids.

Mechanisms and Signaling Pathways

The investigational combination targets two different nodes of the cholesterol metabolism pathway. The following diagram illustrates the synergistic mechanism observed in in vitro macrophage studies.

AcLDL Acetylated LDL Uptake FreeChol Free Cholesterol in Cytoplasm AcLDL->FreeChol EsterifiedChol Cholesteryl Ester (Lipid Droplet) FreeChol->EsterifiedChol ACAT1 Action HMGCR HMG-CoA Reductase MVA Mevalonate Pathway (Cholesterol Synthesis) HMGCR->MVA ACAT1 ACAT1 Enzyme MVA->FreeChol Atorva Atorvastatin Atorva->HMGCR Inhibits This compound This compound This compound->ACAT1 Inhibits

Diagram 1: Synergistic cholesterol reduction in macrophages. Atorvastatin inhibits endogenous synthesis, while this compound prevents storage, together depleting cholesteryl esters [1] [6].

In cancer research, the mechanism of action for this compound appears to be more complex and may extend beyond cholesterol metabolism, involving pathways that regulate cell proliferation.

Ava This compound ACAT1 ACAT1 Inhibition Ava->ACAT1 PPARg PPARγ Signaling Upregulation ACAT1->PPARg In Bladder Cancer [3] WntBetaCat Wnt/β-Catenin Signaling Inhibition ACAT1->WntBetaCat In Asthma Model [8] CellCycle Cell Cycle Arrest (G1 Phase) PPARg->CellCycle Metastasis Inhibition of Proliferation & Metastasis WntBetaCat->Metastasis CellCycle->Metastasis Apoptosis Apoptosis Induction

Diagram 2: Proposed anticancer mechanisms of this compound. Effects are context-dependent and may involve PPARγ activation or Wnt/β-catenin inhibition [3] [8].

Key Takeaways for Researchers

  • Context-Dependent Outcomes are Critical: The combination shows promise in specific scenarios like reducing cholesterol in macrophages and patients with severe hypercholesterolemia [5] [1]. However, it was counterproductive in a breast cancer prevention model, highlighting that disease context and in vivo drug interactions are major determinants of efficacy [7].
  • Dual-Targeting Strategy is Mechanistically Sound: The synergy in macrophage studies validates the approach of simultaneously targeting cholesterol synthesis (statin) and storage (ACAT inhibitor) to combat foam cell formation [1] [6].
  • This compound's Repurposing Potential Extends Beyond Cholesterol: Its investigational use in cancer involves diverse pathways like PPARγ and Wnt/β-catenin, suggesting its effects are pleiotropic [3] [8]. The finding that it can abolish statin efficacy in one model warrants caution in designing combination therapies [7].

References

Avasimibe Combination Therapy Efficacy Overview

Author: Smolecule Technical Support Team. Date: February 2026

Combination Therapy Disease Model Efficacy Outcome Key Findings & Potential Mechanisms
Avasimibe + Atorvastatin [1] Homozygous Familial Hypercholesterolemia Modestly Enhanced Significantly better reduction in Total Cholesterol (-22% vs -18%) vs atorvastatin alone [1].
This compound + Fluvastatin [2] Breast Cancer Prevention (Mouse Model) Abolished Efficacy Fluvastatin alone: 29% tumor incidence. Combination with this compound: 89% tumor incidence, similar to control [2].
This compound + 5-Fluorouracil (5-FU) [3] Colorectal Cancer (Cell Model) Strong Synergy Combination showed a synergistic antiproliferative effect, stronger than either agent alone. HSA synergy score: 47.00 [3].
This compound + Doxorubicin (via nanoparticles) [4] Breast Cancer (Mouse Model) Enhanced Efficacy Combination exhibited better efficacy in inhibiting tumor growth than monotherapies [4].
This compound + PD-1 Blockade [5] Hepatitis B & HCC (Human T-cells) Enhanced Immunotherapy Boosted antiviral and anti-tumor function of exhausted human T-cells and enhanced their responsiveness to PD-1 blockade in vitro [5].

Key Experimental Protocols

To ensure the reproducibility of the data cited, here are the methodologies from the key studies.

This compound with Fluvastatin in Breast Cancer Prevention
  • Study Design: In vivo drug efficacy study in an SV40 C3(1) TAg spontaneous mouse model of triple-negative breast cancer (TNBC) [2].
  • Treatment Protocol: Six-week-old mice were treated for 16 weeks with vehicle, fluvastatin alone (10 mg/kg body weight/day), or a combination of fluvastatin and an every-other-day dose of this compound (20 mg/kg body weight) [2].
  • Primary Outcome Measurement: Mammary tumor incidence was monitored until the mice reached 22 weeks of age [2].
This compound with 5-FU in Colorectal Cancer
  • Cell Model: Human colorectal cancer cell line HT-29 [3].
  • Viability Assay: Cells were treated with single agents and combinations of this compound and 5-FU. Cell viability was measured to determine the half-maximal inhibitory concentration (IC50) for each drug [3].
  • Synergy Assessment: The combination effect was analyzed using the High-Throughput Screening System (HTS) and the Hybrid Scoring Model (HSA). A combination is considered synergistic if the HSA score is significantly greater than zero [3].
This compound with Immunotherapy in Viral Infection and Cancer
  • T Cell Source: Peripheral blood and intrahepatic lymphocytes from patients with chronic Hepatitis B (CHB) or hepatocellular carcinoma (HCC) [5].
  • Functional Assay: Cells were stimulated with viral or tumor antigens in the presence of ACAT inhibitors (this compound or K-604). T-cell function was assessed by measuring proliferation and production of interferon-gamma (IFNγ) [5].
  • Metabolic Analysis: Neutral lipid droplet accumulation in T cells was measured using LipidTOX staining. Mitochondrial function was assessed via Seahorse Analyzer [5].

Mechanisms of Action and Interactions

The efficacy of this compound combinations hinges on its interaction with cancer cell biology and the tumor microenvironment. The following diagram illustrates the key pathways involved.

G cluster_path1 Direct Anticancer & Antiviral Effects cluster_path2 Immunomodulatory Effects on CD8+ T-cells This compound This compound ACAT_Inhibition ACAT/SOAT Inhibition This compound->ACAT_Inhibition ACAT_Inhibition2 ACAT/SOAT Inhibition This compound->ACAT_Inhibition2 CE_Reduction Reduced Cholesteryl Esters ACAT_Inhibition->CE_Reduction LD_Reduction Depleted Lipid Droplets CE_Reduction->LD_Reduction Tumor_Effects Inhibits tumor proliferation & metastasis Reduces HBV virion production LD_Reduction->Tumor_Effects LD_Reduction2 Reduced Neutral Lipid Droplets ACAT_Inhibition2->LD_Reduction2 TCR_Signaling Enhanced TCR Signaling LD_Reduction2->TCR_Signaling Bioenergetics Improved T-cell Bioenergetics LD_Reduction2->Bioenergetics Tcell_Rescue Rescued exhausted T-cell function Enhanced response to PD-1 blockade TCR_Signaling->Tcell_Rescue Bioenergetics->Tcell_Rescue

This diagram illustrates this compound's dual mechanisms: direct effects on cancer cells/viruses and immunomodulation. The paradoxical negative interaction with fluvastatin is attributed to this compound's known induction of cytochrome P450 (CYP450) enzymes, which may enhance the metabolism and clearance of certain statins, diminishing their efficacy in vivo despite promising in vitro results [2].

Key Takeaways for Research and Development

  • Therapeutic Context is Critical: this compound is not a universally beneficial combination agent. Its efficacy is highly dependent on the disease context and its partner drug.
  • Metabolic Checkpoint Potential: The most promising role for this compound may be as a dual-acting metabolic checkpoint that simultaneously constrains tumors/viruses and rescues anti-tumor T-cells [5].
  • Evaluate Drug-Drug Interactions: The negative finding with fluvastatin underscores the critical importance of evaluating pharmacokinetic interactions, particularly via CYP450 pathways, in preclinical development [2] [6].

References

Avasimibe therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Avasimibe Simvastatin
Mechanism of Action ACAT (SOAT) inhibitor; reduces cholesterol esterification and foam cell formation [1] [2]. HMG-CoA reductase inhibitor; reduces cholesterol production in the liver [3].
Primary Indication (Investigated) Combined hyperlipidemia, atherosclerosis (development halted) [4] [5] [2]. Hypercholesterolemia, reduction of cardiovascular events [3].
Key Efficacy Findings In humans: Reduced triglycerides (TG) and VLDL-C by up to 23% and 30%, respectively. No significant change in LDL-C or HDL-C [5]. Well-established LDL-C reduction (up to 47% at 80 mg dose) [6].
Key Safety Findings Well-tolerated in short-term trials; no significant biochemical or hematological abnormalities [5]. Known risk of myopathy (muscle pain), increased liver enzymes, and elevated blood sugar [3].
Reason for Halted Use/Key Limitation Development discontinued due to drug interaction potential and lack of favorable effect on human atherosclerotic lesions [7] [2]. Use limited by drug-drug interactions (especially with potent CYP3A4 inhibitors) and adverse effects [3].
Therapeutic Index Implication Poor: Lack of efficacy on key lipid parameters combined with high drug interaction potential resulted in an unfavorable risk-benefit profile [2]. Adequate: Effective for its purpose, but requires monitoring to manage known risks and interactions [3].

Experimental Data and Protocols

For researchers, the methodologies from key this compound and simvastatin studies provide a basis for comparison.

  • This compound Human Clinical Trial (2001): This was an 8-week, randomized, double-blind, placebo-controlled study. Following a 6-week baseline period, 130 patients with combined hyperlipidemia were assigned to receive either a placebo or this compound at doses of 50, 125, 250, or 500 mg once daily. The primary outcomes were the percent change from baseline in plasma levels of lipids, lipoproteins, and apolipoproteins. Safety was assessed through clinical and laboratory parameters [5].
  • Simvastatin-Ezetimibe Meta-Analysis (2022): This analysis provides a framework for comparing drug efficacy. It was a systematic review and meta-analysis of 15 randomized controlled trials. The included studies compared simvastatin monotherapy against a combination of simvastatin and ezetimibe. The primary outcome was the mean difference in LDL-C reduction between the two treatment groups. Statistical analysis was performed using Review Manager software, with a random-effects model applied due to high heterogeneity (I² > 50%) [7].

Insights for Researchers

The case of this compound is a powerful example of how a promising mechanistic target in animal models does not always translate to clinical success in humans.

  • Clinical Translation Challenges: While this compound demonstrated direct antiatherosclerotic activity in animal models, such as inhibiting plaque progression and increasing stability independent of lipid-lowering, these benefits did not materialize in a pivotal human study [1]. This study found that this compound had no favorable effect on atherosclerosis and even significantly increased LDL-C levels [7] [2].
  • Critical Safety Flaw: A major factor in this compound's failure was its pharmacokinetic profile. It was found to be a potent activator of the pregnane X receptor (PXR), leading to the induction of CYP3A4 and the drug transporter P-glycoprotein. It also directly inhibited several CYP450 enzymes. This complex induction and inhibition profile created a high potential for drug-drug interactions, which was deemed unacceptable for a drug intended for long-term use in a patient population likely to be on other medications [2].

Research Pathway of this compound

The diagram below visualizes the research and development journey of this compound, highlighting the key factors that led to the discontinuation of its development.

Start Rational Drug Design (1990s) Preclinical Preclinical Studies Start->Preclinical InVitro In Vitro: Reduces foam cell formation in macrophages Preclinical->InVitro InVivo In Vivo (Animals): Shows antiatherosclerotic activity Preclinical->InVivo HumanTrials Human Clinical Trials (Phases I-III) InVitro->HumanTrials InVivo->HumanTrials Efficacy Human Efficacy: Reduces TG/VLDL, no LDL-C improvement HumanTrials->Efficacy Safety Human Safety: Complex CYP450 induction/inhibition HumanTrials->Safety Decision Development Halted (2003) Efficacy->Decision Lack of efficacy on key targets Safety->Decision High drug interaction potential Repurpose Renewed Interest: Antitumor Research Decision->Repurpose

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

501.29128003 Da

Monoisotopic Mass

501.29128003 Da

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

28LQ20T5RC

Drug Indication

Investigated for use/treatment in peripheral vascular disease.

Pharmacology

Avasimibe is an orally bioavailable inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT) that prevents cholesterol deposition in the arterial wall. Research was discontinued due to difficulties in assaying the effects of avasimibe on preventing plaque formation and due to its ability to increase the activity of Cytochrome P450 3A4, thus increasing the removal of other drugs from the body.

MeSH Pharmacological Classification

Cytochrome P-450 CYP3A Inducers

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Acyltransferases [EC:2.3.1.-]
SOAT [HSA:6646 8435] [KO:K00637]

Other CAS

166518-60-1

Wikipedia

Avasimibe

Dates

Last modified: 08-15-2023
1: Tardif JC, Grégoire J, L'Allier PL, Anderson TJ, Bertrand O, Reeves F, Title LM, Alfonso F, Schampaert E, Hassan A, McLain R, Pressler ML, Ibrahim R, Lespérance J, Blue J, Heinonen T, Rodés-Cabau J; Avasimibe and Progression of Lesions on UltraSound (A-PLUS) Investigators. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions. Circulation. 2004 Nov 23;110(21):3372-7. Epub 2004 Nov 8. PubMed PMID: 15533865.
2: Burnett JR, Telford DE, Barrett PH, Huff MW. The ACAT inhibitor avasimibe increases the fractional clearance rate of postprandial triglyceride-rich lipoproteins in miniature pigs. Biochim Biophys Acta. 2005 Dec 30;1738(1-3):10-8. Epub 2005 Dec 22. PubMed PMID: 16427354.
3: Lee SS, Li J, Tai JN, Ratliff TL, Park K, Cheng JX. Avasimibe encapsulated in human serum albumin blocks cholesterol esterification for selective cancer treatment. ACS Nano. 2015 Mar 24;9(3):2420-32. doi: 10.1021/nn504025a. Epub 2015 Feb 16. PubMed PMID: 25662106.
4: Bemlih S, Poirier MD, El Andaloussi A. Acyl-coenzyme A: cholesterol acyltransferase inhibitor Avasimibe affect survival and proliferation of glioma tumor cell lines. Cancer Biol Ther. 2010 Jun 15;9(12):1025-32. Epub 2010 Jun 24. PubMed PMID: 20404512.
5: Raal FJ, Marais AD, Klepack E, Lovalvo J, McLain R, Heinonen T. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia. Atherosclerosis. 2003 Dec;171(2):273-9. PubMed PMID: 14644397.
6: Sahi J, Stern RH, Milad MA, Rose KA, Gibson G, Zheng X, Stilgenbauer L, Sadagopan N, Jolley S, Gilbert D, LeCluyse EL. Effects of avasimibe on cytochrome P450 2C9 expression in vitro and in vivo. Drug Metab Dispos. 2004 Dec;32(12):1370-6. Epub 2004 Aug 27. PubMed PMID: 15333513.

Explore Compound Types